Bi 2536

Catalog No.
S521131
CAS No.
755038-02-9
M.F
C28H39N7O3
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bi 2536

CAS Number

755038-02-9

Product Name

Bi 2536

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C28H39N7O3

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1

InChI Key

XQVVPGYIWAGRNI-JOCHJYFZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BI 2536, BI-2536, BI2536

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

The exact mass of the compound 4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide is 521.31144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BI 2536 PLK1 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

BI 2536 is a small-molecule dihydropteridinone that acts as a highly potent and selective ATP-competitive inhibitor of PLK1's kinase domain. [1] [2] It inhibits PLK1 enzyme activity at nanomolar concentrations. The table below summarizes its key molecular and pharmacological properties:

Property Description
Target Polo-like Kinase 1 (PLK1) [1]
Mechanism ATP-competitive inhibitor of the N-terminal kinase domain [1] [3]
Specificity Highly selective for PLK1; also a potent dual inhibitor of BRD4 bromodomain [4]
Enzymatic Potency (IC50/Ki) Low nanomolar (PLK1 Ki = 0.22 nM in one study) [4]

Cellular Consequences and Antitumor Effects

By inhibiting PLK1, this compound disrupts numerous stages of mitosis, leading to catastrophic cellular outcomes and effective anti-tumor activity.

  • Cell Cycle Arrest: Treatment with this compound leads to a prominent arrest at the G2/M phase of the cell cycle, preventing cells from completing mitosis. [5] [6]
  • Mitotic Catastrophe and Apoptosis: Arrested cells often undergo mitotic catastrophe, characterized by aberrant mitotic spindles and failed chromosome segregation, ultimately triggering apoptosis. This is evidenced by increased caspase-3 activity and Annexin V staining. [5] [2]
  • Pathway Modulation: this compound can sensitive cancer cells to chemotherapy by modulating key survival pathways. Research in pancreatic cancer cells shows it enhances gemcitabine-induced apoptosis by upregulating pro-apoptotic proteins Bim and Noxa through the suppression of ERK1/2 and AKT1 signaling. [7] [8]
  • Dual Role in Autophagy: In neuroblastoma cells, this compound can induce initial autophagy activity (increased LC3-II puncta) but ultimately abrogates autophagic flux by reducing SQSTM1/p62 degradation, contributing to cell death. [5]

The following diagram illustrates the core mechanistic pathway of this compound leading to apoptosis and its role in chemosensitization:

G BI2536 BI2536 PLK1 Inhibition PLK1 Inhibition BI2536->PLK1 Inhibition  ATP-competitive binding Mitotic Spindle Defects Mitotic Spindle Defects Mitotic Catastrophe Mitotic Catastrophe Mitotic Spindle Defects->Mitotic Catastrophe Centrosome Maturation Disruption Centrosome Maturation Disruption Centrosome Maturation Disruption->Mitotic Catastrophe G2/M Phase Arrest G2/M Phase Arrest G2/M Phase Arrest->Mitotic Catastrophe Chemoresistance Pathways Chemoresistance Pathways ERK1/2 & AKT1 ERK1/2 & AKT1 Chemoresistance Pathways->ERK1/2 & AKT1  Activates Pro-apoptotic Bim & Noxa Pro-apoptotic Bim & Noxa Chemoresistance Pathways->Pro-apoptotic Bim & Noxa  Inhibits PLK1 Inhibition->Mitotic Spindle Defects PLK1 Inhibition->Centrosome Maturation Disruption PLK1 Inhibition->G2/M Phase Arrest PLK1 Inhibition->Chemoresistance Pathways  Suppresses Chromosome Segregation Errors Chromosome Segregation Errors PLK1 Inhibition->Chromosome Segregation Errors Chromosome Segregation Errors->Mitotic Catastrophe Apoptosis Apoptosis Mitotic Catastrophe->Apoptosis ERK1/2 & AKT1->Pro-apoptotic Bim & Noxa  Suppresses Pro-apoptotic Bim & Noxa->Apoptosis Gemcitabine Gemcitabine Gemcitabine->Chemoresistance Pathways  Induces BI2536 + Gemcitabine BI2536 + Gemcitabine BI2536 + Gemcitabine->Pro-apoptotic Bim & Noxa  Synergistic Upregulation

Experimental Evidence and Research Data

The efficacy of this compound has been demonstrated across various cancer types in preclinical models. The table below summarizes key experimental findings:

Cancer Type Experimental Model Key Findings & Efficacy Proposed Molecular Mechanism
Pancreatic Cancer GEM-resistant PANC-1 and sensitive BxPC-3 cells [7] [8] Sensitized cells to Gemcitabine; synergistically induced apoptosis. Upregulation of ERK1/2-dependent Bim and AKT1-dependent Noxa. [7] [8]
Gastric Cancer SGC-7901 and cisplatin-resistant SGC-7901/DDP cells [6] Synergistic inhibition of viability/invasion with cisplatin; induced G2/M arrest and apoptosis. Modulation of Wnt/β-catenin and MEK/ERK/RSK1 pathways. [6]
Neuroblastoma Panel of NB cell lines (e.g., SH-SY5Y) [5] Reduced cell viability (IC50 < 100 nM); induced G2/M arrest and apoptosis. Altered expression of BIRC7, TNFSF10; induced but abrogated autophagic flux. [5]
Various Human Cancers (Preclinical) Multiple human cancer xenografts in nude mice [2] Inhibited growth and induced regression of large tumors; well-tolerated. Mitotic arrest (phospho-H3 accumulation), aberrant spindles, followed by apoptosis. [2]

Example Experimental Protocol

To illustrate how the mechanistic insights for this compound are obtained, here is a summarized in vitro protocol based on methodologies from the search results: [7] [5] [6]

  • 1. Cell Viability Assay (CCK-8/MTT)

    • Purpose: Determine the IC50 value of this compound.
    • Method: Seed cells (e.g., 5,000 cells/well) in a 96-well plate. After attachment, treat with a concentration gradient of this compound (e.g., 1-100 nM) for 48-72 hours. Add CCK-8 or MTT reagent and measure absorbance at 450 nm or 570 nm. Calculate IC50 using appropriate software (e.g., GraphPad Prism).
  • 2. Cell Cycle Analysis (Flow Cytometry)

    • Purpose: Assess cell cycle distribution and G2/M arrest.
    • Method: Harvest cells after this compound treatment (e.g., 24h). Fix with 70% ethanol, treat with RNase A, and stain DNA with Propidium Iodide (PI). Analyze PI intensity using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
  • 3. Apoptosis Assay (Annexin V/PI Staining)

    • Purpose: Quantify apoptotic cell population.
    • Method: Collect treated and control cells. Resuspend in binding buffer and stain with Annexin V-FITC and PI. Analyze by flow cytometry within 1 hour to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • 4. Western Blot Analysis

    • Purpose: Investigate changes in key signaling proteins.
    • Method: Lyse treated cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with primary antibodies against targets of interest (e.g., PLK1, phospho-Histone H3, cleaved PARP, Bim, Noxa, phospho-ERK1/2, phospho-AKT1), followed by HRP-conjugated secondary antibodies. Detect using chemiluminescence.

Research Implications and Therapeutic Context

  • Overcoming Chemoresistance: A key application of this compound in research is as a sensitizing agent. Its ability to modulate ERK and AKT pathways makes it a promising candidate for combination therapies aimed at overcoming resistance to chemotherapeutics like gemcitabine and cisplatin. [7] [6]
  • Clinical Development Status: Despite strong preclinical results, this compound itself has not advanced to clinical approval, largely due to low response rates and the challenge of patient selection in early clinical trials. [1] However, it remains a vital tool compound and a benchmark for the development of other PLK1 inhibitors, such as volasertib and onvansertib, which have progressed further in clinical testing. [1] [3]
  • Limitations and Future Directions: The clinical experience with this compound underscores the need for predictive biomarkers to identify patient populations most likely to respond to PLK1 inhibition. Future work is also focused on improving drug properties, such as developing oral formulations with better solubility. [1] [3]

References

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 exerts its primary effects by potently and selectively inhibiting PLK1, which leads to the failure of proper cell division and ultimately, cell death.

G BI2536 BI2536 PLK1 PLK1 BI2536->PLK1 Inhibits Mitotic_Spindle Mitotic_Spindle PLK1->Mitotic_Spindle Disrupts Formation SAC SAC Mitotic_Spindle->SAC Activates Checkpoint G2_M_Arrest G2_M_Arrest SAC->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

This compound inhibits PLK1, causing mitotic defects and triggering cell death.

  • Molecular Binding: this compound acts as an ATP-competitive inhibitor that binds to the kinase domain of PLK1 with high affinity and selectivity [1] [2]. Its methoxy group fits into a specific pocket formed by the amino acid Leucine 132, which is a key determinant for its specificity towards PLK1 over other kinases [1].
  • Cellular Consequences: By inhibiting PLK1, this compound treatment leads to several mitotic failures:
    • Formation of monopolar spindles instead of functional bipolar spindles [3] [4].
    • Failure of proper microtubule attachment to kinetochores [3].
    • Sustained activation of the spindle assembly checkpoint (SAC), preventing cells from exiting mitosis [3].
    • Ultimately, this results in permanent cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) [5] [4].

Quantitative Biological Data

The potency of this compound has been quantified across various experimental models, as shown in the table below.

Cell Line / System Assay Type Reported Value (IC₅₀ / GI₅₀) Context
Panel of 32 Cancer Cell Lines [4] Antiproliferative 2 - 25 nM (EC₅₀) Broad-spectrum anti-cancer activity
HeLa (Cervical Cancer) [6] Antiproliferative (72 hr) 34 nM (GI₅₀) Model cell line
A549 (Lung Cancer) [6] Antiproliferative (72 hr) 57 nM (GI₅₀) Model cell line
HEK-293T (Embryonic Kidney) [6] Antiproliferative (72 hr) 0.6 - 1 nM (IC₅₀) Model cell line
Neuroblastoma Cell Panel [5] Antiproliferative (24 hr) < 100 nM (IC₅₀) Demonstrated efficacy in pediatric cancer model
PLK1 Kinase Activity [6] In vitro kinase assay 0.83 nM (IC₅₀) Direct target inhibition

Experimental Protocols

To help you utilize this compound in a research setting, here are detailed methodologies based on cited publications.

Cell Viability and Proliferation Assay (CCK-8) [5]

This protocol is used to determine the IC₅₀ of this compound.

  • Cell Seeding: Plate neuroblastoma or other cancer cells in 96-well plates at a density of 2x10⁴ cells per well and allow them to attach for 18 hours.
  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.
  • Incubation: Incubate the plates for 24 to 72 hours, depending on the experimental design.
  • Viability Measurement: Add CCK-8 reagent to each well and incubate for 2-4 hours.
  • Absorbance Reading: Measure the absorbance at a wavelength of 450 nm using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Use GraphPad Prism or similar software to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry [5]

This protocol assesses this compound-induced cell cycle arrest.

  • Treatment and Harvest: Treat cells (e.g., SH-SY5Y neuroblastoma cells) with this compound for a desired period (e.g., 24 hours). Harvest the cells by trypsinization.
  • Fixation: Wash cells with PBS and fix them in cold 70% ethanol overnight at 4°C.
  • Staining: The next day, permeabilize fixed cells with 0.5% Triton X-100 for 10 minutes. Wash and then stain with a solution containing propidium iodide (PI, 1.5 µmol/L) and RNase A (25 µg/ml) for 1 hour in the dark at room temperature.
  • Analysis: Analyze the DNA content of the stained cells using a flow cytometer (e.g., Beckman Gallios). Determine the percentage of cells in different cell cycle phases (G1, S, G2/M) using appropriate analysis software.

Therapeutic Applications & Research

  • Oncology Clinical Trials: A Phase I study in patients with advanced solid tumors established that this compound could be administered intravenously on three consecutive days in 21-day cycles, with a Maximum Tolerated Dose (MTD) of 60 mg [7]. The dose-limiting toxicities were primarily hematologic, along with hypertension, elevated liver enzymes, and fatigue. The study concluded that this compound had an acceptable safety profile [7].
  • Emerging Research and Combinations: Recent studies focus on overcoming resistance and expanding the use of this compound:
    • Combination with AURKA Inhibitors: Research in Small Cell Lung Cancer (SCLC) shows that this compound treatment can cause an upregulation of BRCA1 and RAD51, proteins involved in DNA repair, which may lead to resistance. Combining this compound with Alisertib, an AURKA inhibitor, reduces this adaptive response, impairs DNA repair, and synergistically induces mitotic cell death [8].
    • Drug Repurposing for Fibrosis: A 2025 study used bioinformatics and experimental validation to identify this compound as a potential treatment for Idiopathic Pulmonary Fibrosis (IPF). It is proposed to work by inhibiting the PLK2/JNK/SP1 signaling pathway in alveolar type II cells, thereby reducing inflammation and fibrosis [9].

Key Research Considerations

  • Off-Target Effects: While highly selective for PLK1, at higher concentrations, this compound also inhibits BRD4, a transcriptional regulator [6]. This dual activity can be a confounding factor in mechanistic studies but may also contribute to its efficacy in some contexts, such as reactivating latent HIV-1 [4].
  • Induction of Autophagy: In neuroblastoma cells, this compound not only induces apoptosis but also triggers autophagy. Interestingly, the compound appears to abrogate autophagic flux (the complete process of autophagy), leading to an accumulation of autophagic vesicles. The relationship between this induced autophagy and cell death is complex and requires further investigation [5].

References

polo-like kinase 1 inhibitor BI 2536

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding

BI 2536 specifically targets the kinase domain of PLK1. The table below summarizes its core mechanism and binding characteristics:

Aspect Description
Primary Target Polo-like Kinase 1 (PLK1) [1] [2] [3]
Mechanism Potent, selective ATP-competitive inhibitor of the PLK1 kinase domain [2] [3] [4]
Reported Potency (IC50) 0.83 nM [1] [4]
Key Interactions Dihydropteridone scaffold forms hydrogen bonds with CYS133; other groups interact with LEU59 and ARG57 [4]
Conformational Regulation Binding affinity increases ~100-fold when the autoinhibitory PBD is engaged by a phosphopeptide, releasing the kinase domain [5] [6]

PLK1 is a serine/threonine kinase critical for multiple stages of mitosis. Its structure consists of an N-terminal kinase domain and a C-terminal polo-box domain (PBD) that regulates substrate binding and subcellular localization [5]. The PBD can interact with the kinase domain to maintain an autoinhibited state. Binding of a phosphopeptide to the PBD releases this inhibition, making the kinase domain more accessible and dramatically increasing its affinity for this compound [5] [6].

The following diagram illustrates the conformational regulation of PLK1 and how this compound exerts its effect:

G A Autoinhibited PLK1 B Phosphopeptide (e.g., Cdc25C-p) binds to PBD A->B  Priming Event C Active Conformation Kinase domain released B->C  Conformational Change D This compound binds ATP-binding site in Kinase Domain C->D  High-Affinity Binding E Mitotic Arrest & Apoptosis D->E  Inhibits PLK1 Function

Preclinical Efficacy Profile

This compound has demonstrated potent anti-proliferative activity across various human cancer cell lines and in vivo models, as summarized below:

Model System Findings Reference
In Vitro (Various cancer cell lines) Inhibition of proliferation; EC₅₀ in colon cancer lines (HCT116, COLO205, HT-29) < 10 nM. [1] [2] [3]
In Vivo (Mouse xenograft models) Intravenous administration inhibited growth of human tumor xenografts; induced regression of large tumors. [1]
In Vivo (HCT-116 colon cancer xenograft) Complete suppression of tumor growth with twice-weekly dosing. [2] [3]
Tsc1⁻/⁻ and Tsc2⁻/⁻ MEFs (mTORC1-hyperactive) Significant decrease in cell viability and clonogenic survival compared to control cells. [7]

Beyond its primary mitotic role, this compound treatment in hamartin and tuberin-deficient cells (with hyperactive mTORC1 signaling) also induced apoptosis and attenuated autophagy, suggesting a role for PLK1 inhibition in targeting tumors with dysregulated mTORC1 signaling [7].

Clinical Trial Summaries

Clinical trials established the safety profile of this compound but demonstrated limited efficacy in patients with advanced solid tumors, particularly colorectal cancer (CRC).

Trial Phase / Design Key Findings on this compound Reference
Phase I (Day 1 dosing, 21-day cycle) MTD: 200 mg; 23% patients had stable disease ≥3 months; 2 of 17 CRC patients had stable disease. [2] [3] [8]
Phase I (Days 1-3 dosing, 21-day cycle) MTD: 60 mg; No partial/complete responses; 38% patients had stable disease (no specific CRC data). [2] [3] [8]
Phase I (Days 1 & 8 dosing, 21-day cycle) MTD: 100 mg per dose; 32% patients had stable disease; all 9 CRC patients had disease progression. [2] [3]

The most common drug-related adverse events across studies were manageable and included fatigue, leukopenia, constipation, nausea, and mucosal inflammation [8]. The pharmacokinetics were linear in the tested dose range, with a terminal elimination half-life of 20-30 hours [8].

Experimental Protocols

For researchers aiming to use this compound in preclinical studies, here are standard protocols for assessing its effects on cell viability and clonogenic survival, as used in the literature.

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the reduction in cell viability after this compound treatment [7].
  • Procedure:
    • Plate cells in 96-well plates at an appropriate density.
    • The following day, treat cells with a range of this compound concentrations (e.g., 0-100 nM).
    • Incubate for a desired period (e.g., 72 hours).
    • Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Dissolve the crystals with a solvent (e.g., DMSO or acidified isopropanol).
    • Measure the absorbance at 570 nm using a plate reader.
    • Calculate the percentage of viable cells relative to the untreated control.
Clonogenic Survival Assay
  • Purpose: To evaluate the long-term reproductive potential of cells after this compound treatment [7].
  • Procedure:
    • Seed cells at a low density in multi-well plates or dishes.
    • Treat cells with this compound (e.g., at IC₅₀ or other relevant concentrations) for a set period (e.g., 72 hours).
    • Remove the drug-containing medium and replace it with fresh culture medium.
    • Allow cells to grow and form colonies for 1-3 weeks, until colonies are visible.
    • Fix colonies with methanol or formaldehyde and stain with crystal violet or Giemsa stain.
    • Count colonies (typically defined as groups of >50 cells) manually or with an automated counter.
    • The survival fraction is calculated as: (Number of colonies in treated group / Number of cells seeded) / (Number of colonies in control group / Number of cells seeded).

Recent Research and Derivative Development

Despite its clinical limitations, this compound's potent scaffold continues to drive research into more effective therapeutic strategies.

  • PROTAC Degraders: A 2025 study designed proteolysis targeting chimeras (PROTACs) using this compound as the PLK1-binding ligand. One compound, 17b, was found to be a highly potent dual degrader, inducing near-complete degradation of both PLK1 and BET proteins (BRD4) at concentrations as low as 3 nM, leading to strong anti-proliferative effects [9].
  • Novel Derivatives for Improved Properties: Research in 2023 focused on modifying the this compound structure to address its metabolic instability. Scientists replaced the amide "linker" with more stable 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties. The optimized compound 21g exhibited excellent PLK1 inhibitory activity and significantly improved pharmacokinetic properties in vivo, representing a promising candidate for further development [4].

Research Implications and Future Directions

  • Clinical Setback Analysis: The transition from robust preclinical efficacy to limited clinical success in solid tumors highlights challenges in drug development, potentially related to intratumoral drug levels, patient selection, or dosing schedules [2] [3] [4].
  • Ongoing Clinical Strategy: Future success of PLK1 inhibition may lie in targeting specific patient populations. Promisingly, a different PLK1 inhibitor, onvansertib, showed a 44% partial response rate in a Phase Ib/II trial for KRAS-mutated metastatic colorectal cancer, suggesting that molecularly defined subtypes may be more responsive [2] [3].
  • Tool Compound Value: this compound remains a high-quality tool for fundamental biology research to dissect the non-mitotic functions of PLK1, such as its roles in DNA replication [10] and autophagy regulation [7].

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 functions as an ATP-competitive inhibitor of the PLK1 kinase domain [1]. Its mechanism leads to the disruption of critical cellular processes, which can be visualized in the following pathway:

G BI2536 BI2536 PLK1 PLK1 BI2536->PLK1 Inhibits Mitotic_Arrest Mitotic Arrest / Catastrophe BI2536->Mitotic_Arrest BRCA1_Upregulation BRCA1 Upregulation (Potential Resistance) BI2536->BRCA1_Upregulation Induces Mitotic_Progression Normal Mitotic Progression PLK1->Mitotic_Progression Regulates Apoptosis Apoptosis Mitotic_Arrest->Apoptosis RAD51_Activation RAD51 Activation BRCA1_Upregulation->RAD51_Activation DNA_Repair DNA Repair RAD51_Activation->DNA_Repair Promotes DNA_Repair->Apoptosis Impedes

Figure 1: this compound mechanism of action. This compound inhibits PLK1, causing mitotic arrest and apoptosis. Treatment can also upregulate BRCA1, potentially promoting DNA repair and resistance [2].

Beyond its primary role, this compound is a dual PLK1/BRD4 inhibitor [3]. It competes with acetylated lysine for binding to the first bromodomain of BRD4 (BRD4(1)), potentially influencing epigenetic regulation and gene expression, such as downregulating the oncogene c-Myc [3] [4].

Experimental Protocols for In Vitro Research

For in vitro studies, the search results provide several established methodologies. Here is a consolidated guide to key assays:

Assay Type Protocol Summary Key Reagents & Measurements
Cell Viability (IC50) Seed cells in 96-well plates; after attachment, treat with this compound concentration gradient for 24-72 hours; assess viability [5]. Cell Counting Kit-8 (CCK-8); measure absorbance at 450 nm [5].
Cell Cycle Analysis Treat cells, fix in ethanol, stain DNA with Propidium Iodide (PI), and analyze DNA content via flow cytometry [5]. Propidium Iodide (PI), RNase A; analysis of G2/M phase accumulation [5].
Apoptosis Assay Treat cells, stain with FITC-Annexin V and PI, and analyze by flow cytometry within 1 hour [5]. FITC-Annexin V, Propidium Iodide (PI); distinguish early/late apoptotic cells [5].
Caspase-3 Activity Lyse treated cells, incubate supernatant with Caspase-3 substrate, and measure cleavage product absorbance [5]. Caspase-3 Activity Assay Kit; measure absorbance at 405 nm [5].
Clone Formation Seed cells at low density, treat with this compound, replace media, and allow colonies to form for ~2 weeks; stain and count [5]. Crystal Violet stain; count formed colonies [5].

Research Applications and Therapeutic Potential

This compound demonstrates broad efficacy in preclinical cancer models and shows potential in other diseases.

  • Cancer Research: this compound reduces cell viability in neuroblastoma, small cell lung cancer (SCLC), and hepatocellular carcinoma, often with IC50 values below 100 nM [5] [6] [2]. It can reverse multidrug resistance in hepatoma cells by downregulating PLK1 and inducing apoptosis [6].
  • Combination Therapy: In SCLC, this compound-induced BRCA1 upregulation may contribute to resistance. Combining this compound with the AURKA inhibitor Alisertib suppresses this increase, impairs DNA repair, and synergistically induces mitotic cell death [2]. The workflow is as follows:

G BI2536 BI2536 BRCA1_Upregulation BRCA1 Upregulation (Resistance Mechanism) BI2536->BRCA1_Upregulation Alisertib Alisertib AURKA AURKA (Inhibited) Alisertib->AURKA BRCA1_Suppressed BRCA1 Suppressed Alisertib->BRCA1_Suppressed Blocks BRCA1_Upregulation->BRCA1_Suppressed Counteracted by Alisertib RAD51 RAD51 Activation Reduced BRCA1_Suppressed->RAD51 DNA_Repair_Defect DNA Repair Defect RAD51->DNA_Repair_Defect Synergistic_Death Synergistic Cell Death DNA_Repair_Defect->Synergistic_Death

Figure 2: this compound and Alisertib combination therapy rationale. Co-targeting PLK1 and AURKA blocks resistance and synergistically induces cell death [2].

  • Beyond Oncology: Recent studies identified that this compound attenuates Idiopathic Pulmonary Fibrosis (IPF) progression in models by inhibiting the PLK2/JNK/SP1 signaling pathway in alveolar type 2 cells, revealing potential for drug repurposing [7].

Important Research-Use Considerations

  • Solubility & Storage: this compound is soluble in DMSO (up to 20 mg/mL) and ethanol. The lyophilized powder is stable at -20°C for 24 months; once dissolved, the solution should be used within 3 months with minimal freeze-thaw cycles [8] [4].
  • Selectivity Note: While selective within the PLK family, this compound inhibits PLK2 and PLK3 at higher concentrations. PLK2/3 can have tumor-suppressive functions, so observed phenotypes may not be solely due to PLK1 inhibition [8] [9].

References

BI 2536 Kinase Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Target IC₅₀ / Inhibition Constant Selectivity Ratio (vs. PLK1) Notes
PLK1 0.83 nM [1] Baseline Primary target; >1000-fold selectivity over a large kinase panel [2] [1]
PLK2 Information Varies -- Inhibited; specific IC₅₀ not fully quantified in profiles [3]
PLK3 Information Varies -- Inhibited; specific IC₅₀ not fully quantified in profiles [4]
BRD4 100 nM [1] ~120-fold less selective Off-target effect; inhibits BRD4-dependent c-Myc expression [1]

Experimental Evidence and Protocols

The selectivity profile of BI 2536 is established through rigorous biochemical and cellular assays.

  • Primary Biochemical Assays: The core data on PLK1 inhibition and kinase selectivity comes from enzyme activity assays where this compound is tested against a large panel of purified kinases. One study confirmed its potency against PLK1 with an IC₅₀ of 0.83 nM and selectivity over a panel of other kinases by a factor of more than 1000 [2] [1].
  • Cellular Target Engagement: In human cancer cell lines, this compound treatment recapitulates the phenotype of PLK1 knockdown, causing mitotic arrest characterized by prometaphase delay, formation of aberrant mitotic spindles, and subsequent induction of apoptosis [5] [2]. This functional evidence strongly supports effective PLK1 inhibition in a cellular context.
  • Off-Target Profiling: The activity against BRD4 was identified in MM.1S multiple myeloma cells, where this compound was found to inhibit BRD4 (IC₅₀ = 100 nM) and downstream c-Myc expression [1].

The following diagram illustrates the relationship between this compound, its primary and secondary targets, and the downstream cellular consequences.

G BI2536 BI2536 PLK1 PLK1 BI2536->PLK1  Inhibits (0.83 nM) PLK2_PLK3 PLK2/PLK3 BI2536->PLK2_PLK3  Inhibits BRD4 BRD4 BI2536->BRD4  Inhibits (100 nM) Mitotic_Arrest Mitotic_Arrest PLK1->Mitotic_Arrest cMyc_Expression cMyc_Expression BRD4->cMyc_Expression Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

> this compound mechanism of action: primary inhibition of PLK1 triggers mitotic arrest and apoptosis; secondary inhibition of BRD4 suppresses c-Myc expression.

Research Implications and Considerations

For your research and development work, consider these key points regarding this compound's profile:

  • Tool Compound Utility: this compound remains a highly valuable chemical probe for basic research on PLK1 function in mitosis [4]. A 2025 study created a "caged" version for spatio-temporal control of PLK1 inhibition, underscoring its importance as a research tool [4].
  • Therapeutic Limitations: Clinical trials of this compound as a monotherapy showed limited efficacy, leading to its investigation in combination strategies [6] [7]. Be aware that its off-target effect on BRD4 could complicate the interpretation of phenotypic results.
  • Informed Experimentation: When using this compound, include careful controls and consider complementary approaches like PLK1 siRNA to confirm that observed effects are due to PLK1 inhibition.

References

Core Mechanism of Apoptosis Induction

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 initiates apoptosis primarily through the precise inhibition of PLK1, a serine/threonine-protein kinase that is crucial for mitotic progression and is frequently overexpressed in various cancers [1] [2] [3].

The primary sequence of events is summarized in the diagram below:

G BI2536 This compound Treatment PLK1 Inhibits PLK1 BI2536->PLK1 MitoticArrest Mitotic Arrest (G2/M Phase) PLK1->MitoticArrest MitoticCatastrophe Mitotic Catastrophe MitoticArrest->MitoticCatastrophe Caspase3 Caspase-3 Activation MitoticCatastrophe->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PyroptosisPath Alternative Pathway: GSDME-mediated Pyroptosis Caspase3->PyroptosisPath

This compound induces cell death via mitotic arrest and caspase-3 activation.

  • PLK1 Inhibition and Mitotic Arrest: this compound acts as a potent ATP-competitive inhibitor of PLK1, binding to its kinase domain and disrupting its function, which leads to G2/M phase cell cycle arrest [1] [2]. This arrest is characterized by the formation of aberrant mitotic spindles, preventing proper chromosome segregation and causing mitotic catastrophe [2].

  • Activation of Apoptosis: Cells stalled in mitosis subsequently initiate the mitochondrial apoptosis pathway. This is evidenced by phosphatidylserine (PS) externalization and increased caspase-3 activity, which are hallmarks of apoptosis [1] [4]. This compound treatment can also alter the expression of key apoptosis-related genes, such as upregulating the pro-apoptotic factor TNFSF10 and downregulating the anti-apoptotic factor BIRC7 [1].

Quantitative Potency Data

The anti-cancer potency of this compound has been quantified across various human cancer cell lines.

Cancer Type Cell Line Assay Readout IC₅₀ / Effective Concentration Key Observed Effects (Cell Death) Citation
Neuroblastoma Multiple lines (e.g., SH-SY5Y) Cell Viability (CCK-8) < 100 nM Apoptosis, Autophagy attenuation [1]
Ovarian Cancer A2780 Cell Viability (CCK-8) 0.1 - 2.0 µM Apoptosis, Pyroptosis (GSDME) [4]
Gastric Cancer SGC-7901 Cell Viability (MTT) In nanomolar range Apoptosis (synergistic w/ Cisplatin) [5]
Small Cell Lung Cancer H82, DMS273 Cell Viability Assay Varies by lineage Mitotic cell death, DNA damage [6]
Biochemical Assay Target Enzyme Inhibition IC₅₀ / Kd Selectivity
In vitro kinase PLK1 Enzyme Activity 0.83 nM ~4x selective over PLK2 [7] [3]
In vitro kinase PLK2 Enzyme Activity 3.5 nM ~11x selective over PLK3 [7]
In vitro kinase PLK3 Enzyme Activity 9.0 nM N/A [7]
In vitro binding BRD4 Binding Affinity (Kd) 37 nM Off-target effect [7]

Alternative Cell Death Pathways

Beyond classical apoptosis, this compound can induce other forms of cell death, particularly in specific cancer contexts.

  • GSDME-mediated Pyroptosis: In ovarian and colorectal cancer cells, this compound activates caspase-3, which then cleaves the protein Gasdermin E (GSDME). The cleaved GSDME fragments form pores in the cell membrane, leading to pyroptosis—a lytic and inflammatory form of cell death. This is confirmed by the release of lactate dehydrogenase (LDH) and HMGB1 from the cells, indicators of membrane rupture [4]. This pyroptotic effect can be abolished by a caspase-3 inhibitor, confirming the pathway's dependency [4].

  • Dual Role in Autophagy: In neuroblastoma cells, this compound increases markers associated with autophagy, such as LC3-II puncta formation. However, it simultaneously blocks autophagic flux by reducing levels of SQSTM1/p62 and AMPKα phosphorylation. This disruption of the complete autophagy process contributes to cell death, positioning autophagy modulation as a secondary mechanism [1] [8].

Detailed Experimental Protocols

To investigate this compound's effects, standardized experimental methodologies are employed.

1. Cell Viability and Proliferation Assays

  • Cell Counting Kit-8 (CCK-8) Assay: Seed cells in 96-well plates and allow to adhere. Treat with a serial dilution of this compound for a set period (e.g., 24-72 hours). Add CCK-8 solution and incubate for 2-4 hours before measuring the absorbance at 450 nm to determine the half-maximal inhibitory concentration (IC₅₀) [1] [4].
  • Clonogenic Assay: Seed cells at low density and treat with this compound for about 48 hours. Replace the medium with drug-free medium and allow colonies to form over 1-2 weeks. Fix and stain colonies with crystal violet and count them to assess long-term proliferation capacity [1] [5].

2. Analyzing Cell Cycle and Apoptosis

  • Cell Cycle Analysis by Flow Cytometry: After this compound treatment, harvest and fix cells in 70% ethanol. Treat cells with RNase A and stain DNA with propidium iodide (PI). Analyze the DNA content using a flow cytometer to determine the percentage of cells in each cell cycle phase (G1, S, G2/M) [1] [5].
  • Apoptosis Detection by Annexin V/PI Staining: Harvest treated cells and stain with FITC or APC-conjugated Annexin V and PI in binding buffer. Annexin V-positive, PI-negative cells indicate early apoptosis, while Annexin V and PI double-positive cells indicate late apoptosis or necrosis. Quantify populations using flow cytometry [1] [4].

3. Monitoring Alternative Cell Death Pathways

  • Pyroptosis Detection: Measure the release of LDH into the culture supernatant using a colorimetric assay kit. Detect the release of the DAMP protein HMGB1 into the supernatant via Western Blot or ELISA [4].
  • Autophagy Observation: Generate a cell line stably expressing a mRFP-GFP-LC3 fusion protein. Treat cells with this compound and use confocal microscopy to observe the formation of LC3-positive puncta, which indicate autophagosomes. The yellow signals (mRFP+GFP+) represent initial autophagosomes, while red-only signals (mRFP+) indicate autolysosomes, helping to assess autophagic flux [1].

Research Applications and Synergistic Potential

This compound's application extends beyond a single-agent therapeutic, showing promise in combination strategies and disease modeling.

  • Combination Therapy: this compound exhibits synergistic effects with conventional chemotherapeutics. In cisplatin-resistant gastric cancer cells, this compound enhances cisplatin-induced apoptosis and inhibits cell invasion [5]. Co-targeting PLK1 and Aurora Kinase A (using alisertib) impairs DNA repair and profoundly inhibits tumor growth in MYC-driven small cell lung cancer models [6].

  • Therapeutic Repurposing: A connectivity mapping approach identified this compound as a potential treatment for diabetic kidney disease (DKD). PLK1 was found to be upregulated in mouse and human diabetic glomeruli. This compound treatment in a DKD mouse model ameliorated kidney injury and proteinuria, suggesting a new therapeutic avenue [7].

  • Advanced Research Tools: A recent study developed a "caged" version of this compound that becomes active only upon exposure to light. This tool allows for the precise spatio-temporal control of PLK1 inhibition in complex 3D spheroid cultures, enabling high-precision research into mitosis and cell division [9].

Conclusion for Researchers

This compound serves as a powerful chemical probe and drug candidate whose primary mechanism is inducing apoptosis through PLK1 inhibition and mitotic catastrophe. Its ability to additionally engage non-apoptotic pathways like pyroptosis and to synergize with other agents highlights its multifaceted potential in oncology research and beyond.

References

Core Effects of BI 2536 on the Cell Cycle

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary cellular outcomes of BI 2536 treatment across different cancer models.

Cancer Model Effect on Cell Cycle Key Measurable Outcomes & Potential Markers Relevant Study

| Colon & Gastric Cancer (HT-29, AGS cells) | G2/M arrest & Apoptosis [1] | - IC₅₀: ~5-7 nM [1]

  • Flow Cytometry: Increased cell population in G2/M phase; increased Annexin V staining [1] | [1] | | Neuroblastoma | G2/M arrest & Apoptosis [2] | - IC₅₀: < 100 nM [2]
  • Flow Cytometry: G2/M accumulation; increased caspase-3 activity [2] | [2] | | Oral Cancer (SAS, OECM-1 cells) | Mitotic Catastrophe & G2/M Arrest [3] | - IC₅₀: 32 nM (OECM-1) to 160 nM (SAS) [3]
  • Flow Cytometry/Morphology: G2/M accumulation; upregulated phospho-Histone H3; aberrant mitotic figures [3] | [3] |

Beyond these direct effects, research highlights two critical aspects for therapeutic development:

  • Resistance Mechanisms: A key challenge is that overexpression of the ABCB1 or ABCG2 drug efflux transporters can significantly reduce this compound's efficacy in cancer cells [4]. This resistance can be overcome with combination regimens [4].
  • Combination Therapy: this compound shows synergistic effects when combined with other agents:
    • With β-Glucan in colon and gastric cancer cells [1].
    • With the AURKA inhibitor Alisertib in small cell lung cancer, where co-targeting impairs DNA repair and enhances mitotic cell death [5].

Experimental Protocols for Key Assays

Here are the detailed methodologies for key experiments demonstrating this compound's effects, as cited in the research.

Cell Viability and IC₅₀ Determination (XTT Assay)

This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (IC₅₀) [1].

  • Cell Seeding: Seed cells (e.g., HT-29, AGS) in 96-well plates.
  • Compound Treatment: Treat cells for 24 hours with a concentration gradient of this compound (e.g., 1 nM to 64 nM). Include a positive control (e.g., 5-Fluorouracil at 12.5 μg/mL) and a negative control (vehicle only).
  • Viability Measurement: Add XTT reagent to each well and incubate to allow formazan formation by metabolically active cells.
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the control group. Use non-linear regression analysis in software like GraphPad Prism to determine the IC₅₀ value.
Analysis of Apoptosis by Flow Cytometry

This method quantifies the percentage of cells undergoing early and late-stage apoptosis [1].

  • Treatment & Harvesting: Treat cells with this compound at the IC₅₀ concentration for 24 hours. Harvest the cells, including any floating cells in the culture medium.
  • Staining: Resuspend the cell pellet in a buffer containing Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and a viability dye like 7-AAD (which penetrates late-stage apoptotic and dead cells).
  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer (e.g., Muse Cell Analyzer). The results distinguish four populations: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic/dead (Annexin V-/7-AAD+).
Cell Cycle Distribution Analysis by Flow Cytometry

This protocol determines the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M) [1] [2].

  • Treatment & Fixation: Treat cells with this compound for 24 hours. Harvest and fix the cells in cold 70% ethanol for at least 2 hours or overnight at 4°C.
  • Staining: After fixation, wash the cells and resuspend them in a staining solution containing Propidium Iodide (PI), which intercalates into double-stranded DNA, and RNase A, to digest RNA and avoid false positive signals.
  • Incubation: Incubate the cells for 1 hour at room temperature in the dark.
  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different cell cycle phases based on DNA histograms.

Molecular Mechanism of Action

The diagram below illustrates the core molecular mechanism by which this compound induces G2/M arrest and subsequent cell death.

G BI2536 This compound PLK1 PLK1 Inhibition BI2536->PLK1 BRCA1 BRCA1/RAD51 Accumulation BI2536->BRCA1 Efflux ABCB1/ABCG2 Mediated Efflux BI2536->Efflux Substrate Mitosis Disrupted Mitotic Progression PLK1->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Outcomes Mitotic Catastrophe & Apoptosis Arrest->Outcomes Resistance Contributes to Resistance BRCA1->Resistance Efflux->Resistance

This model shows that this compound's primary action is inhibiting PLK1, a master regulator of mitosis [5] [3]. This disruption leads to G2/M cell cycle arrest and ultimately, mitotic catastrophe and apoptosis [1] [2] [3]. The diagram also incorporates two documented resistance pathways: upregulation of drug efflux pumps ABCB1/ABCG2 [4] and treatment-induced accumulation of DNA repair proteins like BRCA1 and RAD51 [5].

Clinical and Preclinical Perspective

While this compound has shown potent anti-tumor activity in preclinical models, its clinical development has faced challenges.

  • Clinical Trial Results: Phase I trials established a maximum tolerated dose (e.g., 60 mg on days 1-3 of a 21-day cycle) but demonstrated limited efficacy as a monotherapy in solid tumors, including colorectal cancer, with disease stabilization being the best response observed in most cases [6] [7].
  • Future Direction: The future of PLK1 inhibitors like this compound in therapy likely lies in rational combination strategies. As shown in the mechanistic diagram, combining this compound with agents that target resistance pathways (e.g., AURKA inhibitors to counter BRCA1-mediated resistance) is a promising approach [1] [5].

References

Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Upon entering cells, BI 2536 specifically inhibits PLK1 activity, triggering a cascade of cellular events. The following diagram illustrates the core mechanistic pathway and the experimental workflow used to validate it.

G BI2536 This compound PLK1 PLK1 Inhibition BI2536->PLK1 Mitosis Disrupted Mitotic Progression PLK1->Mitosis Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Autophagy Attenuated Autophagic Flux Mitosis->Autophagy In NB cells Apoptosis Induction of Apoptosis Arrest->Apoptosis Exp Experimental Validation Exp2 • Cell Viability Assays (CCK-8) • Flow Cytometry (Cell Cycle/Apoptosis) • Immunoblotting (LC3-II, p62, BRCA1) • Confocal Microscopy (LC3 puncta) • Transmission Electron Microscopy

Core mechanism of this compound and key experimental methods for validation.

Quantitative Efficacy Data in Preclinical Models

This compound has demonstrated potent anti-proliferative effects across a wide range of human cancer cell lines and in vivo models.

Cancer Type Experimental Model Key Quantitative Findings
Various Solid Tumors Human cancer cell lines; murine xenograft models Induced mitotic arrest & apoptosis; inhibited growth of human tumor xenografts in mice; caused regression of large tumors with well-tolerated IV regimens [1].
Neuroblastoma (NB) Panel of NB cell lines (with/without MYCN amplification) Significantly reduced cell viability with IC₅₀ values < 100 nM; induced G2/M arrest and apoptosis; attenuated autophagic flux [2] [3] [4].
Colorectal Cancer (CRC) Colon cancer cell lines (HCT116, COLO205, HT-29) Blocked proliferation with EC₅₀ values < 10 nM; in vivo, administration twice a week led to complete suppression of HCT-116 xenografts [5].
Small Cell Lung Cancer (SCLC) SCLC cell lines; in vivo combination studies Combination with AURKA inhibitor (Alisertib) impaired DNA repair, delayed tumor growth in vivo; efficacy influenced by BRCA1 and MYC/MYCN status [6].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments from the cited literature.

1. Cell Viability and Proliferation Assay (CCK-8)

  • Purpose: To determine the IC₅₀ of this compound.
  • Procedure:
    • Seed neuroblastoma or other cancer cells in 96-well plates at a density of 2x10⁴ cells per well and allow to attach for 18 hours.
    • Treat cells with a serial dilution of this compound for 24 hours.
    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.
    • Calculate IC₅₀ values using software such as GraphPad Prism [3] [4].

2. Cell Cycle Analysis by Flow Cytometry

  • Purpose: To assess this compound-induced cell cycle arrest.
  • Procedure:
    • Treat cells with this compound for the desired duration.
    • Harvest, wash with PBS, and fix in 70% ethanol overnight at 4°C.
    • Permeabilize cells with 0.5% Triton X-100 for 10 minutes.
    • Wash and stain with a solution containing propidium iodide (PI, 1.5 µmol/L) and RNase A (25 µg/mL) in the dark for 1 hour at room temperature.
    • Analyze the DNA content using a flow cytometer (e.g., Beckman Gallios) and process the data with analysis software (e.g., MultiCycle AV) [3] [4].

3. Apoptosis Detection (Annexin V/PI Staining)

  • Purpose: To quantify this compound-induced apoptosis.
  • Procedure:
    • Treat cells (e.g., for 24 hours) with this compound before harvesting.
    • Collect cells, wash twice with cold PBS, and resuspend in 1X Binding Buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
    • Analyze by flow cytometry within 1 hour [3] [4].

4. Analysis of Autophagic Activity

  • Purpose: To investigate the dual role of this compound in apoptosis and autophagy.
  • Procedure:
    • LC3 Puncta Formation: Generate a stable cell line expressing mRFP-GFP-LC3 protein. Treat cells on coverslips with this compound and examine LC3-II puncta formation using confocal microscopy [3].
    • Immunoblotting: Analyze the expression of autophagy markers like LC3-II and SQSTM1/p62 via western blot. A reduction in p62 indicates abrogated autophagic flux [2] [3].
    • Electron Microscopy: Fix this compound-treated cells (e.g., with 2.5% glutaraldehyde) and process samples for transmission electron microscopy (TEM) to observe the formation of autophagosomes [2] [3].

Research Implications & Combination Strategies

Recent research reveals that BRCA1 is a key factor influencing the response to this compound. Treatment with this compound leads to an accumulation of BRCA1 protein, which may contribute to drug resistance. Consequently, combining this compound with an AURKA inhibitor (Alisertib) was shown to reduce this compound-induced BRCA1 and RAD51 levels, impair DNA repair, and synergistically induce mitotic cell death, particularly in MYC-driven cancers like SCLC [6]. This suggests that MYC/MYCN activation status may serve as a positive predictor for sensitivity to this combination therapy [6].

References

Comprehensive Technical Guide: BI-2536 in Neuroblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Significance

BI-2536 is a potent, ATP-competitive small-molecule inhibitor of polo-like kinase 1 (PLK1) that has emerged as a promising therapeutic candidate for high-risk neuroblastoma. PLK1 is a serine/threonine-protein kinase that functions as a master regulator of mitotic progression, with roles encompassing centrosome maturation, bipolar spindle formation, metaphase-to-anaphase transition, and cytokinesis. PLK1 overexpression is frequently observed in numerous human malignancies and is associated with poor prognosis across cancer types. In neuroblastoma specifically, elevated PLK1 expression correlates with high-risk disease and unfavorable patient outcomes, positioning PLK1 as a compelling therapeutic target for this aggressive pediatric cancer [1] [2].

The significance of BI-2536 in neuroblastoma research stems from the urgent need for more effective treatments for high-risk disease. Despite intensive multimodal therapy, the overall survival for high-risk neuroblastoma patients remains below 40%, with amplification of the MYCN oncogene representing a key predictor of poor outcomes [3]. BI-2536 demonstrates potent anti-proliferative activity at nanomolar concentrations against neuroblastoma cell lines, with IC50 values typically ranging from 8.5 to 32.7 nM, making it one of the most potent targeted agents investigated in this malignancy [3].

Mechanisms of Action

Primary Molecular Targets and Downstream Effects

BI-2536 exerts its antitumor effects through highly selective inhibition of PLK1 kinase activity at low nanomolar concentrations (IC50 = 0.83 nM), with selectivity exceeding 1000-fold against most other kinases [1]. This specific targeting triggers a cascade of molecular events that disrupt cell cycle progression and ultimately induce cell death in neuroblastoma cells.

Table: Molecular Targets and Functional Consequences of BI-2536 in Neuroblastoma

Molecular Target Biological Function Effect of BI-2536 Inhibition
PLK1 Master regulator of mitotic progression; G2/M transition Mitotic arrest at prometaphase; aberrant spindle formation
MCM2 DNA helicase component; DNA replication initiation Downregulation; impaired DNA synthesis
MCM10 DNA replication initiation factor Downregulation; halted DNA replication
BCL-2/BCL-XL Anti-apoptotic proteins Phosphorylation-mediated inactivation
MCL-1 Anti-apoptotic BCL-2 family member Downregulation; loss of anti-apoptotic function
Caspase-9/3 Executioner caspases Cleavage and activation; apoptosis induction

Beyond its primary PLK1 targeting, BI-2536 additionally impacts the minichromosome maintenance (MCM) complex, which is essential for DNA replication initiation and elongation. Research has demonstrated that BI-2536 significantly reduces expression of both MCM2 and MCM10, with higher baseline expression of these genes associated with poor survival in neuroblastoma patients. This dual inhibition of mitotic regulation and DNA replication machinery represents a particularly vulnerable axis in highly proliferative neuroblastoma cells [4].

The molecular consequences of PLK1 inhibition include G2/M cell cycle arrest characterized by the accumulation of cells with 4n DNA content, followed by engagement of the mitochondrial apoptotic pathway. This process involves phosphorylation-mediated inactivation of anti-apoptotic BCL-2 and BCL-XL, coupled with downregulation of MCL-1 protein expression. These changes promote activation of pro-apoptotic BAX and BAK, leading to mitochondrial outer membrane permeabilization, caspase-9 and caspase-3 activation, and ultimately apoptotic cell death [5].

Modulation of Autophagy

BI-2536 demonstrates a dual role in regulating both apoptosis and autophagy in neuroblastoma cells. Treatment with BI-2536 increases LC3-II puncta formation and LC3-II protein expression, indicating induction of autophagosome formation. However, simultaneously, BI-2536 abrogates autophagic flux by reducing SQSTM1/p62 expression and AMPKα phosphorylation at T172. This combination effect results in impaired completion of the autophagy process, creating a conflicting cellular state that contributes to the overall cytotoxic effect of the drug [1] [2].

Efficacy Data Summary

Monotherapy Efficacy in Experimental Models

BI-2536 has demonstrated potent anti-neuroblastoma activity across multiple cell line models, with particular efficacy against MYCN-amplified cells, which represent the most aggressive form of the disease. The drug effectively reduces cell viability, suppresses clonogenic growth, and induces apoptotic cell death in a dose- and time-dependent manner.

Table: BI-2536 Efficacy in Neuroblastoma Preclinical Models

Cell Line MYCN Status IC50 Value (nM) Key Biological Effects
SK-N-BE(2) Amplified 8.56 nM G2/M arrest; apoptosis; reduced colony formation
IMR-32 Amplified 9.70 nM Caspase activation; mitochondrial apoptosis
SK-N-DZ Amplified 15.55 nM DNA fragmentation; loss of viability
SH-SY5Y Non-amplified 18.15 nM Autophagosome accumulation; impaired autophagic flux
SK-N-AS Non-amplified 13.00 nM MCM2/10 downregulation; cell cycle arrest
SK-N-SH Non-amplified 32.75 nM Delayed tumor growth in xenograft models

Notably, MYCN-amplified neuroblastoma cells generally demonstrate greater sensitivity to BI-2536 compared to non-amplified cells, with IC50 values typically lower in amplified lines [3]. This differential sensitivity is clinically relevant since MYCN amplification is associated with treatment resistance and poor prognosis. In vivo studies using neuroblastoma xenograft models have confirmed that BI-2536 treatment significantly delays tumor growth and extends survival, supporting its potential therapeutic utility [5].

Combination Therapy Strategies

Rational combination approaches have been explored to enhance the efficacy of BI-2536 and overcome potential resistance mechanisms. The most promising combination strategies identified in preclinical studies include:

  • BI-2536 + Vinca Alkaloids: BI-2536 demonstrates strong synergistic effects with vincristine, vinblastine, and vinorelbine. This combination triggers prolonged mitotic arrest leading to enhanced inactivation of BCL-2 and BCL-XL through phosphorylation, coupled with MCL-1 downregulation. This combination has shown significant enhancement of antitumor activity in vivo, with improved survival in xenograft models [5].

  • BI-2536 + AURKA Inhibitors: Co-targeting PLK1 and Aurora Kinase A with alisertib has demonstrated synergistic anti-tumor effects in various cancer models. This combination impairs DNA repair capacity by reducing BI-2536-induced accumulation of BRCA1 and RAD51, leading to increased mitotic cell death. This approach is particularly effective in tumors with MYC/MYCN activation [6].

  • BI-2536 + Hedgehog Inhibitors: While vismodegib (hedgehog inhibitor) showed less efficacy than BI-2536 as a single agent in neuroblastoma models, its combination with chemotherapy demonstrated enhanced effects, suggesting potential for rational combination designs with BI-2536 [3].

Experimental Protocols

Cell Viability and Proliferation Assays

Cell viability assessment using BI-2536 follows standardized protocols across neuroblastoma studies. Researchers typically plate neuroblastoma cells in 96-well plates at a density of 2×10⁴ cells per well and allow attachment for 18-24 hours. BI-2536 is then applied at various concentrations (typically ranging from 0.1 nM to 100 nM) for 24-72 hours. Cell viability is quantified using Cell Counting Kit-8 (CCK-8) or MTT assays, with absorbance measured at 450 nm or 570 nm, respectively. IC50 values are calculated using non-linear regression analysis with GraphPad Prism software [1] [2].

For clonogenic assays, researchers plate neuroblastoma cells as single cells in 6-well dishes at 1000 cells per well. After BI-2536 treatment for 48 hours, the media is replaced with fresh drug-free media, and cells are incubated for 2 weeks to allow colony formation. Colonies are then fixed with methanol and stained with Crystal Violet stain solution. Colonies containing >50 cells are counted, with results expressed as percentage of control plating efficiency [2].

Apoptosis Detection Methods

Standardized protocols for apoptosis assessment involve using the FITC-Annexin V/propidium iodide (PI) double staining method. Neuroblastoma cells are treated with BI-2536 for 24-72 hours, then collected and washed with cold PBS. Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI for 15 minutes at room temperature in the dark. Analysis is performed using flow cytometry with a Beckman Gallios Flow Cytometer or similar instrument. Annexin V-positive/PI-negative cells represent early apoptotic populations, while Annexin V/PI-double positive cells represent late apoptotic or necrotic populations [1] [2].

Caspase-3 activity is measured using specific commercial kits according to manufacturer protocols. Briefly, neuroblastoma cells are lysed in cold lysis buffer, and supernatant is collected after centrifugation. Cell lysate (200 μg) is incubated with caspase-3 substrate in reaction buffer for 4 hours in the dark. Absorption values are measured at 405 nm using a scanning multi-well spectrophotometer. Caspase-3 activity levels are calculated from optical density values compared to the control group [2].

Autophagy Monitoring

For autophagy assessment, researchers generate stable neuroblastoma cell lines expressing a fusion protein mRFP-GFP-LC3 using lentiviral infection. Positive cells are selected with puromycin treatment. For autophagy observation, these engineered cells are grown on coverslips and treated with BI-2536. LC3-II puncta formation is examined by confocal microscopy, with increased puncta formation indicating autophagy induction. Additionally, transmission electron microscopy is employed to directly visualize autophagosome formation in BI-2536-treated cells [1].

Signaling Pathways and Experimental Workflows

G BI2536 BI2536 PLK1_Inhibition PLK1_Inhibition BI2536->PLK1_Inhibition Autophagy_Induction Autophagy_Induction BI2536->Autophagy_Induction Autophagic_Flux_Impairment Autophagic_Flux_Impairment BI2536->Autophagic_Flux_Impairment Mitotic_Arrest Mitotic_Arrest PLK1_Inhibition->Mitotic_Arrest Spindle_Assembly Spindle_Assembly PLK1_Inhibition->Spindle_Assembly DNA_Replication DNA_Replication PLK1_Inhibition->DNA_Replication BCL2_Inactivation BCL2_Inactivation Mitotic_Arrest->BCL2_Inactivation Phosphorylation MCL1_Downregulation MCL1_Downregulation Mitotic_Arrest->MCL1_Downregulation Apoptosis Apoptosis Cell_Death Cell_Death Apoptosis->Cell_Death Autophagy Autophagy Autophagy->Cell_Death Mitochondrial_Permeabilization Mitochondrial_Permeabilization BCL2_Inactivation->Mitochondrial_Permeabilization MCL1_Downregulation->Mitochondrial_Permeabilization Caspase_Activation Caspase_Activation Mitochondrial_Permeabilization->Caspase_Activation Caspase_Activation->Apoptosis Autophagosome_Formation Autophagosome_Formation Autophagy_Induction->Autophagosome_Formation Autophagic_Flux_Impairment->Autophagy Autophagosome_Formation->Autophagy

BI-2536 mechanism of action: inhibits PLK1, causing mitotic arrest and apoptosis while dysregulating autophagy

G cluster_pre Pre-treatment Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment Viability_Assay Viability_Assay Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis_Assay Drug_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Drug_Treatment->Cell_Cycle_Analysis Protein_Analysis Protein_Analysis Drug_Treatment->Protein_Analysis Gene_Expression Gene_Expression Drug_Treatment->Gene_Expression Cell_Line_Selection Cell_Line_Selection Seeding Seeding Cell_Line_Selection->Seeding Incubation Incubation Seeding->Incubation BI2536_Preparation BI2536_Preparation Seeding->BI2536_Preparation Incubation->BI2536_Preparation Concentration_Gradient Concentration_Gradient BI2536_Preparation->Concentration_Gradient Treatment_Period Treatment_Period Concentration_Gradient->Treatment_Period Concentration_Gradient->Treatment_Period

Experimental workflow for BI-2536 testing: from cell culture through treatment to comprehensive analysis

Clinical and Preclinical Development Status

Clinical Trial Experience in Other Cancers

BI-2536 has been evaluated in several phase I and II clinical trials primarily in adult solid tumors, providing important insights into its safety profile and dosing considerations. A phase I study established that the maximum tolerated dose for BI-2536 administered as a 1-hour intravenous infusion on days 1-3 of a 21-day cycle was 60 mg. Dose-limiting toxicities included hematologic events (particularly neutropenia), hypertension, elevated liver enzymes, and fatigue. The most frequently reported drug-related adverse events were mild-to-moderate fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, and alopecia [7].

In a phase II study involving patients with stage IIIB/IV non-small cell lung cancer who had failed prior chemotherapy, BI-2536 demonstrated modest efficacy with a 4.2% partial response rate. Median progression-free survival was 8.3 weeks, and median overall survival was 28.7 weeks. The safety profile was considered favorable, with grade 4 neutropenia occurring in 37% of patients. No statistically significant difference was observed between different dosing schedules regarding clinical benefit [8].

Preclinical Development for Neuroblastoma

While BI-2536 has not yet advanced to clinical trials specifically for neuroblastoma, substantial preclinical evidence supports its potential therapeutic value in this malignancy. The drug has demonstrated consistent efficacy across multiple neuroblastoma cell lines and xenograft models, with particular potency in MYCN-amplified cases, which represent the highest-risk patient subgroup [1] [4] [3].

The promising combination strategies identified, particularly with vinca alkaloids which are already incorporated into standard neuroblastoma treatment regimens, provide strong rationale for clinical translation. Additionally, the synergistic relationship observed with AURKA inhibitors suggests potential for novel combination approaches targeting multiple mitotic regulators simultaneously [6] [5].

Conclusion and Future Directions

BI-2536 represents a promising targeted therapeutic approach for high-risk neuroblastoma, particularly for patients with MYCN-amplified disease who have the poorest prognosis. Its dual impact on both mitotic progression (through PLK1 inhibition) and DNA replication (via MCM complex modulation) provides a mechanistic advantage over more conventional targeted agents. The well-established synergistic relationships with vinca alkaloids and other targeted agents offer clinically relevant combination strategies that could be rapidly translated to the clinic.

References

Target Kinase and Binding Site

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 primarily targets the serine/threonine-protein kinase PLK1 in humans [1]. Its mechanism of action is ATP-competitive inhibition [2] [3].

The drug binds specifically to the conserved ATP-binding cassette within the N-terminal kinase catalytic domain of PLK1 [4]. The table below summarizes the key structural elements of this binding pocket:

Binding Site Feature Description / Key Residues Role in this compound Binding
Overall Location N-terminal kinase domain (approx. residues 53-303) [4] Hosts the ATP-binding site

| "Sandwich" Surface | Top: Leu59, Cys67, Ala80 Bottom: Phe183 [4] | Surrounds the adenine ring system | | Gatekeeper Residues | Leu130, Val129 [4] | Located at the back of the adenine-binding pocket | | Crucial H-bond Residue | Cys133 [4] [2] | Forms a hydrogen bond with the biaryl aniline NH of this compound |

The following diagram illustrates the key residues in the PLK1 ATP-binding pocket that interact with this compound:

G ATP_Pocket PLK1 ATP-Binding Pocket Residues Key Binding Residues ATP_Pocket->Residues Leu59 Leu59 Residues->Leu59 Top Cys67 Cys67 Residues->Cys67 Top Ala80 Ala80 Residues->Ala80 Top Phe183 Phe183 Residues->Phe183 Bottom Leu130 Leu130 Residues->Leu130 Gatekeeper Val129 Val129 Residues->Val129 Gatekeeper Cys133 Cys133 Residues->Cys133 H-bond Network BI2536 This compound Inhibitor Function Function: ATP-competitive inhibition Disrupts mitotic progression BI2536->Function Cys133->BI2536 Critical Interaction

Quantitative Binding and Selectivity Data

This compound exhibits high potency against PLK1 with nanomolar efficacy, though it also shows activity against other PLK family members and the bromodomain protein BRD4 [5] [6] [1].

Target IC₅₀ / Kd Value Notes
PLK1 IC₅₀ = 0.83 nM [5] [6] Primary target; >1000-fold selectivity over a large panel of other kinases [2].
PLK2 IC₅₀ = 3.5 nM [5] Also known as SNK.
PLK3 IC₅₀ = 9.0 nM [5] Also known as FNK/PRK.
BRD4 Kd = 37 nM [5] Inhibits BRD4-dependent c-Myc expression [6].

Experimental Analysis of Binding

The binding mechanism of this compound to PLK1 has been elucidated through several high-resolution techniques.

  • Structural Biology: The co-crystal structure of the PLK1/BI-2536 complex (PDB ID: 2RKU) provides atomic-level detail of the interaction [2]. This structure confirms that the dihydropteridinone moiety of BI-2536 forms hydrogen bonds with the kinase's hinge region, while the molecule's biaryl aniline NH group forms a critical hydrogen bond with the carbonyl of Cys133 in PLK1 [4] [2].

  • Spectroscopic and Theoretical Studies: Studies on the binding of BI-2536 to Human Serum Albumin (HSA) also provide insights into its chemical behavior. At physiological pH (7.4), BI-2536 exists mainly in a non-fluorescent, diprotonated state. However, when bound to its target, the dihydropteridinone moiety likely shifts to a neutral form, enabling the key hydrogen bond with Cys133 [3].

  • Computational Chemistry: The Fragment Molecular Orbital (FMO) method is used to perform detailed quantum-mechanical calculations on protein-ligand complexes. This method helps elucidate key binding features and identify "hot spot" residues critical for robust and selective binding of small molecules like BI-2536 to PLK1 [4].

References

Fluorescence Recovery Assay for BI 2536

Author: Smolecule Technical Support Team. Date: February 2026

A 2020 study detailed a fluorescence recovery assay that uses a fluorescently-labeled derivative of BI 2536 to measure the binding affinity of ATP-competitive Plk1 inhibitors like this compound itself [1].

The core principle of this assay is the displacement of a fluorescent probe. A custom probe (FITC-PEG-Lys(BI2536)) is quenched in solution but fluoresces upon binding to the Plk1 kinase domain. When a competitive inhibitor like this compound is added, it displaces the probe, leading to a decrease in fluorescence that can be measured to determine the inhibitor's IC₅₀ value [1].

The workflow and key principle of this competitive binding assay are illustrated below:

G Fluorescence Recovery Assay Workflow Start Start Assay Probe FITC-BI2536 Probe (Fluorescence Quenched) Start->Probe Complex Probe-PLK1 Complex (Fluorescence Recovers) Probe->Complex Binds to PLK1 PLK1 Kinase Domain PLK1->Complex Inhibitor Add this compound Inhibitor Complex->Inhibitor Displacement Probe Displaced (Fluorescence Decreases) Inhibitor->Displacement Competes Measurement Measure IC₅₀ Displacement->Measurement

The detailed experimental protocol and key parameters from this study are summarized in the table below.

Table 1: Experimental Protocol for Fluorescence Recovery Assay [1]

Aspect Details
Core Principle Competitive displacement of a fluorescent probe (FITC-PEG-Lys(BI2536)) from the Plk1 kinase domain, measured by a decrease in fluorescence signal.
Probe Used FITC-PEG-Lys(BI2536) (Referred to as probe 4 in the study).
Assay Buffer & Conditions Not explicitly detailed in the abstract, but standard buffer conditions for kinase binding assays are implied.
Probe Concentration 20 nM (Determined to be the minimum effective concentration).
Incubation Time 30 minutes (at room temperature).
Wavelength (Ex/Em) Excitation at 485 nm (characteristic of FITC). The emission wavelength is not specified but is standard for FITC detection (~515-535 nm).
Key Validation The assay selectively detected ATP-competitive (Type I) inhibitors but not allosteric or PBD-binding inhibitors, confirming its specificity.

Quantitative Binding Data for this compound

The following table consolidates key quantitative findings from multiple studies on this compound's interaction with its target, PLK1.

Table 2: Summary of this compound Binding and Inhibitory Data

Parameter Value Context / Method Source
IC₅₀ (Enzyme) 0.83 nM Original reported value for Plk1 enzyme inhibition. [1]
IC₅₀ (Binding) 25 ± 0.83 nM Determined by the fluorescence recovery assay. [1]
Kd (Probe) 21 nM Dissociation constant of the FITC-BI2536 probe for Plk1. [1]
Binding Constant Enhancement ~100-fold increase Observed in the presence of the phosphopeptide Cdc25C-p, which docks to the Polo-Box Domain (PBD) and releases the kinase domain. [2] [3]
Comparative Affinity Higher than ATP This compound and Volasertib showed higher binding affinity for PLK1 than ATP, primarily due to stronger van der Waals interactions. [2] [3]

Key Insights on the this compound Binding Mechanism

Fluorescence spectroscopy and molecular dynamics studies provide deeper mechanistic insights:

  • Allosteric Regulation: The finding that a phosphopeptide binding to the Polo-Box Domain (PBD) allosterically enhances this compound binding to the kinase domain is critical. This suggests that the conformational state of the full-length protein significantly impacts inhibitor affinity [2] [3].
  • Driving Forces: The higher affinity of this compound compared to ATP is attributed not just to occupying the ATP pocket, but to significantly stronger van der Waals interactions with the kinase domain [2] [3].

The relationship between PLK1's domains and the action of this compound can be summarized as follows:

G This compound Binding and Allosteric Regulation of PLK1 PBD Polo-Box Domain (PBD) KinaseDomain Kinase Domain (KD) (ATP-binding site) PBD->KinaseDomain Autoinhibitory Interaction BI2536 This compound BI2536->KinaseDomain Competes with ATP Strong van der Waals forces Phosphopeptide Phosphopeptide (Cdc25C-p) Phosphopeptide->PBD Binds to Phosphopeptide->KinaseDomain Allosteric Release (~100x higher BI2536 affinity)

How to Prode Further

The fluorescence recovery assay offers a cost-effective and specific method for evaluating ATP-competitive PLK1 inhibitors. For your research, you could:

  • Reach out to authors of the key papers for more detailed protocols.
  • Explore other techniques used in these studies, such as fluorescence spectroscopy and molecular dynamics calculations, for deeper mechanistic insights [2].

References

BI 2536 IC50 determination method

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 at a Glance

This compound is a potent and selective ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1) [1] [2]. It also demonstrates activity against other PLK family members (PLK2 and PLK3) and, at higher concentrations, the bromodomain protein BRD4, indicating a polypharmacological profile [3] [1].

Key Profile:

  • Primary Target: PLK1 [2]
  • Mechanism: ATP-competitive inhibitor [1]
  • Enzymatic IC50 vs. PLK1: 0.83 nM (cell-free assay) [4]
  • Recommended Cellular Working Concentration: 10 - 100 nM [1]

Protocol: Determining IC50 in Neuroblastoma Cell Lines

This protocol summarizes a method used to determine the IC50 of this compound in a panel of human neuroblastoma (NB) cell lines [5].

Reagent Preparation
  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Aliquot and store at -80°C [5].
  • Cell Culture Medium: Use appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) [5].
  • Cell Viability Reagent: Prepare the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions [5].
Cell Seeding and Treatment
  • Seed cells in 96-well plates at a density of 20,000 cells per well and allow them to attach for 18 hours [5].
  • Prepare working concentrations of this compound by serially diluting the stock solution in culture medium. A typical experiment includes a range of concentrations to generate a robust dose-response curve.
  • Treat cells with the various concentrations of this compound. Include a negative control (vehicle, e.g., DMSO at the same concentration used in treatments) and a blank control (medium only). Perform each concentration in triplicate [5].
Viability Assay and Data Analysis
  • Incubate the treated cells for 24 hours [5].
  • Add CCK-8 reagent to each well and incubate for 2-4 hours [5].
  • Measure absorbance at a wavelength of 450 nm using a plate reader [5].
  • Calculate cell viability for each well relative to the vehicle control.
  • Determine IC50 by fitting the dose-response data (logarithm of inhibitor concentration vs. normalized response) using software such as GraphPad Prism [5].

Experimental Data and IC50 Values

The protocol above yielded the following IC50 data in neuroblastoma cell lines. This compound showed high potency across all tested lines, with IC50 values below 100 nM [5].

Table 1: this compound IC50 Values in Neuroblastoma Cell Lines [5]

Cell Line MYCN Status IC50 Value
NGP Amplified < 100 nM
KELLY Amplified < 100 nM
SK-N-BE(2) Amplified < 100 nM
KP-N-NS Amplified < 100 nM
SH-SY5Y Non-amplified < 100 nM
SK-N-SH Non-amplified < 100 nM
NBL-S Non-amplified < 100 nM

This compound's potency extends beyond neuroblastoma. Screening across a broad panel of human cancer cell lines shows consistent nanomolar activity [4] [1].

Table 2: Select this compound IC50 Values in Diverse Cancer Cell Lines [4]

Cell Line Cancer Type IC50 (μM) IC50 (nM)
PSN1 Pancreatic 0.00776 μM 7.76 nM
ACN Adrenocortical 0.00843 μM 8.43 nM
TE-8 Esophageal 0.00941 μM 9.41 nM
LC-2-ad Lung 0.01093 μM 10.93 nM
ALL-PO Acute Lymphoblastic Leukemia 0.013 μM 13 nM
RKO Colon 0.01987 μM 19.87 nM
CCRF-CEM T Cell Leukemia 0.02543 μM 25.43 nM
NCI-H82 Small Cell Lung Cancer 0.03343 μM 33.43 nM

Experimental Workflow

The following diagram illustrates the key steps for determining the IC50 of this compound:

Start Prepare 10 mM this compound Stock in DMSO A Seed cells in 96-well plate Start->A B Prepare serial dilutions of this compound A->B C Treat cells for 24h B->C D Add CCK-8 reagent and incubate 2-4h C->D E Measure absorbance at 450 nm D->E F Calculate cell viability (%) E->F End Fit curve and calculate IC50 F->End

Critical Factors for Success

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept constant and low (typically ≤0.1%) to avoid solvent toxicity [5].
  • Cell Density and Health: Use cells in the exponential growth phase and optimize seeding density to prevent over-confluency, which can affect compound efficacy and assay results.
  • Assay Linearity: Ensure the cell viability assay (CCK-8) is within its linear range. The 2-4 hour incubation time may need optimization for different cell types [5].
  • Data Quality: Including replicate wells for each data point is essential for generating reliable and reproducible IC50 values [5].

Important Considerations for Researchers

  • Polypharmacology: this compound is a potent PLK1 inhibitor but is not a "magic bullet." It also inhibits BRD4 bromodomains [3] [1]. Phenotypes observed in cells should be interpreted with caution, as they may not be solely due to PLK1 inhibition.
  • Successor Compound: For studies requiring higher PLK selectivity, the derivative Volasertib (BI 6727) is often recommended, as it was developed to improve the pharmacological profile [1].
  • Off-target Effects: Kinome profiling has shown that this compound is potent and selective for PLK1-3 over many other kinases. However, at concentrations near 1 µM, it can induce phospholipidosis, a type of lysosomal storage disorder, which represents an adverse off-target effect [1].

References

Comprehensive Application Notes and Protocols: BI 2536 Cell Cycle Analysis via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BI 2536 and Its Mechanism of Action

This compound is a highly selective and potent small-molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in regulating multiple stages of mitotic progression. PLK1 is overexpressed in various human cancers and is associated with poor prognosis, making it an attractive therapeutic target in oncology. This compound functions as an ATP-competitive inhibitor that binds to the kinase domain of PLK1, disrupting its activity at nanomolar concentrations (typically IC₅₀ values below 100 nM across many cancer cell types). This inhibition leads to the disruption of critical mitotic processes including centrosome maturation, chromosome separation, spindle assembly, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.

The primary cellular effect of this compound treatment is G2/M phase arrest, as evidenced by flow cytometric analysis of DNA content. This arrest frequently progresses to mitotic catastrophe, an irreversible form of cell death that occurs when cells attempt to divide with severe mitotic defects. Research across multiple cancer types—including gastric, neuroblastoma, oral, and small cell lung cancers—has demonstrated that this compound treatment induces characteristic DNA histograms showing increased G2/M population with marked polyploidy (>4N DNA content), indicating failed mitotic divisions [1] [2] [3]. These properties make this compound not only a promising investigational therapeutic agent but also a valuable tool compound for studying mitotic mechanisms and cell cycle regulation in cancer models.

Cell Culture and this compound Treatment Protocols

Cell Line Selection and Culture Conditions

The response to this compound has been characterized across numerous cancer cell lines. Gastric cancer cells (SGC-7901, SGC-7901/DDP cisplatin-resistant variant), neuroblastoma cells (NGP, KELLY, SK-N-BE(2), SH-SY5Y), oral cancer cells (SAS, OECM-1), and small cell lung cancer cells (H82, DMS273) have all demonstrated sensitivity to this compound treatment [1] [2] [4]. These cell lines should be maintained according to standard protocols from established repositories such as ATCC. Typical culture conditions involve:

  • Base media: RPMI-1640, DMEM, or Ham's F12 supplemented with 10% fetal bovine serum (FBS)
  • Antibiotics: Penicillin (100 U/mL) and streptomycin (100 µg/mL)
  • Environment: 37°C in a humidified incubator with 5% CO₂
  • Passaging: Regular trypsinization when cells reach 70-80% confluence

It is critical to maintain consistent culture conditions across experiments as subtle changes in pH, nutrient availability, and cell density can affect cell cycle distribution and drug response. Regular mycoplasma testing is recommended to prevent experimental artifacts.

This compound Preparation and Treatment

This compound is typically supplied as a lyophilized powder and should be reconstituted according to manufacturer specifications. A standard preparation protocol includes:

  • Stock solution: Dissolve this compound in DMSO at 10 mM concentration [2]
  • Aliquoting: Divide into single-use aliquots to prevent freeze-thaw cycles
  • Storage: Maintain at -80°C for long-term storage (stable for at least 6 months)
  • Working concentrations: Dilute in culture medium immediately before use with final DMSO concentration not exceeding 0.1%

For cell cycle analysis, treatment duration typically ranges from 16-24 hours, which allows cells to progress to and arrest in mitosis. Concentration ranges should be determined empirically for each cell line, but generally fall between 1-100 nM based on established literature [1] [2] [3]. Include appropriate controls in all experiments:

  • Vehicle control: 0.1% DMSO in culture medium
  • Positive control for cell cycle arrest: 400 nM nocodazole or 2 mM hydroxyurea
  • Untreated control: Culture medium only

Flow Cytometry Protocols for Cell Cycle Analysis

Cell Harvesting and Fixation

Proper cell preparation is essential for accurate cell cycle analysis. The following protocol ensures high-quality samples for flow cytometry:

  • Harvesting: Collect both adherent and floating cells to avoid selection bias. Use trypsin without EDTA for adherent cells and combine with culture supernatant containing any detached cells.
  • Washing: Centrifuge cells at 300 × g for 5 minutes and wash twice with ice-cold phosphate-buffered saline (PBS).
  • Fixation: Resuspend cell pellet in 70% ice-cold ethanol added dropwise while vortexing gently to prevent clumping.
  • Storage: Fixed cells can be stored in ethanol at -20°C for up to 2 weeks before staining.

Note: The fixation process is critical for preserving nuclear structure while allowing fluorescent dyes to access DNA. Inconsistent fixation can lead to variable staining and inaccurate cell cycle analysis.

DNA Staining and Flow Cytometry

Propidium iodide (PI) staining enables quantitative DNA content analysis by flow cytometry. The following protocol is adapted from multiple established methodologies [1] [2] [5]:

  • Reagent preparation: Prepare a staining solution containing propidium iodide (1.5 µg/mL), RNase A (25 µg/mL), and 0.1% Triton X-100 in PBS.
  • Staining procedure:
    • Centrifuge ethanol-fixed cells (300 × g, 5 minutes) and completely remove ethanol
    • Resuspend cell pellet in PI staining solution (300-500 µL per sample)
    • Incubate for 30-45 minutes at room temperature in the dark
    • Optional: Filter through 35-70 µm mesh before analysis to remove aggregates
  • Flow cytometry acquisition:
    • Use a flow cytometer equipped with a 488 nm laser and 575/25 nm bandpass filter
    • Collect a minimum of 10,000 events per sample, aiming for 20,000 for rare population analysis
    • Set acquisition rate below 1,000 events/second to ensure accuracy
    • Record forward scatter (FSC), side scatter (SSC), and PI fluorescence (FL2 or comparable channel)

To ensure data quality, include compensation controls if using multiple fluorochromes and instrument calibration beads daily. For cell cycle analysis, critically monitor the coefficient of variation (CV) of the G0/G1 peak, which should ideally be below 5-8% for optimal phase discrimination [6].

The following workflow diagram illustrates the complete experimental process from cell culture to data analysis:

G CellCulture Cell Culture • Maintain cells in exponential phase • Plate at optimal density BITreatment This compound Treatment • Prepare fresh dilutions • Treat for 16-24 hours • Include vehicle controls CellCulture->BITreatment Harvest Cell Harvest • Collect adherent + floating cells • Wash with PBS BITreatment->Harvest Fixation Ethanol Fixation • Add cold 70% ethanol dropwise • Store at -20°C if needed Harvest->Fixation Staining DNA Staining • Propidium iodide + RNase • Incubate 30-45 min, dark Fixation->Staining Acquisition Flow Acquisition • Collect >10,000 events • Monitor CV <8% Staining->Acquisition Analysis Data Analysis • Gate single cells • Model cell cycle phases Acquisition->Analysis

Data Analysis and Interpretation

Cell Cycle Phase Quantification

Flow cytometric DNA content analysis following PI staining enables quantification of cell population distribution across G0/G1, S, and G2/M phases. The DNA histogram typically displays:

  • G0/G1 peak: Cells with 2N DNA content (diploid)
  • G2/M peak: Cells with 4N DNA content (tetraploid)
  • S phase region: Cells with intermediate DNA content between 2N and 4N

Modern flow cytometers include software with algorithms for cell cycle modeling (e.g., ModFit, FlowJo, FCS Express). When analyzing this compound-treated samples, pay particular attention to:

  • G2/M accumulation: Significant increase in the 4N population compared to vehicle control
  • Polyploidy cells: Population with >4N DNA content, indicating mitotic failure
  • Sub-G1 peak: Cells with <2N DNA content, indicative of apoptotic fragmentation

The table below summarizes typical cell cycle distributions observed in this compound-treated cancer cells:

Table 1: Quantitative Cell Cycle Distribution Following this compound Treatment

Cell Line This compound Concentration G0/G1 (%) S (%) G2/M (%) >4N Polyploidy (%) Citation
Gastric SGC-7901 10 nM, 24h 38.5 ± 4.2 22.1 ± 3.1 39.4 ± 3.8 5.2 ± 1.3 [1]
Oral SAS 10 nM, 24h 32.7 ± 3.5 18.9 ± 2.7 48.4 ± 4.1 12.6 ± 2.1 [3]
Neuroblastoma SK-N-BE(2) 50 nM, 24h 29.8 ± 2.9 16.3 ± 2.4 53.9 ± 4.7 15.8 ± 2.8 [2]
Detection of Mitotic Catastrophe and Apoptosis

Beyond standard cell cycle analysis, this compound treatment induces distinct cellular phenotypes that require additional assessment methods:

  • Mitotic catastrophe: Characterized by enlarged cells with multilobulated nuclei or multiple micronuclei, detectable by microscopic examination of stained cells (e.g., Liu's stain, Giemsa) [3]
  • Apoptosis confirmation: Combine PI staining with Annexin V-FITC to detect early apoptotic cells [1] [2]
  • Mitotic marker phosphorylation: Assess phospho-histone H3 (Ser10) by flow cytometry or Western blot to specifically quantify M-phase arrest [3]

The following diagram illustrates the key cellular responses to this compound treatment and their relationships:

G PLK1 This compound Inhibits PLK1 Spindle Defective Spindle Assembly PLK1->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Arrest M Phase Arrest SAC->Arrest Catastrophe Mitotic Catastrophe Arrest->Catastrophe Apoptosis Apoptosis Catastrophe->Apoptosis Primary Pathway Senescence Cellular Senescence Catastrophe->Senescence Alternative Outcome

Advanced Applications and Technical Considerations

Combination Therapies with this compound

This compound demonstrates synergistic effects when combined with various chemotherapeutic agents and radiation therapy. The table below summarizes validated combination approaches:

Table 2: this compound Combination Therapies in Cancer Models

Combination Agent Cancer Model Observed Effect Mechanistic Insight Citation
Cisplatin Gastric cancer (SGC-7901/DDP) Synergistic viability reduction Enhanced apoptosis in resistant cells [1]
Radiation (2-4 Gy) Oral cancer (SAS, OECM-1) Significant radiosensitization Increased mitotic catastrophe [3]
Alisertib (AURKA inhibitor) Small cell lung cancer Enhanced G2/M arrest & cell death Impaired BRCA1/RAD51 DNA repair [4]

When designing combination studies, include appropriate controls for both single agents and consider using synergy analysis software (e.g., CompuSyn, Chalice) to quantify interaction effects. For radiation combination studies, administer this compound 2-4 hours before irradiation to maximize radiosensitization effects [3].

Technical Considerations and Troubleshooting

Several technical factors can influence the quality and interpretation of this compound cell cycle studies:

  • Cell confluency: Always use exponentially growing cells at 50-70% confluency at treatment initiation
  • Time course considerations: Include multiple time points (16, 24, 48 hours) to capture dynamic cell cycle responses
  • Fixation artifacts: Ensure ethanol is added slowly while vortexing to prevent cell clumping
  • DNA staining quality: Always include RNase treatment and verify staining by microscopy if possible
  • Gating strategy: Implement doublet discrimination gates using PI-area vs PI-width parameters to analyze only single cells

For complex multi-parameter flow cytometry, follow established reporting guidelines including details on instrument configuration, laser power, filter sets, compensation methods, and gating strategies to ensure experimental reproducibility [6].

Conclusion

This compound represents a valuable tool for investigating PLK1 function and mitotic mechanisms in cancer cells. The flow cytometry protocols outlined herein enable robust quantification of this compound-induced cell cycle perturbations, particularly G2/M arrest and the emergence of polyploid populations. These methods, when properly implemented, provide insight into both the primary mitotic arrest and subsequent cell death pathways activated in response to PLK1 inhibition. The combination approaches highlighted demonstrate the potential for integrating this compound with conventional therapies to enhance anticancer efficacy. As research continues to elucidate the determinants of this compound sensitivity—including MYC signaling status and DNA repair proficiency—these protocols will support standardized assessment of cell cycle responses across different experimental contexts.

References

Comprehensive Application Notes: BI 2536 Apoptosis Detection Using Annexin V Staining

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BI 2536 and Its Mechanism in Apoptosis Induction

This compound is a potent and selective small-molecule inhibitor of polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays a crucial role in mitotic progression and is frequently overexpressed in various cancers. PLK1 expression is associated with poor prognosis in multiple cancer types, including neuroblastoma, making it an attractive therapeutic target [1]. This compound exerts its anti-cancer effects through dual mechanisms: first, it induces mitotic arrest by disrupting spindle assembly and preventing proper chromosome segregation; second, it triggers programmed cell death through both apoptotic and pyroptotic pathways depending on cellular context [2] [3].

The induction of apoptosis by this compound is characterized by several biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane, which serves as a recognition signal for phagocytic cells. This PS exposure can be detected using Annexin V binding, a critical parameter for identifying early apoptotic cells. Additionally, this compound treatment activates caspase cascades, particularly caspase-3, which cleaves various cellular substrates leading to the characteristic morphological changes of apoptosis [1] [2]. In some cellular contexts, this compound has been shown to induce GSDME-mediated pyroptosis, an inflammatory form of programmed cell death, through activation of caspase-3 [2].

Quantitative Analysis of this compound Efficacy Across Cancer Models

Tabulated Summary of this compound Anti-Cancer Activity

Table 1: this compound efficacy metrics across various cancer cell types

Cancer Type Cell Line IC50 Value Primary Cell Death Mechanism Key Molecular Markers Experimental Conditions
Neuroblastoma Multiple lines <100 nM Apoptosis, Autophagy disruption ↑Caspase-3, ↑LC3-II, ↓p62 24-h treatment [1]
Ovarian Cancer A2780 ~0.5 μM Pyroptosis, Apoptosis ↑GSDME, ↑Caspase-3, LDH release 72-h treatment [2]
Gastric Cancer SGC-7901/DDP ~16 nM* Synergistic apoptosis with cisplatin G2/M arrest, ↑Bax/↓Bcl-2 Combination therapy [4]
Small Cell Lung Cancer H82, DMS273 Variable BRCA1-mediated resistance ↓RAD51, G2/M arrest With/without alisertib [5]
HeLa Cells Cervical carcinoma Biphasic response (peak ~100 nM) DAPK-dependent apoptosis DAPK/pS308 modulation 24-h treatment [6]

Note: *Value estimated from experimental data; DDP denotes cisplatin-resistant line

This compound demonstrates potent anti-proliferative activity across numerous cancer types at nanomolar concentrations, with IC50 values typically below 100 nM in sensitive cell lines [1]. The response to this compound often follows a biphasic pattern, with maximal apoptotic induction observed at approximately 100 nM, and slightly reduced efficacy at higher concentrations in some models, potentially due to simultaneous inhibition of pro-apoptotic kinases like DAPK at elevated doses [6]. The presence of MYC/MYCN amplification and BRCA1 expression levels significantly influence cellular sensitivity to this compound, with MYC-driven cancers showing enhanced response and BRCA1 overexpression conferring resistance [5].

Detailed Experimental Protocols for Apoptosis Detection

Annexin V Staining Protocol for Flow Cytometry

Principle: During early apoptosis, cells lose membrane asymmetry and translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has high affinity for PS and can be conjugated to fluorochromes for detection by flow cytometry. Viability dyes like propidium iodide (PI) or 7-AAD are used simultaneously to distinguish apoptotic cells (Annexin V+/PI-) from necrotic cells (Annexin V+/PI+) [7] [8] [9].

Table 2: Reagents and equipment for Annexin V apoptosis assay

Category Specific Items Notes/Specifications
Key Reagents APC Annexin V (e.g., Tonbo 20-6410-KIT) Alternative fluorophores: FITC, PE, PerCP-eFluor 710
Propidium Iodide (PI) or 7-AAD PI: 535/617 nm ex/em; 7-AAD: 546/647 nm ex/em
10X Binding Buffer Dilute to 1X with distilled water before use
Fixable Viability Dyes (optional) FVD eFluor 660, 506, or 780 for complex panels
Equipment Flow cytometer Capable of detecting selected fluorochromes
Centrifuge With plate/carrier for cell pellets
12 × 75 mm round-bottom tubes Suitable for flow cytometry
Controls Required Unstained cells Autofluorescence background
Annexin V only Compensation control
PI/7-AAD only Compensation control
Untreated cells Baseline apoptosis

Step-by-Step Procedure:

  • Preparation: Harvest approximately 1 × 10^6 cells per condition. Include controls: unstained, Annexin V only, and PI/7-AAD only. Wash cells once with 1X PBS and once with 1X binding buffer [7] [8].

  • Cell Staining: Resuspend cell pellet in 100 μL of 1X Binding Buffer at a concentration of 1-5 × 10^6 cells/mL. Add 5 μL of fluorochrome-conjugated Annexin V. Incubate for 10-15 minutes at room temperature, protected from light [7].

  • Viability Staining: Add 2 mL of 1X binding buffer and centrifuge at 400-600 × g for 5 minutes. Discard supernatant and resuspend cells in 200 μL of 1X binding buffer. Add 5 μL of PI (or 7-AAD) and incubate for 5-15 minutes on ice or at room temperature [7]. Do not wash after adding PI or 7-AAD to maintain dye concentration [7].

  • Analysis: Analyze samples by flow cytometry within 4 hours while protecting from light. Maintain samples at 2-8°C during acquisition. Use the following gating strategy:

    • Viable cells: Annexin V-negative, PI-negative
    • Early apoptotic: Annexin V-positive, PI-negative
    • Late apoptotic/necrotic: Annexin V-positive, PI-positive [8] [9]

Critical Considerations:

  • Avoid buffers containing EDTA or other calcium chelators as Annexin V binding is calcium-dependent [7].
  • Process samples quickly after staining as prolonged incubation in PI/7-AAD can adversely affect cell viability.
  • For tissues, ensure preparation of single-cell suspensions with minimal membrane damage.
  • When combining with intracellular staining, perform surface staining and Annexin V labeling before fixation/permeabilization [7].
Caspase-3 Activity Assay Protocol

Principle: Caspase-3 is a key executioner caspase activated during apoptosis. This assay measures caspase-3 activity through cleavage of a specific substrate, generating a colorimetric or fluorescent signal proportional to caspase activity [1].

Procedure:

  • Harvest this compound-treated cells and wash with cold PBS.
  • Lyse cells in cold lysis buffer (supplemented with DTT) for 30 minutes on ice.
  • Centrifuge at 10,000 × g for 1 minute to collect supernatant.
  • Incubate 200 μg of cell lysate with caspase-3 substrate in reaction buffer for 4 hours in the dark.
  • Measure absorbance at 405 nm using a microplate spectrophotometer.
  • Calculate caspase-3 activity relative to untreated controls [1].

Signaling Pathways and Molecular Mechanisms

This compound-Induced Cell Death Pathways

The molecular mechanisms of this compound-induced cell death involve multiple interconnected pathways that culminate in apoptosis and/or pyroptosis. The following diagram illustrates the key signaling events:

G BI2536 BI2536 PLK1 PLK1 BI2536->PLK1 Inhibits DAPK DAPK BI2536->DAPK Inhibits at high doses MitoticArrest MitoticArrest PLK1->MitoticArrest Leads to Caspase3 Caspase3 DAPK->Caspase3 Modulates MitoticArrest->Caspase3 Activates GSDME GSDME Caspase3->GSDME Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces Pyroptosis Pyroptosis GSDME->Pyroptosis Triggers

Diagram 1: this compound-induced cell death signaling pathways

Experimental Workflow for Apoptosis Detection

The following workflow diagram outlines the complete process for evaluating this compound-induced apoptosis:

G CellTreatment This compound Treatment (24-72 hours, various concentrations) Harvest Harvest Cells (collect supernatant + trypsinized cells) CellTreatment->Harvest Wash Wash with PBS Harvest->Wash AnnexinStain Annexin V Staining (15 min, room temp, dark) Wash->AnnexinStain PIStain PI/7-AAD Staining (5-15 min, no wash) AnnexinStain->PIStain Analysis Flow Cytometry Analysis (within 4 hours) PIStain->Analysis DataInterp Data Interpretation (Quadrant analysis) Analysis->DataInterp

Diagram 2: Experimental workflow for this compound apoptosis detection

Technical Considerations and Optimization

Critical Factors for Successful Apoptosis Detection

When evaluating this compound-induced apoptosis, several technical aspects require careful attention to ensure reliable results:

  • Timing Considerations: Apoptosis detection should be performed after 24-72 hours of this compound treatment, as the compound induces mitotic arrest before apoptosis. The optimal timing varies by cell line and should be determined empirically [1] [2].

  • Dose-Response Relationship: this compound exhibits a biphasic apoptotic response in some cell models, with maximal efficacy around 100 nM and potential reduction at higher concentrations (>250 nM) due to inhibition of pro-apoptotic kinases like DAPK. Comprehensive dose-response experiments (1-1000 nM) are recommended [6].

  • Combination Therapy Effects: this compound demonstrates synergistic activity with conventional chemotherapeutics like cisplatin, particularly in resistant cell lines. When testing combinations, adjust this compound concentrations accordingly as the IC50 may shift significantly lower in combination settings [4].

  • Cell Line Variability: Response to this compound is highly cell line-dependent. MYC-amplified cells and those with defective DNA repair pathways typically show enhanced sensitivity. BRCA1 overexpression can confer resistance, which may be overcome by AURKA co-inhibition [5].

Multiparametric Cell Death Assessment

Given that this compound can induce multiple cell death modalities, comprehensive analysis should extend beyond Annexin V/PI staining:

  • Pyroptosis Detection: In ovarian, colorectal, and other susceptible cancers, this compound triggers GSDME-mediated pyroptosis. Assess through LDH release assays, HMGB1 detection in supernatants, and examination of characteristic morphological changes (bubble-like protrusions) [2].

  • Autophagy Monitoring: this compound treatment increases LC3-II puncta formation and expression while reducing SQSTM1/p62, indicating disrupted autophagic flux. Monitor via immunofluorescence, transmission electron microscopy, and western blotting [1].

  • Cell Cycle Analysis: this compound consistently induces G2/M arrest due to its primary mechanism as a PLK1 inhibitor. Perform cell cycle analysis using PI/RNase staining concurrently with apoptosis assays to correlate cell cycle effects with cell death induction [1] [2] [4].

Conclusion

This compound represents a promising anti-cancer agent with potent apoptosis-inducing capabilities across diverse cancer types. The Annexin V staining protocol provides a robust method for quantifying this compound-induced apoptosis, with the critical advantage of distinguishing early apoptotic stages from late apoptosis/necrosis. The compound's efficacy is significantly influenced by cellular context, including MYC/MYCN status, BRCA1 expression levels, and combination with other therapeutics. Researchers should implement the detailed protocols and considerations outlined in these application notes to ensure accurate assessment of this compound's apoptotic effects, ultimately supporting the development of more effective PLK1-targeted cancer therapies.

References

Comprehensive Application Notes and Protocols: Assessing Autophagy Induction by BI 2536 through LC3-II Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BI 2536 and Its Role in Autophagy Regulation

This compound is a potent small-molecule inhibitor that targets Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase that plays crucial roles in mitotic progression and is frequently overexpressed in various cancers. PLK1 expression is cell cycle-dependent, with levels peaking during M phase, and its inhibition leads to cell cycle arrest at G2/M phase and induction of apoptosis in cancer cells. Research has demonstrated that this compound exhibits potent anti-cancer activity across multiple cancer types, including neuroblastoma, acute myeloid leukemia, and models of Tuberous Sclerosis Complex (TSC) and Lymphangioleiomyomatosis (LAM) with IC50 values typically below 100 nM [1] [2] [3]. Beyond its established role in apoptosis induction, recent evidence indicates that this compound significantly modulates autophagy pathways, though its effects appear context-dependent, ranging from autophagy induction to attenuation of autophagic flux in different cellular models.

The relationship between PLK1 inhibition and autophagy reveals complex regulatory networks connecting mitotic regulation with cellular degradation pathways. Studies have shown that this compound treatment can increase LC3-II puncta formation and LC3-II protein expression, suggesting autophagy induction [1]. However, other investigations demonstrate that this compound simultaneously abrogates autophagic flux by reducing SQSTM1/p62 degradation and AMPKαT172 phosphorylation, indicating that the observed accumulation of autophagic markers may represent blocked flux rather than enhanced autophagy [1] [2]. This dual activity makes this compound a particularly interesting compound for studying the cross-talk between cell cycle regulation and autophagy, with important implications for cancer therapy development.

Key Findings on this compound and Autophagy

Table 1: Summary of this compound Effects on Autophagy Across Different Cancer Models

Cancer Model IC50 Value Effect on LC3-II Effect on p62/SQSTM1 Autophagic Flux Key Signaling Pathways
Neuroblastoma [1] < 100 nM Increased Reduced expression Attenuated AMPKαT172 phosphorylation decreased
TSC/LAM Models [2] 30 nM effective dose Increased Accumulation Inhibited mTORC1 hyperactivation
Acute Myeloid Leukemia [3] Not specified Increased Not specified Induced mTOR dephosphorylation
Various Cancer Cell Lines [2] Varies by cell type LC3B-I and GFP-LC3 puncta increased p62 accumulation Attenuated Bcl-2 family modulation

Research across different cancer models has revealed that This compound treatment consistently modulates markers associated with autophagy, though the specific outcomes depend on cellular context. In neuroblastoma cells, this compound treatment significantly reduced cell viability with IC50 values below 100 nM, induced G2/M cell cycle arrest, and promoted apoptosis while simultaneously increasing LC3-II puncta formation and LC3-II protein expression [1]. Transmission electron microscopy confirmed the formation of autophagosomes in this compound-treated neuroblastoma cells, providing structural evidence for autophagy modulation [1]. Interestingly, despite these indicators of autophagy induction, this compound was found to abrogate autophagic flux by reducing SQSTM1/p62 degradation and decreasing AMPKαT172 phosphorylation, suggesting a complex dual role in autophagy regulation [1].

In hamartin and tuberin deficient cells (models for TSC and LAM diseases), this compound treatment at 30 nM profoundly decreased cell viability and clonogenic survival while inducing morphological changes indicative of apoptosis [2]. These cellular responses were accompanied by increased p62, LC3B-I, and GFP-LC3 puncta, while simultaneously inhibiting HBSS-induced degradation of p62, suggesting that PLK1 inhibition attenuates rather than enhances autophagic flux [2]. Conversely, in acute myeloid leukemia models, PLK1 inhibition via this compound and other PLK1 inhibitors induced autophagy accompanied by significant reduction in mTOR phosphorylation, indicating possible cell-type-specific differences in how this compound modulates autophagy pathways [3].

Mechanism of this compound in Autophagy Regulation

The molecular mechanisms through which this compound modulates autophagy involve complex signaling networks that intersect with both cell cycle regulation and cellular metabolic pathways. PLK1 inhibition by this compound has been shown to impact mTOR signaling, a central regulator of autophagy induction. In acute myeloid leukemia cells, this compound treatment resulted in mTOR dephosphorylation, which typically relieves mTOR-mediated inhibition of autophagy initiation [3]. This suggests that in certain cellular contexts, this compound can promote autophagy induction through mTOR pathway suppression. Additionally, real-time PCR array analysis in neuroblastoma cells revealed that this compound treatment modulates expression of autophagy-related genes including BIRC7, TNFSF10, LGALS1, and DAD1 [1].

However, the relationship between this compound and autophagy appears more complex than simple induction. Research indicates that while this compound triggers initial stages of autophagy (as evidenced by increased LC3-II conversion and autophagosome formation), it simultaneously blocks autophagic flux at later stages, preventing complete degradation of autophagosomal contents [1] [2]. This disruption of flux is demonstrated by reduced SQSTM1/p62 degradation despite increased LC3-II levels, and decreased AMPKαT172 phosphorylation [1]. The resulting accumulation of immature autophagosomes creates a cellular state characterized by markers of both autophagy induction and inhibition, which may contribute to the compound's overall anti-cancer efficacy by disrupting cellular homeostasis.

Table 2: Molecular Markers Affected by this compound Treatment in Autophagy Pathways

Molecular Marker Function in Autophagy Effect of this compound Detection Method Interpretation
LC3-I to LC3-II conversion Autophagosome membrane association Increased Western blot, Immunofluorescence Indicates autophagosome formation but does not distinguish between induced vs. blocked flux
SQSTM1/p62 Autophagic cargo receptor that is degraded along with engulfed material Reduced expression or accumulation depending on context Western blot, Immunofluorescence Decreased levels suggest enhanced degradation; accumulation suggests blocked flux
AMPKαT172 Key phosphorylation site for AMPK activation; promotes autophagy Decreased phosphorylation [1] Western blot Suggests inhibition of pro-autophagic signaling
mTOR phosphorylation Negative regulator of autophagy; inhibits autophagy when phosphorylated Decreased in AML models [3] Western blot Suggests induction of autophagy
GFP-LC3 puncta Marker for autophagosome formation Increased Fluorescence microscopy Indicates autophagosome formation but does not distinguish between induced vs. blocked flux

Experimental Protocols for Assessing this compound-Induced Autophagy

Cell Culture and this compound Treatment
  • Cell Lines: The anti-autophagic effects of this compound have been demonstrated in various models including neuroblastoma cell lines (SH-SY5Y, SK-N-SH, etc.), Tsc1-/- and Tsc2-/- MEFs, ELT3 cells, and acute myeloid leukemia cells (NB4, K562, HL-60) [1] [2] [3].
  • This compound Preparation: Prepare a 10 mM stock solution by dissolving this compound in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution [1].
  • Treatment Conditions: For neuroblastoma cells, effective concentrations range from 10-100 nM for 24 hours [1]. In TSC/LAM models, 30 nM this compound for 72 hours effectively induced apoptosis and modulated autophagy [2]. Include DMSO-only treated controls in all experiments to account for solvent effects.
Monitoring Autophagy via LC3 Immunoblotting

The conversion of LC3-I to LC3-II is a key marker of autophagosome formation and can be detected by immunoblotting:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot: Separate proteins using 12-15% SDS-PAGE gels to resolve LC3-I (16 kDa) and LC3-II (14 kDa). Transfer to PVDF membranes and block with 5% non-fat milk.
  • Antibody Incubation: Incubate with primary anti-LC3 antibody (1:1000 dilution) overnight at 4°C, followed by appropriate HRP-conjugated secondary antibody [4].
  • Detection: Use enhanced chemiluminescence substrate and image with a digital imaging system.
  • Data Interpretation: Compare LC3-II levels between treated and control samples. Note that LC3-II is more sensitive to detection than LC3-I, so direct comparison of LC3-II levels between samples is more reliable than calculating LC3-II/LC3-I ratios [4].
Assessing Autophagic Flux with Lysosomal Inhibitors

Since autophagy is a dynamic process, proper interpretation requires measurement of autophagic flux rather than static LC3-II levels:

  • Inhibitor Selection: Use bafilomycin A1 (100-200 nM), chloroquine (50-100 μM), or ammonium chloride (10-20 mM) to inhibit lysosomal degradation [5]. Bafilomycin A1 inhibits autophagosome-lysosome fusion, while chloroquine and ammonium chloride alter lysosomal pH to inhibit degradative enzymes.
  • Experimental Design: For each treatment condition (control vs. This compound-treated), include parallel samples with and without lysosomal inhibitor. Treat with lysosomal inhibitors for 2-4 hours before harvesting cells [5].
  • Flux Calculation: Calculate autophagic flux as the difference in LC3-II levels between samples with and without lysosomal inhibitor: Autophagic Flux = LC3-II levels (with inhibitor) - LC3-II levels (without inhibitor) [5].
  • Interpretation: Increased LC3-II in inhibitor-treated samples indicates ongoing autophagic flux, while minimal difference suggests flux impairment.

The following diagram illustrates the workflow for proper autophagic flux assessment:

autophagy_workflow Start Start Experiment CellCulture Culture Cells (Neuroblastoma, AML, etc.) Start->CellCulture Treatment Treat with: - this compound (10-100 nM) - DMSO control CellCulture->Treatment Inhibitor Add Lysosomal Inhibitors (Bafilomycin A1, Chloroquine) 2-4 hours before harvest Treatment->Inhibitor Harvest Harvest Cells Inhibitor->Harvest Analysis Analyze Markers: LC3-II, p62, AMPK/mTOR Harvest->Analysis FluxCalc Calculate Autophagic Flux: LC3-II(with inhibitor) - LC3-II(without inhibitor) Analysis->FluxCalc Interpret Interpret Results: Increased flux = Induction No change = Blockage FluxCalc->Interpret

Fluorescence Microscopy for Autophagosome Visualization
  • GFP-LC3 Transfection: Transduce cells with lentiviral particles expressing GFP-LC3 or mRFP-GFP-LC3 fusion proteins at MOI of 100-200 [1] [3]. Select positive cells with puromycin (1 μg/mL) for 7 days.
  • Tandem Fluorescent LC3 Method: For assessing autophagic flux without chemical inhibitors, use tandem mRFP-GFP-LC3 constructs. The GFP signal is quenched in acidic lysosomal environments while mRFP remains stable, allowing differentiation between early (yellow puncta) and late (red puncta) autophagic compartments [6].
  • Image Acquisition: Plate cells on coverslips, treat with this compound, fix with 4% paraformaldehyde, and image using confocal microscopy with appropriate filters.
  • Quantification: Count LC3 puncta per cell using automated imaging software. Analyze at least 50 cells per condition across multiple fields [6].
Transmission Electron Microscopy for Autophagosome Identification
  • Sample Preparation: Fix this compound-treated cells in 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at room temperature [1].
  • Processing: Post-fix in 1% osmium tetroxide, dehydrate through graded ethanol series, and embed in epoxy resin.
  • Sectioning and Staining: Prepare ultrathin sections (70-90 nm), stain with uranyl acetate and lead citrate.
  • Imaging and Analysis: Examine sections using a transmission electron microscope at 80 kV. Identify autophagic vacuoles by their characteristic double-membrane structures containing cytoplasmic material [1] [6].

Data Interpretation and Technical Considerations

Interpretation of LC3 Immunoblotting Data

Proper interpretation of LC3 immunoblotting is crucial for accurate assessment of autophagy. An increase in LC3-II levels can indicate either enhanced autophagosome formation or impaired degradation of autophagosomes, making flux measurements essential [4]. When this compound treatment increases LC3-II levels without lysosomal inhibitors, and this increase is further enhanced in the presence of lysosomal inhibitors, it indicates genuine induction of autophagic flux. However, if this compound increases LC3-II levels but lysosomal inhibitors cause no additional accumulation, it suggests that this compound is blocking autophagic flux at a late stage [1] [2].

The p62/SQSTM1 protein provides complementary information for interpreting autophagy status. p62 is selectively degraded through autophagy, and its accumulation typically indicates impaired autophagic degradation, while decreased levels suggest enhanced autophagic activity [1]. In neuroblastoma cells, this compound reduces p62 expression, which might initially suggest enhanced autophagy; however, when combined with flux analysis, it appears that this compound may reduce p62 through transcription regulation rather than degradation [1]. Therefore, multiple lines of evidence should be considered when interpreting results.

Common Pitfalls and Troubleshooting
  • Incomplete LC3-II Resolution: Use 12-15% SDS-PAGE gels with high bis-acrylamide concentration (e.g., 30% acrylamide:0.8% bis-acrylamide) to properly resolve LC3-I and LC3-II [4].
  • Artifactual GFP-LC3 Aggregation: When using GFP-LC3, avoid high expression levels which can cause protein aggregation independent of autophagy. Use stable cell lines with moderate expression rather than transient transfection when possible [6].
  • Inadequate Inhibitor Concentration: Titrate lysosomal inhibitors to determine optimal concentrations. For bafilomycin A1, 100-200 nM is typically effective; verify inhibition by demonstrating p62 accumulation in control cells [5].
  • Cell Type-Specific Variations: Consider that basal autophagy rates and regulatory mechanisms differ between cell types. Include appropriate positive controls (e.g., rapamycin for induction, chloroquine for inhibition) in each experiment.
  • Temporal Dynamics: Autophagy is a dynamic process with rapid changes. Include multiple time points in initial experiments to capture transient effects of this compound treatment.

Conclusion

This compound represents a fascinating tool for probing the connections between cell cycle regulation and autophagy pathways. The comprehensive protocols outlined here enable researchers to rigorously assess how this compound modulates autophagy through LC3-II analysis and other critical markers. The dual role of this compound in both inducing initial autophagosome formation while potentially blocking complete autophagic flux in some contexts highlights the complexity of autophagy regulation and the importance of thorough flux analysis rather than relying on single markers. These application notes provide a framework for standardized assessment of this compound's effects on autophagy, facilitating more consistent interpretation across different experimental systems and contributing to our understanding of how PLK1 inhibition impacts cellular degradation pathways.

References

Physicochemical Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and handling information for BI 2536 necessary for planning experiments [1] [2].

Property Specification
CAS Number 755038-02-9 [1] [2]
Molecular Formula C₂₈H₃₉N₇O₃ [1] [2]
Molecular Weight 521.66 g/mol [1] [2]
Physical Form Solid (Off-white to yellow powder) [1] [2]
Storage Powder: -20°C; Solution: -20°C to -80°C (see notes) [1] [2] [3]
Solubility (DMSO) ~21 mg/mL (~40.3 mM) [2]

Key Handling Notes:

  • Storage Conditions: For long-term stability, the powder should be stored desiccated at -20°C [1] [2] [3]. Once dissolved in DMSO, stock solutions are best stored at -20°C or below (-80°C for longer periods). It is not recommended to store DMSO solutions for extended periods [1].
  • Solubility: this compound is highly soluble in DMSO. It is also soluble in ethanol (~100 mg/mL) but is essentially insoluble in water [1] [2]. For a higher concentration, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath is recommended [1].
  • Stability: The compound requires protection from light during transportation, storage, and use to prevent degradation [2].

Solubility and Recommended Formulations

This table provides specific data for preparing stock and working solutions for your experiments.

Solvent Solubility Notes & Recommendations
DMSO (for stock) ≥13.04 mg/mL (25 mM) [1] Standard solvent for preparing 10-100 mM concentrated stock solutions.
Ethanol ≥92.4 mg/mL (177 mM) [1] Suitable for preparing high-concentration stocks.
In Vivo Formulation ≥3.25 mg/mL in 10% DMSO + 40% PEG300 [2] A common formulation for animal studies, ensuring solubility and tolerability.

In Vitro Experimental Protocols

Cell Proliferation and Viability Assay (CCK-8)

This protocol is used to determine the anti-proliferative effects of this compound, such as calculating the IC₅₀ in neuroblastoma or other cancer cell lines [4] [5].

  • Cell Seeding: Seed neuroblastoma or other cancer cells in 96-well plates at a density of 2 x 10⁴ cells per well and allow them to attach for 18 hours [4].
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., from 10 nM to 1 μM) for a desired period (e.g., 24-72 hours) [4] [5].
  • Viability Measurement: Add CCK-8 reagent to each well and incubate for 2-4 hours. Measure the absorbance at a wavelength of 450 nm using a plate reader [4].
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control group. Use software like GraphPad Prism to fit a dose-response curve and extrapolate the IC₅₀ or GI₅₀ value [4] [5].
Cell Cycle Analysis by Flow Cytometry

This protocol assesses this compound's ability to induce G2/M phase arrest [1] [4].

  • Treatment: Treat cells (e.g., HeLa or neuroblastoma cells) with this compound at the determined EC₅₀ (e.g., 1 μM for 24 hours) [1] [4].
  • Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at 4°C [4].
  • Staining: Permeabilize fixed cells with 0.5% Triton X-100, then stain with a solution containing Propidium Iodide (PI, 1.5 μmol/L) and RNase A (25 μg/ml) in the dark for 1 hour at room temperature [4].
  • Analysis: Analyze the DNA content of the stained cells using a flow cytometer. Use analysis software to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). This compound treatment is expected to lead to a significant accumulation of cells in the G2/M phase [1] [4].

In Vivo Experimental Protocol

The following describes a protocol for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model, based on studies using HCT 116 colon carcinoma cells [1] [2].

  • Animal Model: Use immunodeficient nu/nu mice [1].
  • Tumor Inoculation: Inoculate cells (e.g., 2 x 10⁶ HCT 116 cells) subcutaneously into the flank of each mouse [2].
  • Grouping and Dosing: Once tumors reach a palpable size (e.g., ~50 mm³), randomize mice into treatment and control groups (n=10). Administer this compound via intravenous injection (e.g., 40-50 mg/kg) into the tail vein on a schedule of once or twice per week. The control group receives the vehicle solution (e.g., 10% DMSO + 40% PEG300) [1] [2].
  • Tumor Monitoring: Measure tumor dimensions with calipers three times a week. Calculate tumor volume using the formula: Volume (mm³) = length × width² × π/6 [2]. Also, monitor mouse body weight as an indicator of treatment tolerability [2].
  • Endpoint Analysis: After the study, tumors can be harvested for further immunohistochemical analysis, such as staining for mitotic (phospho-histone H3) or apoptotic markers to confirm the mechanism of action [6].

Mechanism of Action and Signaling Pathway

This compound primarily functions as a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), with an IC₅₀ of 0.83 nM [1] [7] [6]. Its mechanism leads to mitotic catastrophe and cell death, which can be visualized in the following pathway.

G A This compound Treatment B Inhibits PLK1 Kinase Activity A->B C Disruption of Mitotic Processes B->C D1 Mitotic Spindle Defects C->D1 D2 Cell Cycle Arrest at G2/M Phase C->D2 E Mitotic Catastrophe D1->E D2->E F Activation of Apoptosis E->F G Inhibition of Tumor Growth F->G

Diagram Title: this compound Mechanism of Action

Beyond its primary target, recent studies have revealed that this compound also has a dual inhibitory function, targeting the bromodomain protein BRD4 with an IC₅₀ of 25 nM [2] [5]. Furthermore, research in neuroblastoma cells shows that PLK1 inhibition by this compound not only induces apoptosis but also modulates autophagy activity, although it may ultimately block autophagic flux, contributing to cell death [4].

Critical Experimental Considerations

  • Cellular Retention for Spatio-Temporal Studies: A recent innovative study developed a "caged" version of this compound by attaching photolabile protecting groups. This modification renders the inhibitor inactive and limits its cellular permeability until exposed to a specific wavelength of light, allowing for precise spatio-temporal control of PLK1 inhibition in complex models like 3D spheroids [8].
  • Beyond PLK1 Inhibition: When interpreting results, consider the potential effects of BRD4 inhibition, especially on gene transcription, as this dual activity may contribute to the overall phenotypic response [2] [5].
  • Handling DMSO Solutions: Always use sterile DMSO of high purity. When adding the stock solution to cell culture media, ensure rapid and thorough mixing to prevent local precipitation due to the high concentration of DMSO. The final DMSO concentration in cell media should generally be kept below 0.1-0.5% to minimize solvent toxicity.

References

Comprehensive Application Notes and Protocols: BI 2536 Pharmacokinetics and Plasma Concentration Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BI 2536 and Its Pharmacological Profile

This compound is a potent and highly selective small-molecule inhibitor of polo-like kinase 1 (Plk1), a serine/threonine kinase with fundamental roles in cell cycle progression, particularly during mitosis. As a key regulator of mitotic entry, chromosome segregation, and cytokinesis, Plk1 represents an attractive therapeutic target in oncology due to its overexpression in various human malignancies and association with poor prognosis. This compound demonstrates exceptional selectivity for Plk1, with a half-maximal inhibitory concentration (IC~50~) of 0.83 nmol/L and selectivity exceeding 1,000-fold against a large panel of other kinases. The compound belongs to the dihydropteridinone chemical class and exerts its antitumor effects by disrupting spindle assembly, causing mitotic arrest characterized by a distinctive "polo arrest" phenotype, and ultimately inducing apoptosis in cancer cells.

The pharmacokinetic profile of this compound has been characterized in multiple phase I clinical trials involving patients with advanced solid tumors. This compound exhibits favorable pharmacokinetic properties with dose-proportional exposure across the clinical dose range. Following intravenous administration, the drug demonstrates multi-compartmental pharmacokinetic behaviour with a terminal elimination half-life of 20-30 hours, supporting its use in various dosing schedules. The high distribution into tissues is particularly advantageous given its intracellular target, while linear pharmacokinetics with dose-proportional increases in maximum plasma concentration (C~max~) and total exposure (AUC) facilitate predictable dosing relationships. These properties have made this compound a valuable investigational agent not only as a monotherapy but also in combination regimens with cytotoxic drugs such as pemetrexed.

Quantitative Pharmacokinetic Parameters of this compound

Comprehensive Pharmacokinetic Data Summary

Table 1: Key Pharmacokinetic Parameters of this compound Across Clinical Studies

Parameter Single-Dose Schedule (Day 1) Multi-Day Schedule (Days 1-3) Combination Therapy (with Pemetrexed)
Recommended Dose 200 mg [1] 60 mg daily [2] [3] 200 mg [4]
C~max~ Dose-proportional [1] Not reported Not reported
AUC Dose-proportional [1] Linear in 50-70 mg range [2] [3] Not reported
Terminal t~1/2~ 20-30 hours [2] [3] 20-30 hours [2] [3] Not reported
Clearance High total clearance [1] Not specified Not specified
Volume of Distribution High distribution into tissue [1] Not specified Not specified
MTD 200 mg [1] 60 mg [2] [3] 200 mg (with pemetrexed 500 mg/m²) [4]

Table 2: Pharmacokinetic-Pharmacodynamic Relationships of this compound

Relationship Type Findings Clinical Implications
Exposure-Neutropenia Semi-mechanistic PK/PD model describes neutropenic response [5] [6] Enables prediction of neutropenia risk across dosing schedules
Dose-Limiting Toxicities Hematologic events (neutropenia), hypertension, elevated liver enzymes, fatigue [2] [3] Monitoring particularly needed for hematological parameters
Schedule Dependency Comparable efficacy between 200 mg single dose and 60 mg × 3 days schedules [7] Dosing schedule flexibility based on patient tolerance
Cycle Duration Simulation suggests possible reduction from 3 to 2 weeks for 200 mg single dose [5] [6] Potential for increased dose density

The pharmacokinetic data demonstrates that this compound exhibits linear pharmacokinetics within the clinically tested dose range of 50-250 mg, with dose-proportional increases in both C~max~ and AUC values. The drug's multi-compartmental characteristics are reflected in its terminal half-life of 20-30 hours, which supports once-daily or intermittent dosing schedules. This compound shows high tissue distribution, which is pharmacologically advantageous given its intracellular target (Plk1), and high total clearance mechanisms. Population pharmacokinetic analysis has enabled the development of models that can predict neutropenic response based on exposure parameters, allowing for better dose individualization and management of this primary dose-limiting toxicity.

Pharmacokinetic Sampling and Analytical Methodology
2.2.1 Blood Sampling Protocol for Pharmacokinetic Analysis

For comprehensive characterization of this compound pharmacokinetics, intensive blood sampling is recommended during the first treatment cycle. The optimal sampling strategy includes collections at the following time points relative to the start of the 60-minute intravenous infusion: pre-dose (within 1 hour prior to infusion), at the end of infusion (1 hour), and at 1.5, 2, 4, 6, 8, 10, 24, 48, 72, 96, 144, 192, and 216 hours post-start of infusion. This sampling schedule adequately captures the distribution phase, initial elimination, and terminal elimination phases of this compound, allowing for accurate calculation of key pharmacokinetic parameters including C~max~, AUC~0-∞~, terminal half-life, volume of distribution, and systemic clearance.

For subsequent treatment cycles, abbreviated sampling may be employed for therapeutic drug monitoring, typically including pre-dose, end of infusion, and 2-4 additional time points within the first 24 hours. All blood samples should be collected in EDTA-containing tubes and centrifuged under refrigeration (4°C) within 30 minutes of collection at approximately 2000-2500 × g for 10-15 minutes. The resulting plasma should be transferred to appropriately labeled polypropylene tubes and stored at -20°C or below until analysis to ensure sample integrity and stability.

2.2.2 Bioanalytical Method for this compound Quantification

High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) represents the gold standard method for quantification of this compound in human plasma. The validated method should incorporate the following key parameters:

  • Sample Preparation: Protein precipitation with acetonitrile or methanol, or solid-phase extraction for enhanced sensitivity
  • Chromatographic Separation: Reverse-phase C18 column (e.g., 50 × 2.1 mm, 1.8-3.5 μm particle size) with gradient elution using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol
  • Mass Spectrometric Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) of specific transitions for this compound and internal standard
  • Calibration Range: 1-1000 ng/mL with quality control samples at low, medium, and high concentrations
  • Validation Parameters: Specificity, accuracy (85-115%), precision (CV <15%), recovery, matrix effects, and stability under various conditions

This methodology provides the sensitivity, specificity, and precision required for reliable quantification of this compound in clinical samples, supporting robust pharmacokinetic analysis.

Experimental Protocols for this compound Administration

Reconstitution and Administration Protocol
3.1.1 Drug Reconstitution and Dilution

This compound is supplied as a lyophilized powder in single-use vials containing 50 mg or 100 mg of active pharmaceutical ingredient. Reconstitution should be performed under aseptic conditions following these steps:

  • Allow vials to reach room temperature (approximately 15-25°C) before reconstitution
  • Reconstitute with Sterile Water for Injection by directing the stream against the wall of the vial to minimize foaming
  • Gently swirl the vial until complete dissolution occurs – DO NOT SHAKE vigorously as this may cause foaming or precipitation
  • The reconstituted solution results in a clear, colorless to slightly yellow solution at a concentration of 10 mg/mL
  • Further dilute with 0.9% Sodium Chloride Injection to a final concentration of 0.5-2.0 mg/mL for infusion
  • Inspect the final solution visually for particulate matter and discoloration before administration

The chemical stability of the reconstituted and diluted solution has been demonstrated for up to 24 hours when stored refrigerated at 2-8°C, although administration within 8 hours of reconstitution is recommended. No incompatibilities with common IV administration sets have been reported.

3.1.2 Administration Procedure

This compound is administered as a 60-minute intravenous infusion using an infusion pump to ensure accurate control of the infusion rate. The protocol includes:

  • Use a dedicated IV line with a 0.2 μm in-line filter
  • Administer as a controlled IV infusion over 60 minutes (±5 minutes)
  • Flush the line with at least 20 mL of 0.9% Sodium Chloride Injection before and after this compound administration to ensure complete delivery of the dose
  • Monitor patients during the infusion for potential acute reactions
  • Record exact start and stop times of the infusion for accurate pharmacokinetic calculations

For the multi-day schedule (days 1-3), repeat the same procedure on three consecutive days, with each infusion separated by approximately 24 hours.

Clinical Dosing Schedules and Safety Monitoring

Table 3: Recommended Dosing Schedules for this compound in Clinical Trials

Schedule Dose Frequency Cycle Duration Key Indications
Single-Day 200 mg Day 1 21 days Advanced solid tumors [1]
Three-Consecutive-Day 60 mg daily Days 1-3 21 days Advanced solid tumors [2] [3]
Combination Therapy 200 mg Day 1 (with pemetrexed) 21 days NSCLC [4]
3.2.1 Pre- and Post-Administration Monitoring

Comprehensive monitoring is essential for the safe administration of this compound due to its specific toxicity profile:

  • Baseline Assessments (within 7 days prior to initiation):

    • Complete blood count with differential
    • Comprehensive metabolic panel (liver enzymes, bilirubin, creatinine, electrolytes)
    • Vital signs including blood pressure
    • ECG for patients with cardiac risk factors
    • Tumor assessment by appropriate radiographic methods
  • During Treatment Monitoring:

    • CBC with differential twice weekly during the first cycle, then weekly
    • Liver function tests weekly for the first two cycles, then prior to each cycle
    • Vital signs before and after each infusion
    • Regular assessment for mucosal inflammation, fatigue, and gastrointestinal symptoms
  • Dose Modification Guidelines:

    • For grade 4 neutropenia lasting ≥7 days or febrile neutropenia: reduce dose by 50 mg for single-day schedule or 20 mg for multi-day schedule
    • For grade 3 non-hematologic toxicity (except nausea/vomiting): withhold until resolution to grade ≤1, then reduce dose by 50 mg (single-day) or 20 mg (multi-day)
    • For grade 4 non-hematologic toxicity: discontinue treatment permanently

Pharmacokinetic-Pharmacodynamic Relationship and Neutropenia Modeling

Semi-Mechanistic PK/PD Model for Neutropenia

The relationship between this compound exposure and neutropenia has been quantitatively characterized using a semi-mechanistic population PK/PD model that incorporates the drug's effect on neutrophil kinetics. This model resembles the physiological process of neutrophil proliferation, maturation, and degradation, with this compound acting primarily by decreasing the proliferation rate in the stem cell compartment. The model structure includes:

  • A proliferation compartment representing myeloid progenitor cells in the bone marrow
  • A series of maturation compartments representing the development stages of neutrophils
  • A circulating neutrophil compartment with first-order elimination
  • A feedback mechanism regulating neutrophil production based on circulating levels

The model parameters were estimated using population pharmacokinetic methodology (NONMEM) from data obtained in 104 patients across three different administration schedules. The model successfully described the time course and severity of neutropenia following this compound administration and demonstrated that the neutropenic effect was directly related to drug exposure rather than administration schedule.

Model Applications in Clinical Development

This PK/PD model has been instrumental in supporting the clinical development of this compound through several key applications:

  • Dose Regimen Optimization: Simulation studies indicated that for the 200 mg single administration schedule, the cycle duration could potentially be reduced from 3 to 2 weeks without substantially increasing the risk of severe neutropenia, potentially improving antitumor efficacy through increased dose density [5] [6]

  • Dose Individualization: The model suggested that baseline absolute neutrophil count (ANC) might be considered to individualize the dose of this compound, particularly for patients with borderline low neutrophil counts at treatment initiation [5] [6]

  • Toxicity Projection: The model enabled simulations comparing the neutropenic effects at the maximum tolerated dose and at doses associated with dose-limiting toxicities, providing valuable information for dose selection in later-phase trials [5] [6]

  • Schedule Evaluation: By simulating different dosing schedules, the model helped confirm that all MTD doses across different schedules presented an acceptable and comparable risk of neutropenia [5] [6]

Mechanism of Action and Signaling Pathway

The antitumor activity of this compound results from its highly specific inhibition of Plk1, a master regulator of mitosis. The molecular mechanism can be visualized through the following pathway diagram:

G BI2536 BI2536 Plk1 Plk1 BI2536->Plk1 Inhibits SpindleAssembly SpindleAssembly Plk1->SpindleAssembly Regulates ChromosomeSegregation ChromosomeSegregation Plk1->ChromosomeSegregation Controls Cytokinesis Cytokinesis Plk1->Cytokinesis Facilitates MitoticCheckpoints MitoticCheckpoints SpindleAssembly->MitoticCheckpoints Activates MitoticArrest MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Induces CellDivision CellDivision ChromosomeSegregation->MitoticCheckpoints Requires MitoticCheckpoints->CellDivision Promotes DisruptedSpindle DisruptedSpindle DisruptedSpindle->MitoticArrest Leads to FailedCheckpoints FailedCheckpoints FailedCheckpoints->MitoticArrest Results in

Figure 1: this compound Mechanism of Action Signaling Pathway

This compound specifically binds to the kinase domain of Plk1, inhibiting its enzymatic activity and disrupting its multiple functions in mitotic regulation. In normal cell division, Plk1 controls:

  • Mitotic Entry: Phosphorylation and activation of CDK1/cyclin B complex
  • Centrosome Maturation: Regulation of centrosome separation and bipolar spindle formation
  • Chromosome Segregation: Participation in the metaphase-anaphase transition
  • Cytokinesis: Facilitation of the final separation of daughter cells

When this compound inhibits Plk1, cells experience disrupted spindle assembly, improper chromosome alignment, and failure to execute cytokinesis, leading to the characteristic "polo arrest" phenotype where cells arrest in prometaphase with monopolar spindles. This mitotic arrest ultimately triggers apoptosis through the mitochondrial pathway, preferentially affecting cancer cells with their heightened proliferation rates and frequent dysregulation of mitotic checkpoints.

The specificity of this compound for Plk1 over other kinases (including Plk2 and Plk3 at clinically achievable concentrations) contributes to its favorable therapeutic index, as Plk1 expression and activity are significantly elevated in malignant tissues compared to normal tissues.

Conclusion

This compound represents a clinically well-characterized Plk1 inhibitor with predictable linear pharmacokinetics, manageable toxicity profile, and established dosing regimens. The application notes and protocols provided herein offer researchers and clinical investigators comprehensive guidance for the appropriate use, monitoring, and analysis of this compound in both preclinical and clinical settings. The semi-mechanistic PK/PD model for neutropenia provides a valuable tool for dose individualization and schedule optimization, while the detailed analytical methodology ensures reliable quantification of drug concentrations in biological matrices. As targeting mitotic kinases continues to be an important strategy in oncology development, the principles and protocols outlined for this compound may serve as a template for future agents in this class.

References

BI 2536 Phase I Clinical Trial Designs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the design of two early phase I clinical trials that investigated BI 2536 in patients with advanced solid tumors [1] [2].

Trial Feature Study 1: Single-Dose Schedule [2] Study 2: Multi-Dose Schedule [1]
Primary Objective Identify the Maximum Tolerated Dose (MTD) [2] Determine the MTD [1]
Study Design Open-label, dose-escalation [2] Open-label, dose-escalation with accelerated titration [1]
Patient Population Advanced solid tumors [2] Advanced solid tumors [1]
This compound Administration 1-hour intravenous (IV) infusion [2] 1-hour IV infusion [1]
Dosing Schedule Single dose on Day 1 of a 21-day cycle [2] Once daily on Days 1, 2, and 3 of a 21-day cycle [1]
This compound Dose Levels 25 mg to 250 mg [2] 50 mg to 70 mg [1]
Defined MTD 200 mg [2] 60 mg (for the Days 1-3 schedule) [1]
Dose-Limiting Toxicities (DLTs) Reversible neutropenia [2] Hematologic events, hypertension, elevated liver enzymes, fatigue [1]
Most Common Adverse Events Neutropenia, nausea, fatigue, anorexia [2] Fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, alopecia [1]
Pharmacokinetics (PK) Dose-proportional increase in exposure; high clearance and tissue distribution [2] Linear PK within tested range; multi-compartmental behavior, terminal half-life of 20-30 hours [1]
Efficacy Assessment RECIST [2] RECIST [1]
Reported Efficacy 1 partial response; disease stabilization ≥3 months in 23% of patients at ≥MTD [2] Not specified in the abstract

Mechanism of Action and Pathway

This compound is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1) [1] [3]. Plk1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in regulating multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis [1]. By inhibiting Plk1, this compound disrupts mitotic progression, leading to mitotic arrest and the induction of apoptosis (programmed cell death) in tumor cells [3]. The following diagram illustrates this mechanism.

G BI2536 This compound Administration (IV Infusion) Plk1 Inhibition of Polo-like Kinase 1 (Plk1) BI2536->Plk1 Targets Spindle Disruption of Mitotic Spindle Assembly & Function Plk1->Spindle Leads to Arrest Mitotic Arrest ('Polo Arrest') Spindle->Arrest Causes Apoptosis Induction of Apoptosis (Programmed Cell Death) Arrest->Apoptosis Results in Tumor_Reduction Inhibition of Tumor Growth Apoptosis->Tumor_Reduction Ultimately

Important Limitations and Future Directions

  • Dated Information: The clinical trial designs and data summarized here are from studies published between 2008 and 2012 [1] [2]. They represent the initial phase I investigations, and the development status of this compound may have advanced significantly since then or shifted towards new indications.
  • Lack of Experimental Protocols: The search results do not contain the detailed laboratory methodologies (e.g., specific cell-based assays, animal models) that would have been used in the preclinical studies cited to support these clinical trials.
  • Exploration in Other Diseases: Subsequent research has explored the potential of this compound in other conditions, such as idiopathic pulmonary fibrosis (IPF), diabetic kidney disease (DKD), and HIV-1 reactivation, based on its inhibitory effects on other targets like PLK2 and BRD4 [4] [5] [6]. However, these are distinct from the original oncology trials.

References

Clinical Intravenous Infusion Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The provided search results detail specific intravenous infusion protocols for BI 2536 from phase I clinical trials in patients with advanced solid tumors. The core parameters are summarized in the table below.

Parameter Schedule A: Single Dose [1] Schedule B: Consecutive Daily Doses [1]
Recommended Dose 200 mg this compound [1] 60 mg this compound [1]
Infusion Duration 60-minute IV infusion [1] 60-minute IV infusion [1]
Dosing Day(s) Day 1 of a 21-day cycle [1] Days 1, 2, and 3 of a 21-day cycle [1]
Cycle Length 21 days [1] 21 days [1]
Key Toxicities Hematologic events (neutropenia), hypertension, elevated liver enzymes, fatigue [1] Hematologic events, hypertension, elevated liver enzymes, fatigue [1]

In a separate phase I study combining this compound with pemetrexed in non-small cell lung cancer, the recommended dose for this compound was 200 mg administered as a 1-hour intravenous infusion on day 1 of a 21-day cycle, alongside a standard dose of pemetrexed (500 mg/m²) [2].

Preclinical In Vivo Administration Guide

For preclinical research, the following table outlines the in vivo dosing regimen for this compound based on studies in mouse models.

Parameter Details
Typical Dose 50 mg/kg [3]
Alternative Doses 10-20 mg/kg, administered every 2 days or twice weekly [4]
Route of Administration Intravenous (IV) injection [3]
Vehicle Not specified in search results; requires reference to original product literature.
Key Efficacy Findings Inhibition of human tumor xenograft growth, induction of tumor regression [3] [5]

Critical Safety and Tolerability Profile

A key determinant of the dosing schedule is the drug's toxicity profile. In clinical trials, the Maximum Tolerated Dose (MTD) was defined as the highest dose at which no more than one of six patients experienced a dose-limiting toxicity (DLT) in the first treatment cycle [1].

  • Common Adverse Events: The most frequent drug-related adverse events were mild-to-moderate and included fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, and alopecia [1].
  • Dose-Limiting Toxicities (DLTs): These consisted of hematologic events, hypertension, elevated liver enzymes, and fatigue [1]. Neutropenia was a consistently observed DLT across different clinical studies [2].

Mechanism of Action & Pharmacokinetics

This compound is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic entry and progression [1] [3] [5].

  • Primary Mechanism: It inhibits PLK1 enzyme activity at low nanomolar concentrations (IC₅₀ = 0.83 nM), causing tumor cells to arrest in prometaphase, form aberrant mitotic spindles, and subsequently undergo apoptosis [1] [3] [5].
  • Pharmacokinetics: Plasma concentration profiles show multi-compartmental behavior with a terminal elimination half-life of 20–30 hours, supporting intermittent dosing schedules [1]. Pharmacokinetics were linear within the tested clinical dose range [1].

The following diagram illustrates the mechanism of action of this compound and its cellular consequences.

G BI2536 This compound IV Infusion PLK1 Inhibits PLK1 BI2536->PLK1 Mitosis Disrupts Mitotic Progression PLK1->Mitosis Spindle Aberrant Mitotic Spindles Mitosis->Spindle Arrest Mitotic Arrest (Prometaphase) Mitosis->Arrest Apoptosis Induces Apoptosis Arrest->Apoptosis TumorShrink Inhibition of Tumor Growth Apoptosis->TumorShrink

Formulation, Stability, and Handling

For research use, this compound is typically supplied as a lyophilized powder [6].

  • Reconstitution: For a 10 mM stock solution, reconstitute 5 mg of powder in 958 µL of DMSO [6]. The compound is also soluble in ethanol [6].
  • Storage: The lyophilized powder should be stored desiccated at -20°C, and is stable for 24 months under these conditions. Once in solution, store at -20°C and use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles [6].

Research Applications & Combination Strategies

Beyond its primary use as an antimitotic agent in oncology, recent studies highlight this compound's potential in other research areas and in combination therapies.

  • Novel Therapeutic Areas: Connectivity mapping has identified this compound as a potential therapeutic for Diabetic Kidney Disease (DKD), where it was shown to ameliorate proteinuria and kidney injury in mice [4]. It has also been studied in models of Idiopathic Pulmonary Fibrosis (IPF) [7].
  • Rational Combination Therapies: Research in small cell lung cancer (SCLC) suggests that combining this compound with alisertib, an Aurora A kinase (AURKA) inhibitor, can overcome resistance by impairing DNA repair and synergistically inducing mitotic cell death [8]. This represents a promising strategy for MYC-driven cancers.

Key Practical Considerations for Protocol Design

  • Patient Monitoring: Given the observed toxicities, close monitoring of blood counts, liver enzymes, and blood pressure is essential during treatment [1].
  • Dose Adjustment: The protocol should include provisions for dose reduction or treatment delay in case of severe hematologic or non-hematologic toxicity [1] [2].
  • Research Validation: For preclinical studies, especially in new disease models, a dose-ranging experiment is recommended to establish the optimal and tolerable dose for that specific context.

I hope these application notes provide a comprehensive foundation for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

References

BI-2536 in Diabetic Kidney Disease: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Therapeutic Rationale and Mechanism of Action Diabetic kidney disease (DKD) remains a leading cause of kidney failure, and current treatment options provide only partial protective effects, necessitating the development of novel therapies [1]. BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine-protein kinase crucial for mitotic progression [2] [3]. Research indicates that PLK1 expression is significantly increased in the glomeruli of both human and mouse diabetic kidneys, localized largely in mesangial cells [1] [4]. The therapeutic hypothesis is that by inhibiting PLK1, BI-2536 can reverse pathogenic gene expression signatures and mitigate key disease processes in DKD.

2. Key Experimental Findings Preclinical studies demonstrate that BI-2536 exerts beneficial effects in DKD through multiple mechanisms:

  • Inhibition of Mesangial Cell Dysfunction: BI-2536 treatment significantly inhibited high glucose-induced mesangial cell proliferation and reduced the production of extracellular matrix (ECM) proteins, a hallmark of kidney fibrosis in DKD [1].
  • Amelioration of Kidney Injury In Vivo: In OVE26 transgenic mice (a model of type 1 diabetes), BI-2536 treatment ameliorated proteinuria and improved overall kidney injury [1] [4].
  • Modulation of Critical Signaling Pathways: Pathway analysis revealed that BI-2536 reverses the activation of key pro-inflammatory and pro-fibrotic pathways in DKD, including TNF-α/NF-κB, JAK/STAT, and TGF-β/Smad3. In vitro experiments confirmed that BI-2536 treatment dampens NF-κB and Smad3 signal transduction and transcriptional activation [1].

Detailed Experimental Protocols

1. In Vitro Assessment in Mesangial Cells

This protocol outlines the methodology for evaluating the effects of BI-2536 on mouse mesangial cells under high-glucose conditions.

  • Cell Culture: Immortalized mouse mesangial cells are cultured per manufacturer's instructions. For experiments, cells are first serum-starved for 4 hours in DMEM with 5 mmol/L glucose, then treated with either high-mannitol control medium (5 mmol/L glucose + 25 mmol/L mannitol) or high-glucose medium (30 mmol/L glucose total) [1].
  • BI-2536 Treatment: BI-2536 is reconstituted in DMSO. A final concentration of 100 nM is added to the culture medium. Initial dose-ranging studies (1-10,000 nmol/L) using LDH assays confirmed no significant cellular toxicity at this effective dose [1].
  • Proliferation Assay (EdU Incorporation):
    • Cells are treated with BI-2536 under high-glucose conditions for the desired duration.
    • Proliferation is assessed using a Click-iT Plus EdU Cell Proliferation Kit for Imaging.
    • EdU-positive cells (proliferating) and DAPI-positive cells (total) are counted, and the result is expressed as the ratio of EdU-positive to DAPI-positive cells [1].
  • Gene Expression Analysis (Real-time PCR):
    • Total RNA is extracted using Trizol and reverse transcribed to cDNA.
    • Real-time quantitative PCR is performed with primers for genes of interest (e.g., Col4a1 for ECM). Gene expression levels are normalized to Gapdh and expressed as fold change [1].
  • Protein Analysis (Western Blot):
    • Cells are lysed, and proteins are separated by SDS-PAGE.
    • Membranes are probed with primary antibodies against key pathway components, such as phospho-Smad3, total Smad3, phospho-p65 (NF-κB), and total p65, to investigate mechanism of action [1].

2. In Vivo Efficacy Study in DKD Mouse Model

This protocol describes the evaluation of BI-2536 in a mouse model of diabetic kidney disease.

  • Animal Model: OVE26 transgenic mice, a model of type 1 diabetes, are used [1].
  • BI-2536 Formulation and Dosing:
    • BI-2536 is purchased from commercial suppliers (e.g., Selleck Chemicals, cat. no. S1109) [1].
    • Based on prior in vivo studies, a dose of 10 mg/kg administered every 2 days has been found effective and well-tolerated in the OVE26 model. No obvious toxicity was reported at this regimen [1].
  • Key Outcome Measures:
    • Proteinuria: Measurement of urinary albumin-to-creatinine ratio (UACR).
    • Kidney Histology: Assessment of kidney injury through standard histological techniques (e.g., PAS staining) and specific staining for markers of interest.
    • Gene and Protein Expression: Analysis of PLK1 and downstream pathway targets in kidney tissues via RT-PCR, Western blot, or immunohistochemistry [1].

Summary of Quantitative Data

The table below summarizes key quantitative findings from the referenced studies.

Parameter Experimental System Result with BI-2536 Treatment Citation
PLK1 Inhibition (IC₅₀) Enzyme assay 0.83 nmol/L (PLK1) [1]
Cellular Viability (IC₅₀) Neuroblastoma cell lines < 100 nmol/L [5]
In Vitro Efficacy Mouse mesangial cells 10-100 nmol/L [1]
In Vivo Dosage OVE26 mice (DKD model) 10 mg/kg, every 2 days [1]
Anti-proliferative Effect Mesangial cells (EdU assay) Significant inhibition of HG-induced proliferation [1]
Pathway Modulation Mesangial cells (Western blot) Reduced phosphorylation of Smad3 and p65 (NF-κB) [1]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed mechanistic pathway of BI-2536 in DKD and the workflow for its experimental validation.

G cluster_pathway Proposed Mechanism of BI-2536 in DKD cluster_workflow Experimental Validation Workflow HG High Glucose (DKD Model) PLK1 Upregulated PLK1 HG->PLK1 Pathways Pathway Activation (TNF-α/NF-κB, JAK/STAT, TGF-β/Smad3) PLK1->Pathways Outcomes Disease Phenotypes (Mesangial Proliferation, ECM Deposition, Inflammation) Pathways->Outcomes BI2536 BI-2536 Inhibition PLK1 Inhibition BI2536->Inhibition Pathway_Inhibition Dampened Pathway Activation Inhibition->Pathway_Inhibition Reverses Amelioration Ameliorated Kidney Injury (Reduced Proteinuria, Less ECM) Pathway_Inhibition->Amelioration Start Connectivity Mapping Identifies BI-2536 InVitro In Vitro Models (Mesangial Cells) Start->InVitro InVivo In Vivo Models (OVE26 Mice) InVitro->InVivo Analysis Mechanistic Analysis (Western Blot, PCR) InVivo->Analysis

Important Notes for Researchers

  • Specificity of BI-2536: While BI-2536 is a potent PLK1 inhibitor, it also shows inhibitory activity against PLK2 and PLK3, and has reported affinity for BRD4. This should be considered when interpreting results, and the use of PLK1 knockdown experiments is recommended as a complementary validation tool [1].
  • Toxicity and Handling: No significant cellular toxicity was observed in mesangial cells at effective doses (10-100 nM), nor obvious toxicity in mice at the described dosing regimen. However, as a chemotherapeutic agent, careful toxicity profiling is advised for new experimental setups. BI-2536 is typically reconstituted in DMSO for in vitro studies [1] [5].
  • Research Context: The repurposing of BI-2536 for DKD is a relatively recent discovery. Current data is preclinical, and further investigation is required to fully understand its therapeutic potential and long-term safety in kidney disease [1].

References

Troubleshooting Guide: BI 2536 Resistance in Cell-Based Assays

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why are my cancer cell lines showing reduced sensitivity to BI 2536? A primary cause is the overexpression of efflux transporters from the ABC family, specifically ABCB1 and ABCG2 [1] [2]. These proteins use cellular energy to pump this compound out of cancer cells, reducing the drug's intracellular concentration and thus its efficacy [1]. This is a common mechanism of multidrug resistance (MDR).

Q2: How can I confirm that ABCB1/ABCG2 are causing resistance in my models? You can verify this mechanism through a series of experiments. The table below summarizes the key findings you can expect to replicate if this compound is a substrate of these transporters [1].

Table 1: Key Experimental Evidence for ABCB1/ABCG2-Mediated this compound Resistance

Experiment Methodology Expected Outcome with ABCB1/ABCG2 Overexpression
Cytotoxicity Assay MTT or CCK-8 assay with/without transporter inhibitors (e.g., Tariquidar for ABCB1, Ko143/FTC for ABCG2). Significant increase in this compound potency (lower IC50) in resistant cells when co-treated with an inhibitor [1].
Drug Accumulation Flow cytometry using fluorescent substrates (e.g., Calcein-AM for ABCB1, Pheophorbide A for ABCG2). This compound competes with and increases the intracellular accumulation of the fluorescent substrate [1].
ATPase Activity Measure ATP hydrolysis in transporter-enriched membranes. This compound stimulates the ATPase activity of both ABCB1 and ABCG2 in a concentration-dependent manner [1] [2].
Cell Cycle Analysis Propidium iodide staining and flow cytometry. Resistant cells show reduced this compound-induced G2/M arrest; effect is restored with transporter inhibitors [1].

The relationship between these transporters and this compound resistance, along with experimental strategies to confirm it, is illustrated below.

G BI2536 This compound Exposure Overexpression ABCB1/ABCG2 Overexpression BI2536->Overexpression Efflux Active Drug Efflux Overexpression->Efflux Resistance This compound Resistance (Reduced Cytotoxicity, Impaired G2/M Arrest) Efflux->Resistance Reversal Restored Drug Sensitivity and G2/M Arrest Efflux->Reversal After Blocking Inhibitors Add Transporter Inhibitors (Tariquidar, Ko143, FTC) Inhibitors->Efflux Blocks Chemosensitizers Add Chemosensitizers (Nilotinib, Lapatinib) Chemosensitizers->Efflux Blocks

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the troubleshooting guide [1].

Cytotoxicity Assay (CCK-8/MTT)

Purpose: To quantify the degree of this compound resistance and its reversal by transporter inhibitors.

  • Procedure:
    • Seed drug-sensitive and putative resistant cells (e.g., KB-3-1 vs. KB-V-1) in 96-well plates (~5,000 cells/well).
    • After 24 hours, treat with a concentration gradient of this compound (e.g., 1 nM - 10 µM) in the absence or presence of a transporter inhibitor (e.g., 1 µM Tariquidar for ABCB1, 1 µM Ko143 for ABCG2).
    • Incubate for 72 hours.
    • Add CCK-8 or MTT reagent and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm (CCK-8) or 570 nm (MTT).
    • Calculate IC50 values and plot dose-response curves. The Resistance Factor (RF) is calculated as: RF = IC50 (Resistant Cells) / IC50 (Parental Cells). A significant decrease in the RF in the presence of an inhibitor confirms transporter involvement [1].
Fluorescent Drug Accumulation & Efflux Assay

Purpose: To visually demonstrate and quantify the efflux function of ABCB1/ABCG2 and its inhibition by this compound.

  • Materials: Flow cytometer, fluorescent transporter substrates (Calcein-AM for ABCB1, Pheophorbide A (PhA) for ABCG2), transporter inhibitors.
  • Accumulation Assay:
    • Harvest and resuspend cells in culture medium or buffer.
    • Pre-incubate cells with or without this compound or a known inhibitor for 10-15 minutes.
    • Add the fluorescent substrate (e.g., 0.2 µM Calcein-AM) and incubate for another 30-60 minutes at 37°C.
    • Wash cells with ice-cold PBS and keep on ice.
    • Analyze fluorescence intensity via flow cytometry. Higher fluorescence in samples pre-treated with this compound indicates that it is competing with the fluorescent substrate for the transporter [1].
  • Efflux Assay:
    • Load cells with the fluorescent substrate by incubation at 37°C for 30 minutes.
    • Wash cells to remove extracellular substrate.
    • Resuspend cells in fresh, pre-warmed medium with or without this compound and incubate for 1 hour to allow efflux.
    • Analyze fluorescence intensity via flow cytometry. Resistant cells will show lower fluorescence due to active efflux, which should be mitigated by this compound [1].
ATPase Activity Assay

Purpose: To characterize the interaction between this compound and the nucleotide-binding domains of the transporters.

  • Procedure:
    • Use crude membrane preparations from High-Five insect cells or mammalian cells overexpressing ABCB1 or ABCG2.
    • Incubate membranes with increasing concentrations of this compound (e.g., 0-40 µM) in ATPase assay buffer.
    • After a set incubation time at 37°C, stop the reaction and measure the amount of inorganic phosphate (Pi) released.
    • The vanadate-sensitive ATPase activity is calculated by subtracting the activity measured in the presence of sodium orthovanadate (a transporter inhibitor) from the total activity.
    • A concentration-dependent stimulation of ATPase activity suggests that this compound is a transport substrate [1].

Potential Solutions & Combination Strategies

Q3: How can I overcome ABCB1/ABCG2-mediated resistance to this compound? The literature suggests that combination therapy is a viable strategy.

  • Use Transporter Inhibitors: Co-administration of selective, non-toxic inhibitors like Tariquidar (for ABCB1) or Ko143 (for ABCG2) can resensitize resistant cells to this compound [1].
  • Repurpose Tyrosine Kinase Inhibitors (TKIs): Certain clinically approved TKIs, such as nilotinib and lapatinib, also inhibit ABCB1 and ABCG2 function. Using them in combination with this compound can significantly restore G2/M cell cycle arrest and apoptosis in resistant models [1]. This provides a rationale for exploring such drug combinations in a clinical setting.

References

BI 2536 Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 is a potent small-molecule inhibitor primarily targeting Polo-like kinase 1 (PLK1), with additional activity against Bromodomain-containing protein 4 (BRD4) [1] [2]. Its cytotoxicity primarily arises from disrupting cell division and gene regulation.

The diagram below illustrates the core mechanisms of this compound-induced cytotoxicity and the associated signaling pathways.

G cluster_targets Primary Molecular Targets cluster_mitotic_effects Mitotic Effects (PLK1 Inhibition) cluster_transcription_effects Transcriptional Effects (BRD4 Inhibition) BI2536 This compound PLK1 PLK1 Inhibition (IC₅₀ = 0.83 nM) BI2536->PLK1 BRD4 BRD4 Inhibition (Kd = 37 nM) BI2536->BRD4 Mitotic_Arrest G2/M Phase Arrest PLK1->Mitotic_Arrest Spindle_Defects Aberrant Mitotic Spindle Formation PLK1->Spindle_Defects cMyc_Suppression c-Myc Suppression BRD4->cMyc_Suppression Apoptosis_Up Apoptosis Induction (e.g., ↑ Bax) Mitotic_Arrest->Apoptosis_Up Leads to Cytotoxicity CYTOTOXICITY (Cell Death) Apoptosis_Up->Cytotoxicity Proliferation_Halt Halted Cell Proliferation cMyc_Suppression->Proliferation_Halt Proliferation_Halt->Cytotoxicity

This compound Cytotoxicity & Experimental Data

The tables below summarize key cytotoxicity data and effective concentrations from recent studies to guide your experimental design.

Table 1: this compound Cytotoxicity in Cancer Cell Lines (Selected IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (μM) Key Findings & Context
SW982 [3] [1] Synovial Sarcoma 0.0379 Decreased proliferation, migration, invasion; induced G2/M arrest & apoptosis [3].
SSX1 (SYT-SSX1+) [3] Synovial Sarcoma ~0.04-0.08* Required higher this compound conc. for effects vs. parental SW982 [3].
H82 [4] Small Cell Lung Cancer (SCLC) Not Specified BRCA1 expression negatively correlates with this compound sensitivity [4].
DMS273 [4] Small Cell Lung Cancer (SCLC) Not Specified Co-inhibition with AURKA synergistically increased efficacy [4].
Mouse Mesangial [5] Diabetic Kidney Disease 0.1 Inhibited high glucose-induced proliferation & ECM production; in vivo: 10 mg/kg (every 2 days) [5].

Note: IC₅₀ is the half-maximal inhibitory concentration. *Value estimated from graph and context in [3].

Table 2: Effective Concentrations & Dosing In Vivo

Model / Context Effective Concentration / Dose Key Outcomes & Notes
In Vitro (General) [3] [5] [4] 10 - 100 nM Common working range for cell-based assays.
In Vivo (Mouse Xenograft) [3] 50 mg/kg Significant inhibition of synovial sarcoma tumor growth.
In Vivo (DKD Mouse Model) [5] 10 mg/kg (every 2 days) Ameliorated proteinuria and kidney injury.
Human Phase I Trial [6] 50 - 70 mg (IV, days 1-3 per 21-day cycle) Established safety profile; MTD was 60 mg for this schedule.

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments cited in the research.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from the study on synovial sarcoma (SW982 and SSX1 cells) [3].

  • Cell Seeding: Seed cells in a 96-well plate at a density of 6,000 cells per well in 100 µL of complete culture medium.
  • Treatment: After cell attachment, expose the cells to a range of this compound concentrations (e.g., 0, 10, 20, 40, 80 ng/mL) dissolved in serum-free medium. Include a vehicle control (e.g., DMSO).
  • Incubation: Culture the plates for 24-48 hours in a standard humidified incubator at 37°C with 5% CO₂.
  • Viability Measurement:
    • Add 10 µL of CCK-8 reagent directly to each well.
    • Incubate the plate for 1-4 hours at 37°C.
    • Measure the optical density (OD) at 450 nm using a spectrophotometer.
  • Data Analysis: Calculate the cell inhibition rate based on the OD values.
Transwell Migration & Invasion Assay

This protocol is used to assess metastatic potential [3].

  • Coating (Invasion Assay only): Liquefy Matrigel at 4°C overnight. Dilute it with serum-free medium at a 1:8 ratio. Add 40 µL of diluted Matrigel to the upper chamber of an insert (8 µm pore size) and incubate at 37°C for 2 hours to solidify. For migration assays, skip this step.
  • Cell Preparation: Prepare a diluted cell suspension (e.g., 6×10³ cells in 200 µL of serum-free medium). Pretreat cells with this compound for a set time (e.g., 24 hours) prior to seeding.
  • Assay Setup: Add the cell suspension to the upper chamber. Fill the lower chamber of the 24-well plate with 600 µL of medium containing 20% FBS as a chemoattractant.
  • Incubation: Allow cells to migrate for 24 hours or invade for 48 hours in a 37°C incubator.
  • Staining and Counting:
    • Remove non-migrated/invaded cells from the upper surface with a cotton swab.
    • Fix cells that have traversed the membrane with 4% paraformaldehyde for 20 minutes.
    • Stain with 0.1% crystal violet for 15 minutes.
    • Count the number of cells in five random fields under a microscope at 100x magnification.

Frequently Asked Questions (FAQs)

Q1: Why is there reduced cytotoxicity in my cell line despite high PLK1 expression? A1: Several resistance mechanisms have been identified:

  • BRCA1 Upregulation: In Small Cell Lung Cancer, this compound treatment can induce time- and concentration-dependent increases in BRCA1 protein levels. BRCA1 facilitates DNA damage repair, promoting survival and conferring resistance [4].
  • MYC/MYCN Signaling Status: Low expression of MYC or MYCN oncogenes is associated with reduced sensitivity to this compound. These genes positively influence the expression of DNA repair factors like RAD51 [4].

Q2: Are there any synergistic drug combinations to overcome reduced cytotoxicity? A2: Yes, combination therapies can be highly effective.

  • With Alisertib (AURKA inhibitor): Co-targeting AURKA and PLK1 shows strong synergy. Alisertib reduces this compound-induced accumulation of BRCA1 and RAD51, impairing DNA repair and leading to mitotic cell death. This combination has shown promise in vivo for SCLC [4].
  • PROTAC Development: Novel Proteolysis Targeting Chimeras (PROTACs) based on the this compound structure can induce simultaneous degradation of both PLK1 and BET proteins like BRD4, achieving enhanced anti-cancer efficacy in various malignant cell lines [2].

Q3: What are the common off-target effects or alternative pathways activated by this compound? A3: Beyond its primary target PLK1, this compound has known off-targets that can contribute to its effects or be explored for new applications.

  • BRD4 Inhibition: this compound inhibits the bromodomain of BRD4, potently suppressing the expression of oncogenes like c-Myc [1] [2]. This dual activity is the basis for developing dual-targeting PROTACs.
  • Other PLK Family Members: It also inhibits PLK2 (IC₅₀ = 3.5 nmol/L) and PLK3 (IC₅₀ = 9.0 nmol/L) [5]. In Idiopathic Pulmonary Fibrosis, this compound was found to act by inhibiting the PLK2/JNK/SP1 signaling pathway in alveolar cells [7].

References

BI 2536 Interaction with Efflux Transporters: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536, initially developed as a selective PLK1 inhibitor, has been found to have a dual role: it is a substrate for certain efflux transporters and can also inhibit their function. The table below summarizes the core quantitative findings.

Transporter Type of Interaction Key Findings / Quantitative Data Significance / Consequence

| ABCB1 (P-gp) | Substrate & Inhibitor [1] [2] | • Stimulates ABCB1 ATPase activity. • Inhibits calcein-AM efflux (approx. 5 μM shown to inhibit [2]). • Resistance Factor (RF): 27.4 - 87.6 in ABCB1-overexpressing cells [1]. | Contributes to acquired resistance; its efflux reduces intracellular concentration and efficacy [1]. | | ABCG2 (BCRP) | Substrate & Inhibitor [1] | • Stimulates ABCG2 ATPase activity. • Inhibits pheophorbide A (PhA) efflux. • Resistance Factor (RF): 13.8 - 15.8 in ABCG2-overexpressing cells [1]. | Contributes to acquired resistance; its efflux reduces intracellular concentration and efficacy [1]. | | ABCC1 (MRP1) | No Significant Interaction [1] | Did not confer resistance or stimulate ATPase activity in studied models [1]. | Resistance to this compound is not mediated by this transporter [1]. |

Experimental Protocols for Investigating Efflux Transporter Interactions

Based on the literature, here are established methodologies for studying this compound's interaction with efflux transporters.

FAQ: How can I confirm if this compound resistance in my cell line is due to ABCB1 or ABCG2?

Answer: You can perform a cytotoxicity reversal assay using selective transporter inhibitors.

  • Objective: To determine if chemosensitivity to this compound is restored upon inhibition of ABCB1 or ABCG2.
  • Key Materials:
    • Cell Lines: Drug-sensitive parental cell line and its multidrug-resistant (MDR) counterpart overexpressing ABCB1 or ABCG2 (e.g., KB-3-1 vs. KB-V-1 for ABCB1; MCF-7 vs. MCF7-FLV1000 for ABCG2) [1].
    • Inhibitors: Tariquidar (for ABCB1) or FTC (for ABCG2) [1].
  • Method [1] [3]:
    • Seed cells in 96-well plates.
    • Treat with a range of this compound concentrations, alone and in combination with a fixed, non-toxic concentration of the transporter inhibitor (e.g., 1 μM tariquidar or FTC).
    • Incubate for 72 hours.
    • Assess cell viability using MTT or CCK-8 assays.
    • Calculate IC₅₀ values and the Fold-Reversal (FR) of resistance: FR = IC₅₀(this compound alone) / IC₅₀(this compound + inhibitor). A significant FR value indicates the transporter is involved in the resistance.

The following diagram illustrates the logical workflow for this cytotoxicity reversal assay.

start Start: Acquire Cell Lines step1 Plate sensitive and resistant cell lines start->step1 step2 Treat with: - this compound dose range - this compound + Inhibitor - Controls step1->step2 step3 Incubate for 72 hours step2->step3 step4 Measure cell viability (MTT/CCK-8 assay) step3->step4 step5 Calculate IC₅₀ values and Fold-Reversal (FR) step4->step5 decision Significant FR > 1? step5->decision result_yes Resistance is mediated by the targeted transporter decision->result_yes Yes result_no Resistance is likely due to other mechanisms decision->result_no No

FAQ: How can I test if this compound is an inhibitor of ABCB1 or ABCG2?

Answer: A fluorescent substrate accumulation assay is a direct method.

  • Objective: To measure the intracellular accumulation of a fluorescent transporter substrate in the presence of this compound.
  • Key Materials:
    • Transporter-overexpressing cells.
    • Fluorescent substrates: Calcein-AM (for ABCB1) or Pheophorbide A (PhA, for ABCG2) [1].
    • Positive control inhibitor: Tariquidar (ABCB1) or FTC (ABCG2).
  • Method [1] [2]:
    • Harvest and resuspend cells in appropriate buffer.
    • Pre-incubate cells with this compound, a positive control inhibitor, or vehicle control for a short period.
    • Add the fluorescent substrate and incubate further.
    • Stop the reaction, keep on ice, and analyze intracellular fluorescence immediately using a flow cytometer.
    • Interpretation: An increase in fluorescence in the this compound-treated group compared to the control indicates that this compound is inhibiting the transporter's efflux activity.

Technical Support & Troubleshooting Guide

  • Potential Challenge: Inconsistent reversal effects in cytotoxicity assays.
  • Troubleshooting Steps:
    • Verify Inhibitor Activity: Ensure your transporter inhibitors (Tariquidar/FTC) are active and used at an effective, non-toxic concentration by running a positive control with a known substrate chemotherapeutic (e.g., paclitaxel).
    • Confirm Transporter Expression: Regularly check the expression levels of ABCB1/ABCG2 in your resistant cell lines via Western blot (using antibodies like C219 or BXP-21) [1]. Loss of transporter expression can occur without selective pressure.
    • Check this compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assays is low (e.g., ≤0.1%) to avoid solvent toxicity [4].

Research Implications and Strategic Recommendations

  • Overcoming Resistance: The evidence suggests that combining this compound with a dual-inhibitor strategy—targeting both PLK1 and efflux transporters—could be effective. This approach can resensitize resistant cells to this compound and restore G2/M cell cycle arrest [1] [5].
  • Drug Repurposing: Tyrosine kinase inhibitors like nilotinib and lapatinib have been shown to reverse this compound resistance, providing readily available candidates for combination studies [1].
  • Clinical Context: Be aware that this compound's development for various cancers has been discontinued [6]. Its use is now primarily as a research tool to study PLK1 biology and efflux transporter interactions.

References

BI 2536 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key solubility data and standard stock preparation protocol for BI 2536.

Parameter Details
Solubility in DMSO ≥ 10 mM [ [1]]; 20 mg/mL [ [2]]
Solubility in Ethanol 25 mg/mL [ [2]]; ≥ 92.4 mg/mL (with ultrasonic treatment) [ [1]]
Standard Stock Concentration 10 mM (common for in vitro studies) [ [2] [3]]
Recommended Solvent DMSO
Reconstitution Example To make a 10 mM stock, dissolve 5 mg of this compound in 958 µL of DMSO [ [2]].

Step-by-Step Experimental Protocol

Here is a detailed methodology for creating a working stock solution of this compound, incorporating best practices from supplier protocols.

  • Allow the compound to warm up. Before opening, let the vial containing this compound powder equilibrate to room temperature. This helps prevent water condensation from the air when the vial is open [ [2]].
  • Weigh the powder. Carefully weigh the desired amount of this compound. For example, to make a 10 mM stock, you would use 5 mg of powder [ [2]].
  • Add the solvent. Transfer the powder into an appropriate tube and add the calculated volume of pure, anhydrous DMSO.
  • Agitate the mixture. If the powder does not dissolve immediately, use one or both of the following techniques:
    • Warm the tube at 37°C for 10 minutes [ [1]].
    • Shake the tube in an ultrasonic bath for a short period [ [1]].
  • Store the stock solution. Aliquot the clear stock solution and store it at -20°C [ [2] [1]]. Under these conditions, the solution is stable for up to 3 months [ [2]]. Avoid repeated freeze-thaw cycles to maintain potency.

Troubleshooting Guide and FAQs

The workflow below outlines the recommended steps for preparing your this compound solution and how to troubleshoot common issues.

Start Start this compound Solution Prep Step1 Add DMSO to powder at room temperature Start->Step1 Step2 Vortex mixture briefly Step1->Step2 Check Is powder completely dissolved? Step2->Check Step3 Warm tube at 37°C for 10 minutes Check->Step3 No Success Solution Ready Aliquot and store at -20°C Check->Success Yes Check2 Is powder completely dissolved? Step3->Check2 Step4 Use ultrasonic bath with intermittent mixing Check2->Step4 No Check2->Success Yes Step4->Success

Frequently Asked Questions

  • What is the typical working concentration for cell culture experiments? Working concentrations can vary significantly depending on the cell line and desired effect, but many studies report using concentrations in the low nanomolar range (e.g., 1-100 nM) for cell-based assays [ [4] [1]].

  • How should I handle the stock solution for cell treatment? Always dilute the stock solution into your cell culture medium. The final concentration of DMSO in the medium should generally be kept below 0.1% to minimize solvent toxicity to cells.

  • Why is it important to aliquot the stock solution? Aliquoting prevents contamination of the entire stock and minimizes the number of freeze-thaw cycles, which is critical for maintaining the stability and potency of this compound over time [ [2]].

References

BI-2536 & HSA Binding: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the primary binding parameters determined through a spectroscopic and theoretical study [1] [2].

Parameter Value / Description
Binding Constant (K) ( 1.1 \times 10^6 , \text{M}^{-1} )
Number of Binding Sites 1
Primary Binding Site Subdomain IIA (Sudlow's Site I)
Binding Driving Forces Van der Waals forces, Hydrogen bonding
Thermodynamic Process Spontaneous, entropy-driven, endothermic

This high-affinity, single-site binding suggests that BI-2536's pharmacokinetic profile is significantly influenced by HSA, which may impact the concentration of free, active drug in plasma [1] [2].

Experimental Protocols for BI-2536-HSA Binding Studies

Here are detailed methodologies for key experiments you can perform or reference.

Fluorescence Quenching to Determine Binding Affinity

This protocol uses the intrinsic fluorescence of HSA's tryptophan residue (TRP-214) to monitor the binding event [1].

  • Sample Preparation:

    • Dissolve HSA in 0.02 M Tris-HCl buffer (pH 7.4) containing 0.1 M NaCl.
    • Prepare a concentrated stock solution of BI-2536 in DMSO, then dilute it with the same Tris-HCl buffer. Keep the final DMSO concentration low (e.g., <1%) to avoid affecting protein structure.
    • Create a series of samples with a fixed concentration of HSA (e.g., 2 µM) and varying concentrations of BI-2536.
  • Equipment & Measurements:

    • Use a spectrofluorometer with a thermostatted cell holder.
    • Excitation wavelength: 295 nm (to selectively excite tryptophan).
    • Emission scan range: 300-450 nm.
    • Record the fluorescence intensity at the emission maximum (around 340 nm) for each sample.
  • Data Analysis:

    • Analyze the fluorescence quenching data using the Stern-Volmer equation: ( F_0/F = 1 + K_{SV}[Q] ), where ( F_0 ) and ( F ) are fluorescence intensities in the absence and presence of quencher (BI-2536), ( [Q] ) is the quencher concentration, and ( K_{SV} ) is the Stern-Volmer quenching constant.
    • For static quenching, the binding constant (K) and number of binding sites (n) can be determined from the modified Stern-Volmer equation: ( \log[(F_0-F)/F] = \log K + n \log[Q] ).
Competitive Displacement to Confirm Binding Site

This experiment identifies which specific site on HSA binds BI-2536 using known site-specific markers [1].

  • Markers:

    • Site I (Subdomain IIA): Warfarin
    • Site II (Subdomain IIIA): Ibuprofen
  • Procedure:

    • Prepare three sets of samples:
      • HSA + BI-2536 (reference)
      • HSA + Warfarin + BI-2536
      • HSA + Ibuprofen + BI-2536
    • In the competitive sets, pre-mix HSA with the site marker before adding BI-2536.
    • Measure the fluorescence quenching of BI-2536 for all sets as described in the previous protocol.
  • Interpretation:

    • A significant reduction in the measured binding constant for BI-2536 in the presence of a specific site marker indicates competition for the same binding pocket. Studies show BI-2536 primarily binds to Site I [1].
Molecular Docking to Model the Interaction

Computational docking provides a visual model of how BI-2536 fits into the HSA binding site [1] [2].

  • Structure Preparation:

    • Obtain the 3D crystal structure of HSA from the Protein Data Bank.
    • Prepare the BI-2536 structure using a program like Avogadro, then optimize its geometry using computational methods.
  • Docking Execution:

    • Use docking software. A "biased docking" protocol can be employed, focusing the search around the subdomain IIA pocket.
    • Run the docking simulation to generate multiple potential binding poses.
  • Analysis:

    • The pose with the most favorable binding energy is selected.
    • Analysis reveals key residues interacting with BI-2536 and the nature of the interactions (e.g., hydrophobic contacts, hydrogen bonds). The studies indicate that BI-2536 fits snugly within the subdomain IIA pocket, forming van der Waals interactions and potential H-bonds via its amide and ether groups [1] [2].

BI-2536-HSA Binding & Pharmacological Impact

The relationship between HSA binding and BI-2536's pharmacological behavior can be visualized as follows:

BI2536 BI-2536 in Bloodstream Complex HSA/BI-2536 Complex BI2536->Complex  High Binding Affinity HSA Human Serum Albumin (HSA) HSA->Complex FreeDrug Free (Unbound) BI-2536 Complex->FreeDrug  Dynamic Equilibrium TumorDelivery Potential Tumor Targeting Complex->TumorDelivery  EPR Effect & Metabolism PK Altered Pharmacokinetics Complex->PK  Prolongs Half-life Target PLK1 Inhibition FreeDrug->Target  Bioactive Form

Technical Considerations & Troubleshooting

  • Drug Form at Physiological pH: Be aware that at pH 7.4, BI-2536 exists mainly in a diprotonated (non-fluorescent) state [1]. This is crucial for interpreting any fluorescence-based assays that rely on the drug's intrinsic fluorescence.
  • Beyond PLK1: While BI-2536 is a potent PLK1 inhibitor, it also shows activity against other kinases like PLK2, PLK3, and non-kinase targets like BRD4 and DAPK at higher concentrations [3] [4]. Consider this potential for off-target effects in complex biological systems.
  • Biphasic Cellular Response: Interestingly, one study noted a biphasic apoptotic response in HeLa cells treated with BI-2536, where cell death increased up to 100 nM but slightly decreased at higher concentrations. This was linked to the inhibition of additional pro-apoptotic targets like DAPK at high doses, highlighting the complexity of its cellular mechanism [4].

References

BI 2536 Key Data & Intratumoral Level Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates essential quantitative data on BI 2536 and the specific challenges related to its intratumoral accumulation.

Aspect Key Data / Challenge Context / Implications
Binding Affinity IC50 for PLK1: 0.83 nM [1] [2] High potency; inhibits PLK1 at low nanomolar concentrations [1].
Clinical PK (Phase I) Terminal half-life: 20-30 hours [3] Supports sustained exposure; linear pharmacokinetics in 50-70 mg dose range [3].
Preclinical Dosing (Mice) 30-50 mg/kg, intravenous, 1-2 times per week [4] [2] Common efficacious regimen in xenograft models; used to establish baseline efficacy [4].
Major Challenge Low Intratumoral Concentration [4] Mass spectrometry revealed lower this compound levels in HCC tissue vs. adjacent normal liver; primary mechanism for resistance in transgenic mouse model [4].

Troubleshooting Intratumoral Delivery: Strategies & Evidence

The table below outlines the primary challenge in detail and presents investigated strategies to overcome it.

Challenge / Strategy Experimental Evidence & Findings Key Takeaway for Optimization
Challenge: Insufficient Drug Penetration [4] Measured low drug levels in transgenic mouse HCC model despite efficacy in xenografts [4]. Suggests genetically engineered mouse models (GEM) may better predict clinical delivery challenges than subcutaneous xenografts [4].
Strategy: Combination Therapy Alisertib (AURKA inhibitor) reduces BI-2536-induced BRCA1/RAD51, impairing DNA repair and synergizing for greater anti-tumor effect [5]. Combination allows leveraging lower, potentially more achievable, intratumoral doses of this compound for efficacy [5].
Strategy: Alternative PLK1 Inhibitors Volasertib (BI 6727) shows higher binding affinity for PLK1 than this compound in some analyses [6] [7]. Testing next-generation inhibitors with improved pharmaceutical properties may bypass delivery limitations of this compound [6] [7].

Experimental Protocols for Assessing Intratumoral this compound

Here are detailed methodologies for key experiments cited in the provided data.

Protocol 1: Measuring Intratumoral this compound Levels by Mass Spectrometry

This protocol is based on the critical finding that low intratumoral levels are a novel mechanism of resistance [4].

  • 1. Sample Collection: After administering this compound (e.g., 30 mg/kg IV to mice), collect tumor tissue and adjacent normal tissue. Snap-freeze samples in liquid nitrogen.
  • 2. Tissue Homogenization: Homogenize the frozen tissue samples in an appropriate buffer (e.g., phosphate-buffered saline or a protein precipitation solvent).
  • 3. Drug Extraction: Extract this compound from the homogenate using a method like protein precipitation with acetonitrile or solid-phase extraction.
  • 4. LC-MS/MS Analysis:
    • Chromatography: Separate the extracted samples using High-Performance Liquid Chromatography (HPLC).
    • Detection & Quantification: Use tandem Mass Spectrometry (MS/MS) to detect and quantify this compound. Compare the signal to a standard curve created with known concentrations of the pure compound [3].
  • 5. Data Analysis: Calculate the concentration of this compound in ng per gram of tissue for both tumor and normal samples. Statistically compare the two to determine if there is a significant difference in drug accumulation.
Protocol 2: Evaluating Efficacy in a Transgenic HCC Mouse Model

This model was crucial for identifying the intratumoral delivery problem [4].

  • 1. Animal Model: Use TGFα/c-myc bitransgenic mice that develop hepatocellular carcinoma (HCC) endogenously.
  • 2. Treatment Groups:
    • Group 1 (Treatment): Administer this compound (e.g., 30 mg/kg IV, twice weekly).
    • Group 2 (Control): Administer vehicle (e.g., PBS) on the same schedule.
  • 3. Tumor Monitoring: Use contrast-enhanced Magnetic Resonance Imaging (MRI) with a gadoxetic acid contrast agent to detect and monitor the size of endogenously formed HCCs before, during, and after the treatment period.
  • 4. Endpoint Analysis:
    • Primary: Compare tumor progression (change in volume) between treated and control groups via MRI.
    • Secondary: Analyze liver tissue for the number of dysplastic foci, Ki-67-positive cells (proliferation), and apoptosis markers.
Protocol 3: Testing a Combination Strategy with an AURKA Inhibitor

This is based on recent research showing synergy [5].

  • 1. In Vitro Sensitivity Check:
    • Treat relevant cancer cell lines (e.g., small cell lung cancer) with a range of this compound concentrations alone, alisertib alone, and their combination.
    • Assess cell viability after 72-96 hours using a CCK-8 or MTS assay.
    • Analyze data using software like GraphPad Prism to calculate IC50 values and determine synergy (e.g., using the Chou-Talalay method).
  • 2. In Vivo Efficacy:
    • Use mouse xenograft models or genetically engineered models.
    • Group 1: Vehicle control.
    • Group 2: this compound monotherapy (e.g., 20-30 mg/kg).
    • Group 3: Alisertib monotherapy (at a non-toxic dose).
    • Group 4: this compound + Alisertib combination.
    • Administer drugs intravenously on a schedule (e.g., twice weekly for 4 weeks).
    • Monitor tumor volume and body weight regularly.
  • 3. Mechanistic Biomarkers: Analyze tumor samples via Western blot to confirm on-target effects (e.g., reduced phospho-Histone H3 for mitotic arrest) and suppression of resistance pathways (e.g., reduced levels of BRCA1 and RAD51 proteins) [5].

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and addressing low intratumoral drug levels of this compound in preclinical research.

G Start Observed Poor In Vivo Efficacy Step1 Confirm Intratumoral Drug Levels Start->Step1 Step2 Levels Sufficient? Step1->Step2 Step3 Investigate Alternative Resistance Mechanisms Step2->Step3 Yes Step4 Low Intratumoral Level Confirmed Step2->Step4 No Step5 Evaluate in More Clinically Relevant Model (e.g., GEM) Step4->Step5 Step6 Test Combination Therapy (e.g., with Alisertib) Step4->Step6 Step7 Explore Next-Generation PLK1 Inhibitors Step4->Step7

References

BI 2536 Clinical Dosing and Common Toxicities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the maximum tolerated dose (MTD) and most frequent adverse events from key clinical studies.

Trial Phase / Context Recommended Dose Schedule Most Common Related Adverse Events (All Grades) Most Common Grade 3/4 Related Adverse Events
Phase I (Solid Tumors) [1] 60 mg on days 1-3, every 21 days Fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, alopecia [1] Hematologic events (e.g., neutropenia), hypertension, elevated liver enzymes, fatigue [1]
Phase II (Pancreatic Cancer) [2] 200 mg on day 1, or 60 mg on days 1-3, every 21 days Neutropenia (37.2%), leukopenia (29.1%), fatigue (29.1%), nausea (22.1%) [2] Neutropenia (36.0%), leukopenia (27.9%), thrombocytopenia (8.1%) [2]
Preclinical (Mouse, for reference) [3] 10-20 mg/kg, every 2 days Not applicable (preclinical study) Not applicable (preclinical study)

Frequently Asked Questions (FAQs) on BI 2536 Toxicity

1. What are the primary dose-limiting toxicities (DLTs) of this compound in humans? The primary DLTs observed in clinical trials are hematological, specifically reversible neutropenia, febrile neutropenia, and thrombocytopenia. Non-hematological DLTs can include hypertension and elevated liver enzymes [1] [2].

2. How is the hematological toxicity of this compound managed in a clinical setting? Management relies on close monitoring of blood counts. The toxicity is often reversible, and the protocol may allow for treatment continuation at a reduced dose once the DLT resolves to acceptable grade levels [1] [2].

3. My in vitro experiments show unexpected cell death. Is this compound toxic to non-cancerous cells? Preclinical data suggests some selectivity. In an oral cancer study, this compound significantly reduced the viability of cancer cells while showing minimal effects on normal human fibroblasts at the same concentrations (e.g., 10-100 nM) [4]. However, always include relevant control cell lines in your experimental design.

4. Can this compound be combined with other common cancer treatments? Yes, preclinical studies show this compound can be combined with other agents. For example, combining this compound with cisplatin or docetaxel resulted in a statistically higher antiproliferative and apoptotic effect in squamous cell carcinoma lines than single-agent therapy alone [5]. Another study suggests combining this compound with the AURKA inhibitor alisertib may overcome resistance and enhance efficacy in small cell lung cancer models [6].

5. Does this compound have applications outside of oncology research? Emerging research suggests potential for drug repurposing. A 2020 study used a connectivity mapping approach and identified this compound as a potential treatment for diabetic kidney disease (DKD), showing it ameliorated kidney injury in a mouse model [3].

Experimental Protocols for Assessing this compound Activity and Toxicity

Protocol 1: Assessing Antiproliferative Effects and IC₅₀ Determination

This protocol is adapted from methods used in neuroblastoma and oral cancer studies [7] [4].

  • Cell Seeding: Seed cells in 96-well plates at a density of 2x10⁴ cells per well and allow them to attach for 18-24 hours.
  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM). Include a negative control (vehicle, e.g., DMSO) and a blank control.
  • Incubation: Incubate for a desired period (e.g., 24, 48, or 72 hours).
  • Viability Assay: Assess cell viability using a colorimetric assay like CCK-8 or MTS. Add the reagent to each well and incubate for 2-4 hours.
  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a plate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) can be determined using software such as GraphPad Prism.

Protocol 2: Analyzing Cell Cycle Arrest via Flow Cytometry

This protocol is used to confirm the G2/M arrest mechanism [7] [4].

  • Treatment: Treat cells with this compound at or near the IC₅₀ concentration for 24 hours.
  • Fixation: Harvest the cells (including floating cells), wash with PBS, and fix in 70% ethanol overnight at 4°C.
  • Staining: Permeabilize cells with 0.5% Triton X-100, then stain with a solution containing propidium iodide (PI, 1.5 µg/mL) and RNase A (25 µg/mL) for 1 hour in the dark.
  • Analysis: Analyze the DNA content using a flow cytometer. An increase in the G2/M peak and the appearance of a polyploid population indicate mitotic arrest and failed cell division.

The following diagram illustrates the mechanism of this compound-induced mitotic arrest and subsequent cell fates, which underlies its efficacy and toxicity.

G BI2536 This compound Treatment PLK1 PLK1 Inhibition BI2536->PLK1 Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Disrupts Spindle_Assembly Defective Spindle Assembly PLK1->Spindle_Assembly Prevents MC Mitotic Arrest Mitotic_Entry->MC Spindle_Assembly->MC Fate1 Mitotic Catastrophe MC->Fate1 Fate2 Apoptosis MC->Fate2

Key Signaling Pathways and Experimental Workflow

The diagram above shows that this compound, a PLK1 inhibitor, disrupts critical mitotic processes. By inhibiting PLK1, it leads to defective spindle assembly and disrupts orderly mitotic entry. This results in irreversible mitotic arrest, which subsequently triggers cell death primarily through mitotic catastrophe and apoptosis [1] [7] [8].

References

BI 2536 aneuploidy formation in primary cells

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 and Aneuploidy: Mechanism & Evidence

The core issue is that treatment with this compound can lead to aneuploidy in primary cells because a significant portion of cells escape the drug-induced mitotic arrest but execute faulty cell division.

  • Primary Evidence: A 2010 study on primary neonatal rat cardiac fibroblasts found that a 48-hour treatment with 100 nM this compound temporarily arrested cells in mitosis. After this arrest, about 40% of the cells died, while the remaining 60% that survived slipped from mitosis and re-entered the cell cycle. These surviving cells predominantly exhibited multi- and micro-nucleated nuclei, which is a direct morphological indicator of aneuploidy and failed cytokinesis [1] [2].
  • Proposed Mechanism: The diagram below illustrates the sequence of cellular events leading to aneuploidy.

G Start Proliferating Primary Cell (e.g., Cardiac Fibroblast) A This compound Treatment (IC⁵⁰ ~43 nM) Start->A B Mitotic Arrest (Spindle Assembly Defects) A->B C Prolonged Arrest (48 hours) B->C D Cell Fate Decision C->D E1 ~40% of Cells Cell Death (Apoptosis) D->E1 E2 ~60% of Cells Mitotic Slippage D->E2 F Aneuploid Daughter Cells (Multi- and Micro-nucleated) E2->F

Experimental Protocol for Assessing Aneuploidy

If you are investigating aneuploidy in your own experiments, here is a detailed methodology based on the cited study [1].

1. Cell Culture and Treatment

  • Cell Type: Primary neonatal rat cardiac fibroblasts or other relevant primary cells (e.g., HUVECs).
  • Culture Conditions: Use standard DMEM medium supplemented with 10% FBS and penicillin/streptomycin at 37°C under 5% CO₂.
  • Drug Preparation: Reconstitute this compound in DMSO to create a 100 µM stock solution. Aliquot and store at -20°C. Avoid multiple freeze-thaw cycles.
  • Treatment: Apply this compound at a final concentration of 100 nM for 48 hours. Include a control group treated with an equal volume of DMSO as a vehicle control.

2. Key Assays and Readouts

  • Cell Viability & Proliferation: Perform an MTS assay or trypan blue exclusion test to determine the proportion of dead and viable cells after treatment.
  • Mitotic Index & Arrest: Use immunofluorescence staining for Phospho-Histone H3 (Ser10) to identify and quantify cells in mitosis.
  • Aneuploidy Assessment:
    • Nuclear Morphology: Stain nuclei with DAPI or Hoechst after the treatment period. Look for the presence of multiple distinct nuclei within a single cell (multinucleation) or very small, extraneous nuclei (micronucleation).
    • Flow Cytometry for DNA Content: Fix and permeabilize cells, then stain DNA with Propidium Iodide (PI). Analyze on a flow cytometer to detect abnormal DNA content (e.g., sub-G1 or hyper-diploid peaks), which indicates aneuploidy.

Troubleshooting Common Experimental Issues

Here are solutions to specific problems you might encounter when using this compound.

Problem & Phenomenon Potential Cause Recommended Solution

| Low Mitotic Arrest Expected mitotic arrest is not observed. | Degraded drug; incorrect concentration; cell type with low proliferation rate. | Use fresh drug aliquots; validate concentration with a dose-response curve (1-100 nM); ensure cells are in log-phase growth at time of treatment [1] [3]. | | High & Unwanted Cell Death Most cells die, leaving few for aneuploidy analysis. | Overly long treatment duration; concentration too high. | Titrate the treatment time (try 24-48 hours); use a lower concentration near the IC50 (e.g., 50 nM) to increase population of "slippage" cells [1]. | | Weak Staining Signal Poor immunofluorescence or flow cytometry signals. | Inefficient cell fixation/permeabilization; antibody issues. | Optimize fixation (e.g., 4% PFA for 10 min at 4°C) and permeabilization (0.1% Triton X-100) protocols; validate antibody specificity with a known mitotic inducer [1]. |

Key Considerations for Your Research

  • Cell Type Specificity: The sensitivity to this compound varies. The IC50 for primary cardiac fibroblasts is about 43 nM, for HUVECs it's 30 nM, while cancer cell lines like HeLa are more sensitive (IC50 of 9 nM) [1]. Always establish a dose-response curve for your specific cell model.
  • Therapeutic Implications: While this compound can be used to enrich cultures for non-dividing cells (like cardiomyocytes) by eliminating proliferating fibroblasts, the induction of aneuploidy in the surviving proliferative population limits its potential for cell-based therapies [1].
  • Alternative Mechanisms: Be aware that this compound can inhibit other targets at higher concentrations, including PLK2, PLK3, and BRD4 [4] [3]. Control experiments using specific PLK1 knockdown (e.g., siRNA) can help confirm that the observed phenotypes are due to PLK1 inhibition.

References

BI 2536 mitotic arrest escape mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is BI 2536? this compound is a potent, ATP-competitive small-molecule inhibitor of Polo-like kinase 1 (Plk1). It inhibits Plk1 at sub-nanomolar concentrations (IC50 = 0.83 nM) and is over 1000-fold selective for Plk1 compared to a large panel of other kinases, though it also inhibits Plk2 and Plk3 at higher concentrations [1] [2].

  • What is the expected phenotype after this compound treatment? Treatment with this compound typically leads to a prometaphase arrest characterized by monopolar spindles, impaired kinetochore-microtubule attachments, and subsequent activation of the spindle assembly checkpoint (SAC). Prolonged arrest can lead to cell death or mitotic slippage [2] [3].

  • What is "mitotic slippage"? Mitotic slippage (also called mitotic escape) is a process where cells exit mitosis and enter the G1 phase of the next cell cycle without undergoing chromosome segregation or cytokinesis. This results in a single cell with a single large, polyploid or multiple micronucleated nucleus [1] [3].

  • Why do cells escape this compound-induced mitotic arrest? Escape occurs due to a gradual, SAC-independent degradation of Cyclin B1, which drives mitotic exit. High concentrations of this compound can paradoxically promote slippage by downregulating key mitotic regulators like Aurora B, further destabilizing the arrest [3].

  • Are some cell types more prone to slippage than others? Yes, primary cells and certain cancer cell lines show different sensitivities. For instance, while about 40% of primary cardiac fibroblasts die after this compound treatment, the remaining 60% predominantly slip out of mitosis and become aneuploid [1] [4].

Quantitative Data & Cell Sensitivity

The following table summarizes the sensitivity of various cell types to this compound, which is a key factor in predicting mitotic arrest robustness and slippage potential.

Cell Type Reported IC50 / Effective Concentration Primary Observed Response
HeLa (Cancer) 9 nM [1] Mitotic arrest, cell death [2]
HUVEC (Primary) 30 nM [1] Mitotic arrest, slippage at high concentrations [3]
Rat Cardiac Fibroblast (Primary) 43 nM [1] [4] ~40% cell death; ~60% slippage & aneuploidy [1]
Oral Cancer (SAS) 160 nM (Viability assay) [5] Mitotic catastrophe & apoptosis [5]
Oral Cancer (OECM-1) 32 nM (Viability assay) [5] Mitotic catastrophe & apoptosis [5]
Mouse Mesangial Cells Biologic effect at 10-100 nM [6] Proliferation inhibition; no significant toxicity [6]

Experimental Protocols for Analysis

Here are detailed methodologies for key experiments cited in the literature to study this compound effects.

1. Protocol: Analyzing Mitotic Arrest and Slippage by Flow Cytometry This method is ideal for quantifying the population in mitotic arrest and those that have undergone slippage into G1 with polyploid DNA content [1] [3] [5].

  • Key Steps:

    • Treat cells with your chosen concentration of this compound (e.g., 50-200 nM for cancer cells) for 16-24 hours.
    • Harvest both adherent and floating cells by trypsinization and centrifugation.
    • Fix cells in 70% ice-cold ethanol for at least 1 hour at 4°C.
    • Stain DNA with a solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature, protected from light.
    • Analyze samples using a flow cytometer. A cell population with >4N DNA content that is positive for mitotic markers indicates sustained arrest. A population with >4N DNA content that is negative for mitotic markers and has a G1-like cyclin B1 level indicates successful slippage.
  • Troubleshooting Tip: Always combine DNA content analysis with a mitotic marker (e.g., phospho-Histone H3 Ser10) to distinguish between G2 cells and genuine mitotic arrest.

2. Protocol: Assessing Aneuploidy and Micronucleation by Microscopy This protocol helps visualize the long-term consequences of mitotic slippage, such as aneuploidy and micronuclei formation [1] [4].

  • Key Steps:
    • Treat cells with this compound for 24 hours.
    • Wash out the drug and replace with fresh medium. Allow cells to recover for 48-72 hours to progress through the cell cycle.
    • Fix cells with 4% paraformaldehyde for 15 minutes.
    • Permeabilize cells using PBS with 0.1% Triton X-100 for 10 minutes.
    • Stain DNA with DAPI (1 µg/mL) to visualize nuclei.
    • Image using a fluorescence microscope. Look for cells with multiple nuclei (multinucleation) or small, extranuclear DNA bodies (micronuclei), which are hallmarks of aneuploidy resulting from mitotic slippage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent arrest between cell lines. Differential sensitivity; primary cells more prone to slippage. Perform a dose-response curve (1-200 nM) to find the optimal concentration for your specific cell type. Refer to the sensitivity table above for guidance.
Cells escape arrest and become polyploid. Mitotic slippage is occurring. Use higher drug concentrations; note that very high concentrations may accelerate slippage [3]. Use a pulsed treatment strategy instead of continuous exposure.
High background cell death in control. Off-target toxicity or inappropriate solvent. Ensure the DMSO concentration is ≤0.1% as a vehicle control. Confirm the drug's specificity in your system by checking Plk1 pathway inhibition (e.g., downstream substrate phosphorylation).
Poor radiosensitization effect. Sub-optimal timing or concentration. For radiosensitization, use a low, non-toxic dose (e.g., 10 nM) that induces mitotic arrest but not widespread death before radiation [5].

Mechanisms of Arrest and Escape

The diagrams below summarize the core mechanisms of this compound-induced mitotic arrest and the pathways that lead to escape via slippage.

G This compound Mechanism: Mitotic Arrest and Slippage cluster_arrest Mitotic Arrest Pathway cluster_slippage Mitotic Slippage Pathway BI2536 This compound Treatment Plk1 Inhibits Plk1 BI2536->Plk1 Spindle Defective spindle assembly (Monopolar spindles) Plk1->Spindle AuroraB High [this compound] downregulates Aurora B activity Plk1->AuroraB Kinetochore Unstable kinetochore- microtubule attachments Spindle->Kinetochore SAC SAC remains active Kinetochore->SAC APC APC/C-CDC20 inhibited SAC->APC CyclinB Cyclin B1 NOT degraded APC->CyclinB Arrest Cell arrested in mitosis CyclinB->Arrest SlowAPC Slow, SAC-independent Cyclin B1 ubiquitylation CyclinB_Degrade Cyclin B1 degradation SlowAPC->CyclinB_Degrade Exit Mitotic exit without division (Slippage) CyclinB_Degrade->Exit CyclinB_Degrate CyclinB_Degrate AuroraB->CyclinB_Degrate Aneuploid Aneuploid / Polyploid Daughter Cell Exit->Aneuploid

Strategic Considerations for Your Research

  • Dose Dependency is Critical: The cellular response to this compound is dose-dependent. Lower concentrations may induce a reversible arrest, while higher concentrations can trigger apoptosis or, counterintuitively, promote slippage. Careful dose-finding is essential [3].
  • Explore Combination Therapies: To overcome slippage and enhance cell death, consider combining this compound with other agents. Research shows promise in combining it with:
    • Aurora A kinase inhibitors (e.g., Alisertib): This combination impairs DNA repair and enhances mitotic cell death, showing efficacy in Small Cell Lung Cancer models [7].
    • Radiation Therapy: this compound is an effective radiosensitizer in oral cancer models, as cells arrested in M-phase are highly susceptible to radiation [5].
  • Monitor Long-Term Fates: Do not assume all arrested cells will die. Always assess long-term outcomes (72+ hours post-treatment) for the emergence of polyploid/aneuploid cells, which could have implications for tumor recurrence and therapy resistance [1].

References

BI 2536 Maximum Tolerated Dose & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Schedule Maximum Tolerated Dose (MTD) Dose-Limiting Toxicities (DLTs) Most Frequent Adverse Events
Single 1-hour IV infusion on Day 1 of a 21-day cycle [1] 200 mg [1] Reversible neutropenia [1] Neutropenia (grade 3-4), nausea, fatigue, anorexia [1]
1-hour IV infusion on 3 consecutive days (Days 1-3) of a 21-day cycle [2] 60 mg [2] Hematologic events, hypertension, elevated liver enzymes, fatigue [2] Fatigue, leukopenia, constipation, nausea, mucosal inflammation [2]

Detailed Clinical Trial Protocols

For your technical documentation, here are the key methodological details from the studies that established the MTD.

1. Study Design & Population

  • Design: The trials were open-label, phase I dose-escalation studies. The MTD was defined as the highest dose at which no more than 1 out of 6 patients experienced a DLT in the first treatment cycle [2] [1].
  • Population: Adult patients with confirmed diagnosis of advanced, non-resectable, or metastatic solid tumors were enrolled. Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 [2].

2. Safety & Tolerability Assessments

  • DLT Definition: Drug-related Common Terminology Criteria for Adverse Events (CTCAE) grade 3 or 4 non-hematologic toxicity (except reversible emesis/diarrhea); grade 4 neutropenia for ≥7 days or with complicated infection; or grade 4 hematologic toxicity other than neutropenia [2].
  • Monitoring: Adverse events (graded by CTCAE v3.0), laboratory tests, electrocardiography, physical examinations, and vital signs were used to determine safety [2].

3. Pharmacokinetic Profile

  • The pharmacokinetics of BI 2536 were linear within the tested dose range. The plasma concentration profiles showed multi-compartmental behavior, with a terminal elimination half-life of 20–30 hours [2].

Mechanism of Action & Experimental Context

Understanding this compound's mechanism provides crucial context for troubleshooting experimental results.

  • Primary Target: this compound is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), with a half-maximal inhibitory concentration (IC50) of 0.83 nM in a cell-free assay [3]. PLK1 is a serine/threonine-protein kinase that is overexpressed in various human cancers and is a key regulator of mitotic progression [2] [4].
  • Cellular Effects: Inhibition of PLK1 by this compound leads to:
    • Cell cycle arrest at the G2/M phase [4] [5] [6].
    • Mitotic catastrophe, resulting in apoptosis [4] [5].
    • Recent studies also indicate it can induce GSDME-dependent pyroptosis via the caspase-3 pathway [6].

The following diagram illustrates the primary cell death pathways triggered by this compound treatment:

G BI2536 This compound PLK1 PLK1 Inhibition BI2536->PLK1 G2M G2/M Cell Cycle Arrest PLK1->G2M Apoptosis Apoptosis G2M->Apoptosis Induces Caspase3 Caspase-3 Activation G2M->Caspase3 Pyroptosis Pyroptosis Caspase3->Apoptosis Triggers GSDME GSDME Cleavage Caspase3->GSDME GSDME->Pyroptosis Induces

References

General Principles for Batch Job Optimization

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to BI 2536, the following table summarizes universal strategies to prevent batch job timeouts, synthesized from technical documentation [1] [2] [3]. You can adapt these principles to your specific data processing workflows.

Optimization Strategy Description Key Parameters & Recommendations
Data Preprocessing Shift data processing logic to run before the main job is called to reduce the load and time spent in the timed environment [1]. Use pre-processed data source classes; migrate from in-memory to temporary database (TempDB) tables [1].

| Batch Processing | Group large datasets into smaller, manageable chunks (batches) for sequential processing. This prevents single, long-running jobs [1] [2]. | • Batch Size: Experiment to find optimal size (e.g., start with 250 records) [3]. • Resource Control: Tune batch size to manage CPU, memory, and I/O usage [2]. | | Parallel Processing | Distribute batch workloads across multiple threads or servers to speed up overall execution [3]. | • Thread Count: Set based on CPU cores (e.g., 4x the number of cores) [3]. • Block Size: Number of records per processing block [3]. | | Error & Timeout Handling | Configure timeouts and implement robust monitoring to manage failures without losing all progress [3]. | • Controller Thread Timeout: Set a timeout period (e.g., 5 minutes) for distributed jobs [3]. • Monitor: Track job execution times and error rates to identify bottlenecks [2]. |

This compound: Key Information for Researchers

The following table consolidates essential quantitative data on this compound from scientific sources to support your experimental planning [4] [5] [6].

Parameter Details
Primary Target & Role PLK1 (Polo-like kinase 1) inhibitor [4] [7].
Other Kinase Targets PLK2 (IC50: 3.5 nM), PLK3 (IC50: 9.0 nM) [6].
Potency (IC50) 0.83 nM (cell-free assay for PLK1) [4].
Off-Target Activity Inhibits Bromodomain 4 (BRD4); Kd of 37 nM [4] [6].
Selectivity >1,000-fold selective for PLK1 over a panel of 63 other kinases [6].
Recommended In-Vitro Concentration 10 - 100 nM [6].
Cellular Phenotype Induces mitotic arrest and apoptosis in cancer cell lines [7].
Phase of Development Has undergone Phase II clinical trials [4].

This compound Mechanism of Action and Workflow

The diagram below illustrates how this compound targets PLK1 to ultimately induce cell death, and a general workflow for its experimental use.

BI2536 This compound Administration PLK1 Inhibits PLK1 Activity BI2536->PLK1 Mitosis Disruption of Mitotic Processes PLK1->Mitosis Arrest Mitotic Arrest Mitosis->Arrest Apoptosis Activation of Apoptosis Arrest->Apoptosis TumorDeath Tumor Cell Death Apoptosis->TumorDeath

Diagram 1: this compound triggers cell death by inhibiting the key mitotic regulator PLK1. [7] [8]

Start Define Experimental Goal (e.g., IC50, Combination) Prep Prepare this compound Stock Solution Start->Prep Cells Plate Target Cells Prep->Cells Treat Treat with this compound (Recommended: 10-100 nM) Cells->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Analyze Analyze Outcome Incubate->Analyze

Diagram 2: A generalized workflow for in-vitro experiments with this compound. [6]

Key Considerations for Your Technical Guides

When creating your troubleshooting guides and FAQs, you might consider addressing these points derived from the general batch principles:

  • FAQ: Why does my data processing job keep timing out?

    • Answer: For large datasets, a single job can exceed server execution limits. Implement batch processing by breaking the work into smaller chunks. Start with a batch size of 250 records and adjust based on your system's performance [2] [3].
  • FAQ: How can I make my indexing process faster?

    • Answer: Improve efficiency by using parallel processing. Configure your system to use multiple threads for batch jobs, often set to four times the number of available CPU cores [3].
  • Troubleshooting Guide: Job fails due to a single bad record.

    • Solution: Adopt batching. If one batch fails, only that batch needs to be reprocessed, isolating the error and preventing the entire job from failing [2].

References

BI 2536 Dosing Schedules and Clinical Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the established dosing schedules from clinical trials and their associated outcomes for easy comparison.

Dosing Schedule Phase Patient Population Key Efficacy Findings Common Adverse Events
60 mg on Days 1, 2, 3 every 21 days [1] [2] [3] Phase I & II Advanced Solid Tumors [1], NSCLC [2], Pancreatic Cancer [3] Modest efficacy; some partial responses and stable disease [2] [3]. Fatigue, leukopenia, neutropenia, nausea, constipation [1] [2] [3].
200 mg on Day 1 every 21 days [2] [3] Phase II NSCLC [2], Pancreatic Cancer [3] Modest efficacy; similar clinical benefit to Days 1-3 schedule [2]. Low objective response rate in pancreatic cancer [3]. Hematologic toxicity (neutropenia), fatigue, nausea [2] [3].

Experimental Protocol: Determining the Maximum Tolerated Dose (MTD)

The following methodology outlines the dose-escalation approach used in a phase I clinical trial to establish the MTD for the "Days 1-3" schedule [1].

  • 1. Study Design: The trial employed an accelerated titration design. Dose increments started at 100% and continued until the first occurrence of grade 2 drug-related toxicity. Subsequently, smaller dose increments were used [1].
  • 2. Dosing Regimen: BI 2536 was administered as a 60-minute intravenous infusion on three consecutive days (Days 1, 2, and 3) within a 21-day treatment cycle. The starting dose was 50 mg [1].
  • 3. MTD Determination: The MTD was defined as the highest dose at which no more than one out of six patients experienced a dose-limiting toxicity (DLT) during the first treatment cycle. A DLT was defined as [1]:
    • Drug-related grade 3 or 4 non-hematologic toxicity (excluding untreated nausea, vomiting, or diarrhea).
    • Drug-related grade 4 neutropenia lasting for 7 or more days, or complicated by infection.
    • Drug-related grade 4 hematologic toxicity other than neutropenia.
  • 4. Outcome: Based on this protocol, the MTD for the "Days 1-3" schedule was determined to be 60 mg [1].

Frequently Asked Questions for Researchers

  • Q: What is the mechanism of action of this compound?

    • A: this compound is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1). Plk1 is a key regulator of mitotic progression. By inhibiting Plk1, this compound causes tumor cells to arrest in prometaphase, leading to the formation of aberrant mitotic spindles and ultimately triggering apoptosis (programmed cell death) [1].
  • Q: What are the primary safety concerns when using this compound in experiments?

    • A: The most relevant and frequently reported side effect is hematologic toxicity, particularly neutropenia (low neutrophil count) and leukopenia (low white blood cell count). Common non-hematologic, drug-related adverse events include fatigue, nausea, constipation, and mucosal inflammation [1] [2] [3].
  • Q: Are there novel research applications for this compound beyond its original clinical use?

    • A: Yes. Recent research (2025) has engineered a "caged" version of this compound for spatio-temporal control of mitosis using light. This modified inhibitor is inactive until exposed to a specific wavelength of light, which uncages the molecule and activates it. This allows researchers to inhibit Plk1 and arrest cell division with high precision in complex models like 3D spheroid cultures [4]. Furthermore, computational drug repurposing studies have identified this compound as a potential candidate for treating diabetic kidney disease (DKD), with studies showing it can ameliorate kidney injury in mouse models [5].

This compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and a generalized workflow for its experimental application in a research setting, particularly referencing the novel caged version.

cluster_mechanism This compound Mechanism of Action cluster_workflow Experimental Workflow with Caged BI2536 A This compound enters cell B Inhibits Plk1 Kinase A->B C Disrupts mitotic spindle formation & checkpoint control B->C D Mitotic Arrest in Prometaphase C->D E Induction of Apoptosis (Programmed Cell Death) D->E F Apply Caged BI2536 (Inactive & Cell-Permeable) G Spatial Targeting with Light Pulse F->G H Uncaging Reaction Activates BI2536 & Traps it in Cell G->H I Plk1 Inhibition in Targeted Cells H->I J Spatio-Temporal Analysis of Mitotic Arrest & Phenotype I->J

References

BI 2536 vs Ro-3280 binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

Feature BI 2536 RO3280
Primary Target PLK1 [1] [2] PLK1 [3] [4]
Reported IC₅₀ for PLK1 0.83 nM [2] 3 nM [3]
Selectivity >10,000-fold selectivity over 63 other protein kinases [5]. Also inhibits BRD4 (IC₅₀ = 100 nM) [2]. Reported as a "highly selective" inhibitor [3].
Cellular Anti-proliferative Activity (Example IC₅₀) Neuroblastoma cell lines: < 100 nM [1]; Panel of 32 human cancer cell lines: 2-25 nM [5] Various solid tumor cell lines (e.g., H82, HT-29): 5-70 nM [3]; Pediatric primary leukemia cells: ~35-150 nM [4]
Key Binding Characteristics ATP-competitive inhibitor of the PLK1 kinase domain [5] [1]. Information missing from search results.

Experimental Context and Methodologies

The data in the table above comes from different experimental setups, which is important to consider when making comparisons.

  • Binding Affinity (IC₅₀) Measurement: The half-maximal inhibitory concentration (IC₅₀) values for both compounds are typically determined using enzyme activity assays. In these experiments, the inhibitor is incubated with the purified PLK1 kinase domain and an ATP substrate. The IC₅₀ represents the concentration of the inhibitor required to reduce PLK1 kinase activity by 50% [5] [3] [2].
  • Cellular Potency (Cellular IC₅₀): The anti-proliferative effects are usually measured using cell viability assays, such as the Cell Counting Kit-8 (CCK-8) or MTS assay. These methods determine the compound concentration needed to kill 50% of the cells or inhibit their proliferation by 50% after a set treatment period (e.g., 24-48 hours) [1] [4].

The Role of PLK1 and Inhibitor Mechanism

To understand how these inhibitors work, the following diagram illustrates the central role of PLK1 in cell division and the point of action for ATP-competitive inhibitors like this compound and RO3280.

G Growth Signal Growth Signal Cell Cycle Entry Cell Cycle Entry Growth Signal->Cell Cycle Entry PLK1 Gene PLK1 Gene Cell Cycle Entry->PLK1 Gene G2/M Phase Transition G2/M Phase Transition Mitotic Processes Mitotic Processes Successful Cell Division Successful Cell Division Mitotic Processes->Successful Cell Division PLK1 mRNA PLK1 mRNA PLK1 Gene->PLK1 mRNA Transcription PLK1 Protein (Inactive) PLK1 Protein (Inactive) PLK1 mRNA->PLK1 Protein (Inactive) Translation PLK1 Protein (Active) PLK1 Protein (Active) PLK1 Protein (Inactive)->PLK1 Protein (Active) Activating Phosphorylation PLK1 Protein (Active)->G2/M Phase Transition PLK1 Protein (Active)->Mitotic Processes ATP ATP ATP Binding Site ATP Binding Site ATP->ATP Binding Site Binds ATP Binding Site->PLK1 Protein (Active) Required for Activity This compound / RO3280 This compound / RO3280 This compound / RO3280->ATP Binding Site Competitively Inhibits

As shown above, PLK1 is a serine/threonine-protein kinase that is crucial for multiple steps in cell division (mitosis), including the G2/M phase transition, centrosome maturation, and chromosome separation [6]. This compound and RO3280 are ATP-competitive inhibitors, meaning they bind to the kinase domain of PLK1, directly competing with ATP and preventing the kinase from phosphorylating its downstream substrates. This disruption halts the cell cycle, leading to mitotic arrest and apoptosis (cell death) in rapidly dividing cells, such as cancer cells [5] [1] [3].

Interpretation and Research Considerations

  • Consider the Broader Profile: While binding affinity (IC₅₀) is a critical metric, the ultimate cellular potency and therapeutic efficacy are also influenced by other factors. These include a compound's selectivity, cellular permeability, metabolic stability, and binding to serum proteins like Human Serum Albumin (HSA), which can affect the amount of free, active drug available [7].
  • Note on RO3280 and Affinity: While a direct PLK1 binding constant for RO3280 is not available in these results, one study reports its binding constant to Site I of HSA is 2.23 × 10⁶ M⁻¹, which is significantly higher than that of another PLK inhibitor, GSK461364. This high affinity for the carrier protein HSA could influence the drug's pharmacokinetics and half-life [7].

References

Quantitative Comparison of Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for BI 2536 and other inhibitors, providing an objective comparison of their profiles.

Inhibitor Name Primary Target (IC₅₀ or Kd) Selectivity Notes Key Quantitative Data Residence Time (τ, min)

| This compound | PLK1 (IC₅₀ = 0.83 nM) [1] [2] | >1000-fold selective for PLK1 over a large panel of other kinases [3] [4]. Also inhibits PLK2 (3.5 nM) and PLK3 (9.0 nM), and BRD4 (Kd=37 nM) [1]. | • Induces mitotic arrest and apoptosis in human cancer cell lines at low nM concentrations [4]. • In a phase I trial, maximum Tolerated Dose (MTD) was 200 mg (single dose) and 60 mg (3 consecutive days) [3]. | Information not available in search results | | Dasatinib | Abl1 (IC₅₀ = 0.42 nM) [5] | A multi-kinase inhibitor. Compared to Imatinib, it has a shorter residence time on Abl1 [5]. | Residence time (τ) on Abl1: 5.1 minutes [5] | 5.1 [5] | | Imatinib | Abl1 (IC₅₀ = 475 nM) [5] | A multi-kinase inhibitor. Known for its long residence time on Abl1 and Bcr-Abl [5]. | Residence time (τ) on Abl1: 120 minutes [5] | 120 [5] | | Ponatinib | Abl1 (IC₅₀ = 0.95 nM) [5] | A third-generation Bcr-Abl inhibitor. Compared to Imatinib, it has a shorter residence time but higher potency [5]. | Residence time (τ) on Abl1: 23 minutes [5] | 23 [5] | | Nilotinib | Abl1 (IC₅₀ = 2.8 nM) [5] | A second-generation Bcr-Abl inhibitor. Designed to be more potent than Imatinib [5]. | Residence time (τ) on Abl1: 30 minutes [5] | 30 [5] |

Experimental Protocols for Key Data

To ensure reproducibility, here are the detailed methodologies used to generate the critical data in the comparison.

Protocol for Measuring Inhibitor Residence Time

The "jump dilution" assay is a key method for determining the dissociation rate constant (k_off) and residence time (τ), which is the reciprocal of k_off [5]. A longer residence time often correlates with improved drug efficacy by allowing extended target inhibition [5].

  • Principle: The enzyme-inhibitor complex is diluted to a point where the inhibitor concentration falls below its IC₅₀, and the recovery of enzyme activity is monitored over time [5].
  • Procedure [5]:
    • Pre-incubation: Incubate the kinase (e.g., at 280 nM for Abl1) with a saturating concentration of inhibitor (e.g., 10 × IC₅₀) for 1 hour at room temperature to form the [EI] complex.
    • Jump Dilution: Dilute the [EI] complex 100-fold into a detection mixture containing ATP, substrate, and ADP detection reagents. This dilution "jumps" the inhibitor concentration below its IC₅₀.
    • Kinetic Measurement: Immediately transfer the mixture to a plate and read kinetically (e.g., every 5 minutes for 4 hours) using a fluorescent polarization plate reader.
    • Data Analysis: Fit the progress curves of product (ADP) formation to an integrated rate equation to determine k_off. Residence time τ = 1 / k_off [5].
Protocol for Broad Kinase Selectivity Profiling

The NanoBRET target engagement assay is a cell-based method that quantitatively measures a compound's binding to hundreds of full-length kinases in a live-cell context, providing a physiologically relevant selectivity profile [6].

  • Principle: Kinases are tagged with NanoLuc luciferase. A cell-permeable, fluorescent kinase tracer binds to the kinase, and energy is transferred from the luciferase to the tracer (BRET). An inhibitor competing for the binding site reduces the BRET signal [6].
  • Procedure [6]:
    • Cell Transfection: Transfect cells with plasmids encoding NanoLuc-tagged kinases.
    • Inhibitor and Tracer Incubation: Treat the live cells with the inhibitor of interest and a single, universal BRET tracer (Tracer K10) at four different concentrations.
    • Signal Detection: Measure the BRET signal. A decrease in signal indicates that the inhibitor has successfully engaged the target kinase.
    • Data Analysis: Calculate the percentage of kinase occupancy by the inhibitor at a given concentration across the entire kinase panel to determine selectivity.

PLK1 Signaling and Inhibitor Mechanism

This compound is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division [3] [4]. The following diagram illustrates the central role of PLK1 and the mechanism of ATP-competitive inhibitors like this compound.

plk1_pathway Substrates Substrates PLK1_Active PLK1 (Active) Substrates->PLK1_Active Priming Phosphorylation PLK1_Inactive PLK1 (Inactive) PLK1_Inactive->PLK1_Active Activation (e.g., T210 Phosphorylation) Mitotic_Events Mitotic Events - Centrosome Maturation - Spindle Assembly - Chromosome Segregation PLK1_Active->Mitotic_Events Phosphorylates Substrates Apoptosis Apoptosis BI2536 This compound BI2536->PLK1_Active ATP-competitive Inhibition BI2536->Apoptosis Induces

As the diagram shows:

  • PLK1 requires activation to perform its critical functions in mitosis [7].
  • This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing PLK1 from phosphorylating its substrates [2].
  • This inhibition leads to mitotic arrest and, ultimately, the initiation of apoptosis (programmed cell death) in cancer cells [4].

Research Implications and Future Directions

  • Clinical Translation of this compound: Despite strong preclinical results, this compound monotherapy showed limited efficacy in advanced solid tumors like pancreatic cancer [8]. Future research is focused on combination therapies, such as using PLK1 inhibitors with chemotherapy, immunotherapy, or other targeted agents to overcome resistance and improve efficacy [9].
  • Importance of Residence Time: The data highlights that drug-target residence time is a crucial parameter alongside binding affinity (IC₅₀). A longer residence time can lead to more durable pharmacological effects and may be a valuable factor in designing next-generation inhibitors [5].

References

Selectivity Profile and Quantitative Binding Data

Author: Smolecule Technical Support Team. Date: February 2026

The core selectivity data for BI 2536, derived from cell-free kinase activity assays, is summarized in the table below.

Kinase Target IC50 / Ki Value Selectivity Ratio (vs. PLK1)
PLK1 IC50: 0.83 nM [1]; Ki: 0.22 nM [2] (Baseline)
PLK2 IC50: 3.5 nM [1] ~4-fold less selective [1]
PLK3 IC50: 9 nM [1] ~11-fold less selective [1]

This high selectivity for PLK1 is a key feature of this compound. One study noted that its inhibitory effect on PLK1 is up to 10,000 times greater than for 63 other tested protein kinases [3].

A separate binding study further confirms this trend, showing that this compound binds much more tightly to PLK1 than to PLK2 or PLK3, providing a robust method for evaluating kinase domain-binding compounds across these three kinases [4].

Key Experimental Protocols for Selectivity Assessment

The data in the table above is typically generated through established biochemical and biophysical methods. Here are the details of key experimental protocols:

  • Kinase Activity Assay [1]: This standard biochemical assay measures the direct inhibition of kinase enzyme function.

    • Procedure: Recombinant human PLK1 (residues 1–603) is expressed as a GST-tagged fusion protein and purified via affinity chromatography. Kinase reactions are performed in a 60 µL volume containing the recombinant kinase, casein as a substrate, serially diluted this compound, MgCl₂, DTT, DMSO, and [γ-P³³]-ATP. The reaction proceeds for 45 minutes at 30°C.
    • Measurement: The reaction is stopped by adding ice-cold trichloroacetic acid (TCA). The precipitates are transferred to filter plates, washed, and quantified radiometrically. Dose-response curves are then used to calculate IC₅₀ values.
  • Fluorescence Recovery Binding Assay [4]: This method is a modern, cost-effective alternative for determining binding affinity.

    • Probe Design: The assay uses a fluorescein-labelled probe based on this compound, termed FITC-PEG-Lys(BI2536).
    • Procedure: The assay evaluates the displacement of this fluorescent probe by test compounds. When a compound with high affinity for the kinase's ATP-binding site is introduced, it displaces the probe, leading to a measurable recovery in fluorescence.
    • Data Analysis: The concentration of the test compound that displaces 50% of the probe (IC₅₀) is determined, providing a measure of binding affinity. This method has been successfully applied to profile compounds against PLK1, PLK2, and PLK3.

Functional Consequences of this compound Selectivity

This compound's high selectivity for PLK1 is crucial because the different PLK family members have distinct, and sometimes opposing, roles in the cell [5]. The diagram below illustrates the divergent cellular roles of these kinases.

plk_roles Plk1 Plk1 Mitotic Entry Mitotic Entry Plk1->Mitotic Entry Promotes Centrosome Maturation Centrosome Maturation Plk1->Centrosome Maturation Promotes Spindle Assembly Spindle Assembly Plk1->Spindle Assembly Promotes Cytokinesis Cytokinesis Plk1->Cytokinesis Promotes Plk2 Plk2 G1/S Phase Progression G1/S Phase Progression Plk2->G1/S Phase Progression Regulates Inhibit Transformation Inhibit Transformation Plk2->Inhibit Transformation May Plk3 Plk3 DNA Damage Response DNA Damage Response Plk3->DNA Damage Response Activated by S Phase Checkpoint S Phase Checkpoint Plk3->S Phase Checkpoint Activated by Plk3->Inhibit Transformation May Cell Cycle Progression Cell Cycle Progression Cell Cycle Progression->Plk1 Oncogenic Transformation Oncogenic Transformation Oncogenic Transformation->Plk1 Overexpressed in many cancers Cellular Stress & Checkpoints Cellular Stress & Checkpoints Cellular Stress & Checkpoints->Plk2 Cellular Stress & Checkpoints->Plk3

This functional divergence means that a selective PLK1 inhibitor like this compound can effectively target proliferating cancer cells by disrupting mitosis, while largely sparing the tumor-suppressive functions of PLK2 and PLK3 [5].

Research Applications and Considerations

  • In Vitro and In Vivo Use: In cellular assays, this compound potently induces mitotic arrest and apoptosis in various human cancer cell lines [6] [7]. It also inhibits the growth of human tumor xenografts in mouse models [1] [7].
  • A Note on Polypharmacology: While this compound is selective for PLK1 within the PLK family, it's important to know it is also a potent inhibitor of the bromodomain protein BRD4 (Ki = 25-56 nM) [2] [1]. This dual activity should be considered when interpreting cellular phenotypes, as it may contribute to the overall anti-tumor effect through combined kinase and epigenetic inhibition [2].

References

BI 2536 Efficacy in Different Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Cell Line Key Genetic Feature BI 2536 IC₅₀ / Efficacy Combination Partner Key Findings
Colon Cancer [1] [2] HT-29 - 5.083 nM [1] β-Glucan [1] Synergistic effect (CI<1); enhanced apoptosis & G2/M arrest [1]
Gastric Cancer [1] [3] AGS - 6.865 nM [1] Cisplatin [3] Synergistically inhibited viability and invasion [3]
Gastric Cancer [3] [4] SGC-7901 - ~20 nM (72h MTT) [3] Cisplatin [3] Enhanced G2/M arrest and apoptosis [3]
Gastric Cancer [3] [4] SGC-7901/DDP Cisplatin-resistant ~15 nM (72h MTT) [3] Cisplatin [3] Promoted apoptosis in resistant cells [3]
Neuroblastoma [5] Multiple (e.g., SH-SY5Y, SK-N-BE(2)) With/without MYCN amplification < 100 nM [5] - Induced G2/M arrest, apoptosis, and attenuated autophagy [5]
Small Cell Lung Cancer (SCLC) [6] [7] H82, DMS273 MYC/MYCN-driven, CREBBP mutant [6] [7] Varies by lineage [6] Alisertib (AURKA inhibitor) [6] BRCA1 level affects sensitivity; synergy with Alisertib impairs DNA repair [6]
Hepatocellular Carcinoma (HCC) [8] Huh-7 - Reduced viability in vitro [8] - Low intratumoral drug concentration led to resistance in vivo [8]

Experimental Protocols for Key Findings

To ensure the reproducibility of the data, here are the standard experimental methodologies commonly used in these studies.

  • Cell Viability and IC₅₀ Determination: The antiproliferative effects of this compound are typically assessed using colorimetric assays like XTT [1], MTT [3], or CCK-8 [5]. Cells are seeded in 96-well plates, treated with a gradient of this compound concentrations for 24-72 hours, and the half-maximal inhibitory concentration (IC₅₀) is calculated using software like GraphPad Prism [1] [5].
  • Apoptosis Analysis: Apoptosis is quantified using flow cytometry with the Annexin V/7-AAD or Annexin V/PI staining kit. This method distinguishes between early apoptotic, late apoptotic, and necrotic cell populations after treatment with this compound [1] [3] [5].
  • Cell Cycle Analysis: To determine cell cycle distribution, treated cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. This compound consistently induces an accumulation of cells in the G2/M phase, indicating mitotic arrest [1] [3] [5].
  • Drug Combination Studies (Synergy): The Chou-Talalay method is widely used to evaluate drug interactions. Software like CompuSyn analyzes data from combination treatments to calculate a Combination Index (CI), where CI < 1, =1, and >1 indicate synergy, additive effect, and antagonism, respectively [1].

Mechanism of Action and Signaling Pathways

The anticancer activity of this compound is primarily mediated through the inhibition of Polo-like kinase 1 (PLK1), a master regulator of cell cycle progression, leading to mitotic catastrophe and cell death.

G BI2536 This compound PLK1 PLK1 Inhibition BI2536->PLK1 Mitotic_Disruption Mitotic Disruption PLK1->Mitotic_Disruption MEK_ERK MEK/ERK/RSK1 Pathway PLK1->MEK_ERK Affected [3] Wnt Wnt/β-catenin Pathway PLK1->Wnt Affected [3] G2M_Arrest G2/M Phase Arrest Mitotic_Disruption->G2M_Arrest Apoptosis Induced Apoptosis Mitotic_Disruption->Apoptosis Autophagy_Block Autophagic Flux Blockade Mitotic_Disruption->Autophagy_Block In Neuroblastoma [5] BRCA1_Repair Impaired DNA Repair (BRCA1/RAD51) Mitotic_Disruption->BRCA1_Repair In SCLC [6] Combination Combination Therapies BetaGlucan β-Glucan FOXO3 FOXO3 Restoration (PI3K/AKT suppression?) BetaGlucan->FOXO3 Potential mechanism [1] PI3K_AKT PI3K/AKT/mTOR Pathway BetaGlucan->PI3K_AKT Proposed suppression [1] Alisertib Alisertib (AURKAi) Alisertib->BRCA1_Repair Sensitizes cells [6] Cisplatin Cisplatin Cisplatin->Apoptosis DNA damage agent [3] FOXO3->Apoptosis PI3K_AKT->FOXO3

The diagram above illustrates how this compound's efficacy can be modulated by different cellular contexts and enhanced through rational combinations.

Insights for Research and Development

  • Explore Predictive Biomarkers: Research suggests that MYC/MYCN activation [6] and CREBBP mutations [7] in SCLC may predict heightened sensitivity to this compound, offering avenues for patient stratification.
  • Address Mechanisms of Resistance: A key resistance mechanism is low intratumoral drug accumulation [8]. Developing formulations or delivery strategies to overcome this barrier is crucial for improving efficacy, especially in solid tumors like HCC.
  • Leverage Rational Combinations: The consistent synergy observed with DNA-damaging agents (cisplatin) [3] [4], AURKA inhibitors (alisertib) [6], and immunomodulators (β-glucan) [1] strongly supports that this compound's future lies in combination regimens.

References

BI 2536 neuroblastoma vs other solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 Efficacy Across Different Cancers

The table below summarizes the experimental and clinical efficacy data for this compound in neuroblastoma compared to other solid tumors.

Cancer Type Preclinical Efficacy (IC50) Key Mechanisms & Observations Clinical Trial Phase & Outcome
Neuroblastoma IC50 < 100 nM across multiple cell lines; some as low as 8.5-15.5 nM in MYCN-amplified lines [1] [2] Induces G2/M cell cycle arrest and apoptosis; disrupts autophagic flux; shows single-agent efficacy [1] [3]. Preclinical research only (as of 2020-2021) [1] [2].
Non-Small Cell Lung Cancer (NSCLC) Information not specified in search results. Information not specified in search results. Phase II: Modest efficacy. 4.2% partial response rate; median PFS: ~8 weeks; considered to have favorable safety profile [4].
Pancreatic Cancer Effective in mouse xenograft models [5]. Leads to cell-cycle arrest and "polo arrest" phenotype [5]. Phase II: Low efficacy. 2.3% objective response rate; median PFS: 46 days; development not recommended as monotherapy [5].
Other Cancers (General) Potent anti-proliferation in a broad range of cancer cells and xenograft models [1]. Induces mitotic catastrophe and apoptosis in various cancer cells [1] [6]. Evaluated in several adult cancers; often tested in combination therapies to overcome resistance [6].

Detailed Experimental Data & Protocols

For researchers, the key experimental findings and methodologies from seminal studies are detailed below.

Neuroblastoma-Specific Findings
  • Cell Lines Used: Studies included both MYCN-amplified (e.g., IMR-32, SK-N-BE(2)) and non-amplified (e.g., SH-SY5Y, SK-N-SH) lines [1] [2].
  • Key Molecular Mechanisms:
    • Cell Cycle & Apoptosis: this compound treatment induced G2/M phase arrest and significantly increased caspase-3 activity and Annexin V-positive cells, confirming apoptosis [1] [3].
    • Autophagy: Treatment increased LC3-II puncta formation but concurrently reduced SQSTM1/p62 expression and AMPKα phosphorylation, indicating aborted autophagic flux that contributes to cell death [1].
    • Gene Expression: PCR array revealed changes in genes related to apoptosis (e.g., BIRC7, TNFSF10) and cell proliferation (e.g., LGALS1, DAD1) [1].
  • Combination Potential: A 2016 study found that while this compound was a potent single agent, its combination with topotecan was less synergistic compared to other inhibitors like vismodegib [2].
Experimental Protocols from Key Studies

The core methodologies used to generate the data above are outlined for experimental replication.

Assay Type Protocol Summary Key Reagents
Cell Viability (IC50) Cells seeded in 96-well plates, treated with this compound for 24hr. Viability assessed using CCK-8 assay by measuring absorbance at 450nm [1] [3]. CCK-8 kit; DMSO for compound dissolution.
Cell Cycle Analysis Cells fixed in ethanol, permeabilized with Triton X-100, stained with Propidium Iodide (PI) and RNase A. DNA content analyzed by flow cytometry [1] [3]. PI; RNase A; flow cytometer.
Apoptosis Assay Cells stained with FITC-Annexin V and PI after drug treatment. Apoptotic cells quantified by flow cytometry [1] [3]. FITC-Annexin V Apoptosis Detection Kit.

| Autophagy Analysis | - Confocal Microscopy: Cells expressing mRFP-GFP-LC3 monitored for LC3-II puncta.

  • Immunoblotting: Analysis of LC3-II and SQSTM1/p62 protein levels.
  • Electron Microscopy: Direct observation of autophagosomes [1]. | Lentiviral mRFP-GFP-LC3; antibodies for LC3 and p62; transmission electron microscope. |

Mechanism of Action and Signaling Context

This compound is a potent, ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine-protein kinase that is overexpressed in many cancers and is associated with poor prognosis [1] [6] [3]. The following diagram illustrates its mechanism of action and the experimental workflow used to validate it.

g cluster_moa This compound Mechanism of Action & Effects cluster_assays Key Validation Assays PLK1 Overexpressed PLK1 in Cancer Mitosis Disrupted Mitosis PLK1->Mitosis BI2536 This compound Inhibitor BI2536->PLK1  Inhibits Apoptosis Induced Apoptosis Mitosis->Apoptosis Autophagy Dysfunctional Autophagy Mitosis->Autophagy A1 Cell Viability (CCK-8) A2 Cell Cycle (PI Staining) A3 Apoptosis (Annexin V/PI) A4 Autophagy (LC3/P62)

Interpretation of Research Data

  • Neuroblastoma Appears Highly Sensitive: The very low IC50 values, particularly in MYCN-amplified neuroblastoma lines, suggest this cancer subtype might be especially vulnerable to PLK1 inhibition [1] [2].
  • Clinical Translation is Challenging: The disparity between strong preclinical results in neuroblastoma and the modest outcomes in adult clinical trials (e.g., NSCLC, pancreatic cancer) is a common hurdle in drug development [4] [5].
  • Future Directions: Research is increasingly focused on using this compound and similar agents in combination therapies. The goal is to overcome resistance mechanisms, such as feedback loops from other signaling pathways, and to enhance the efficacy of established chemotherapeutics [7] [6] [8].

References

BI 2536 vs traditional antimitotic agents

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Targeted Approach

BI 2536's mechanism disrupts mitosis by interfering with critical regulatory signals.

G cluster_legend Key Effect BI2536 BI2536 PLK1 PLK1 BI2536->PLK1 Inhibits Mitotic_Arrest Mitotic_Arrest BI2536->Mitotic_Arrest  Leads to Centrosome_Maturation Centrosome_Maturation PLK1->Centrosome_Maturation Regulates Spindle_Assembly Spindle_Assembly PLK1->Spindle_Assembly Regulates Chromosome_Segregation Chromosome_Segregation PLK1->Chromosome_Segregation Regulates Mitotic_Progression Mitotic_Progression Normal_Cell_Division Normal_Cell_Division Mitotic_Progression->Normal_Cell_Division Centrosome_Maturation->Mitotic_Progression Spindle_Assembly->Mitotic_Progression Chromosome_Segregation->Mitotic_Progression Apoptosis Apoptosis Mitotic_Arrest->Apoptosis  Triggers Legend_Effect This compound Inhibition Path

This precise targeting of a key mitotic regulator results in a characteristic "polo arrest" where cells are unable to progress beyond prometaphase and subsequently undergo apoptosis [1] [2].

Experimental Evidence of Efficacy

Preclinical studies demonstrate that this compound exerts potent antiproliferative and pro-apoptotic effects across various cancer cell lines.

Cancer Type Experimental Model Key Findings Experimental Protocol Summary
Neuroblastoma [3] Panel of human NB cell lines IC₅₀ < 100 nM; induced G2/M cell cycle arrest and apoptosis [3] Cell viability (CCK-8 assay), cell cycle analysis (PI staining flow cytometry), apoptosis (Annexin V/PI staining) [3]
Cervical Adenocarcinoma [4] HeLa cells Significant decrease in proliferation & clonogenicity at 10-100 nM; G2/M arrest & increased caspase-3 activity [4] Cell proliferation and clonogenic assays; cell cycle and apoptosis analysis (sub-G1 population, caspase-3 activity) [4]
Squamous Cell Carcinoma of Head & Neck (SCCHN) [5] 9 SCCHN cell lines This compound (2.5 nM) combined with cisplatin/docetaxel showed significantly higher antiproliferative & apoptotic effects vs chemo alone (P≤0.008) [5] Cells treated with single agents or combinations; cell counting; apoptosis detection (microscopy, pro-caspase-3 array) [5]

Synergistic Potential in Combination Therapy

Research indicates that this compound can enhance the efficacy of established chemotherapeutic drugs.

  • With Conventional Chemotherapy: In SCCHN cell lines, combining this compound with cisplatin or docetaxel resulted in a statistically significant increase in antiproliferative and apoptotic effects compared to either chemotherapy drug used alone [5] [6].
  • With Targeted Therapy: In Small Cell Lung Cancer (SCLC), combining this compound with alisertib, an Aurora A kinase (AURKA) inhibitor, impaired DNA repair and induced mitotic cell death more effectively than either agent alone, showing potent synergistic antitumor efficacy in vivo [7].

Clinical and Preclinical Development Insights

  • Clinical Trials (Phase I): A Phase I study in patients with advanced solid tumors established a Maximum Tolerated Dose (MTD) of 60 mg for a schedule of this compound administered intravenously on three consecutive days in a 21-day cycle. The study concluded that this compound had an acceptable safety profile. Common drug-related adverse events included fatigue, leukopenia, constipation, and nausea [1].
  • Polypharmacology: Beyond PLK1, this compound is also a potent inhibitor of the bromodomain protein BRD4 [8]. This dual activity presents both a challenge for interpreting its precise mechanism and an opportunity for developing multi-targeted agents.

Conclusion for Research and Development

This compound offers a distinct, mechanism-based alternative to traditional antimitotic drugs. Its targeted action, compelling preclinical efficacy across various tumors, and demonstrated synergy with conventional chemotherapy make it a valuable candidate for further research and potential combination treatment strategies.

References

BI 2536 binding constant vs ATP competition

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 Binding and Inhibition Data

Measurement Type Value (IC50 or Kd) Experimental Method Context / Compared to ATP
Enzyme Inhibition (IC50) 0.83 nM [1] Not specified by source ATP-competitive [2]
Enzyme Inhibition (IC50) < 2 nM [3] FRET-based kinase assay ATP-competitive
Binding Affinity Tight-binding, sub-nanomolar range [4] [5] Bivalent ligand studies Affinity is comparable to Wortmannin, another PLK1 KD-binding inhibitor [4] [5]

How this compound Binds and Competes with ATP

This compound functions as a potent ATP-competitive inhibitor, meaning it binds to the same site on PLK1 as the natural substrate ATP, thereby blocking kinase activity [2].

The diagram below illustrates the competitive binding relationship between this compound and ATP on the PLK1 kinase domain.

As shown above, this compound and ATP compete for access to the ATP-binding site. Key residues for this interaction include Lys82, Cys133, and Phe183 [2]. By occupying this site, this compound prevents ATP from binding, which is essential for PLK1's phosphorylation activity, leading to cell cycle arrest [6] [1].

Key Experimental Methods for Profiling this compound

The data on this compound's activity is derived from robust biochemical and cellular assays:

  • FRET-Based Kinase Assay: This method uses a peptide substrate labeled with donor and acceptor fluorophores. Kinase activity is measured by a change in the emission ratio upon phosphorylation. This assay confirmed this compound's potent inhibition (IC50 < 2 nM) and is noted for being safer and more convenient than traditional radioisotope-based assays [3].
  • Bivalent Inhibitor Studies: These investigations covalently link this compound to a peptide that binds a different domain of PLK1 (the Polo-Box Domain). The dramatically enhanced affinity of these bivalent molecules confirms that this compound itself is a high-affinity binder of the PLK1 kinase domain [4] [7] [5].
  • Cell-Based Viability and Cycle Assays: Studies in human cancer cell lines (e.g., neuroblastoma, HeLa) show that this compound treatment inhibits proliferation with low nanomolar EC50 values and induces G2/M cell cycle arrest, consistent with its mechanism of inhibiting the mitotic regulator PLK1 [6] [1].

Research Implications and Context

  • High Potency and Selectivity: this compound's sub-nanomolar IC50 makes it a highly potent and selective tool for disrupting PLK1 function in research, helping to elucidate the kinase's role in cell division [1].
  • Clinical Limitations: Despite its potency, this compound has shown dose-limiting side effects and limited antitumor efficacy in clinical trials. This is partly attributed to off-target effects on other kinases and low intratumoral drug levels in some cancers [2].
  • A Platform for Drug Design: The well-characterized binding of this compound has made it a valuable component in designing novel inhibitors, such as bivalent ligands that target both the kinase and polo-box domains of PLK1, offering a path to improved selectivity and potency [4] [7] [2].

References

BI 2536 cancer cells vs primary cells sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Cellular Sensitivity to BI 2536

The table below summarizes quantitative data on this compound sensitivity from various studies.

Cell Type / Cell Line Cell Description IC₅₀ Value Key Context & Findings
HeLa [1] Human cervical carcinoma cell line ~9 nM Frequently used cancer model; high sensitivity.
MPNST Cell Lines [2] Malignant peripheral nerve sheath tumor cell lines Lower than reference More sensitive than a panel of 94 other cancer cell lines.
SGC-7901 [3] Human gastric cancer cell line ~14.5 nM* Sensitive; synergizes with cisplatin.
HUVEC [1] Primary Human Umbilical Vein Endothelial Cells ~30 nM Primary human cells; about 3x less sensitive than HeLa.
Cardiac Fibroblasts [1] Primary neonatal rat heart cells ~43 nM Primary rodent cells; about 5x less sensitive than HeLa.
Mouse Mesangial Cells [4] Primary kidney glomerular cells No significant toxicity at 1-10,000 nM This compound (100 nM) inhibited proliferation & ECM production without cytotoxicity.

Note: The IC₅₀ for SGC-7901 was calculated from MTT assay data in [3].

Key Resistance Mechanisms

Reduced sensitivity or resistance to this compound primarily arises from two documented mechanisms:

  • ABC Transporter-Mediated Efflux: Overexpression of the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 is a major mechanism of acquired resistance. These proteins pump this compound out of cancer cells, reducing its intracellular concentration and cytotoxic effects. This resistance can be reversed using selective inhibitors of these transporters, such as tariquidar (for ABCB1) or fumitremorgin C (for ABCG2) [5].
  • BRCA1 Upregulation in DNA Damage Response: Treatment with this compound can trigger a time- and concentration-dependent increase in BRCA1 protein levels. As BRCA1 is a key factor in DNA double-strand break repair, its elevated expression helps cancer cells, particularly in small cell lung cancer (SCLC), survive the mitotic stress induced by PLK1 inhibition. Knocking down BRCA1 or inhibiting its function enhances this compound's effectiveness [6].

The following diagram illustrates how these mechanisms protect cells from this compound.

G BI2536 This compound Exposure ABCPath ABC Transporter Overexpression (ABCB1/ABCG2) BI2536->ABCPath BRCPath BRCA1 Upregulation BI2536->BRCPath Efflux Drug Efflux ABCPath->Efflux Repair Enhanced DNA Damage Repair BRCPath->Repair Resistance Reduced Drug Efficacy & Acquired Resistance Efflux->Resistance Repair->Resistance

Experimental Protocols for Sensitivity Testing

Standardized protocols are crucial for generating reproducible and comparable drug sensitivity data. Here are the core methodologies applicable to both cell lines and primary cells [7].

Drug Sensitivity and Resistance Testing (DSRT) Workflow

The diagram below outlines the key stages of the DSRT workflow.

G Prep 1. Cell Preparation (Optimize seeding density for log-phase growth) DrugExp 2. Drug Exposure (72 hours, 37°C, 5% CO₂) Prep->DrugExp Viability 3. Viability Measurement (CellTiter-Glo Luminescent Assay) DrugExp->Viability Analysis 4. Data Analysis (Calculate IC₅₀, Z-prime quality control) Viability->Analysis

  • Cell Preparation and Plating

    • Cell Lines: Culture cells to 70-80% confluency. Bring adherent cells into suspension using trypsin, then wash, count, and resuspend in fresh pre-warmed medium. Filter the suspension through a 40 µm strainer to ensure a single-cell suspension. Seed cells into pre-printed drug plates at a density optimized to maintain logarithmic growth throughout the assay without over-confluence [7].
    • Primary Cells: Isolate mononuclear cells from patient samples (e.g., bone marrow or peripheral blood for hematologic cancers) using density gradient centrifugation. For solid tumors, tissue dissociation (enzymatic/mechanical) is required. Viability and composition post-thawing can impact results; specify sample state in reporting. Some primary cells (e.g., CLL, MM) require co-culture with feeder cells or specific stimuli (IL-2, IL-6) to maintain viability during the assay [7].
  • Drug Exposure and Viability Readout

    • Transfer cell suspension to plates containing a serial dilution of this compound (typically in DMSO). Include positive (e.g., 100 µM benzethonium chloride) and negative (0.1% DMSO) controls on each plate [7].
    • Incubate plates for 72 hours at 37°C and 5% CO₂. Covering plates with gas-permeable membranes can reduce evaporation [7].
    • After incubation, equilibrate plates and CellTiter-Glo reagent to room temperature. Add an equal volume of reagent to each well, mix, and measure luminescence with a plate reader. This assay quantifies ATP, which is directly proportional to the number of viable cells [7].
  • Quality Control and Data Analysis

    • Calculate the Z-prime factor using the positive and negative controls on each plate to validate the assay's robustness. Discard experiments with Z-prime < 0.5 [7].
    • Fit dose-response curves to the luminescence data to calculate the half-maximal inhibitory concentration (IC₅₀).

Research Implications and Strategic Insights

  • Informed Model Selection: The consistent trend of higher sensitivity in immortalized cancer cell lines compared to various primary cells suggests that preliminary data from cell lines should be validated in more physiologically relevant primary models before drawing firm conclusions about potential clinical efficacy [1] [2].
  • Overcoming Resistance: The identified resistance mechanisms offer direct strategies for combination therapy. Co-administering this compound with ABC transporter inhibitors (e.g., nilotinib, lapatinib) or AURKA inhibitors (e.g., alisertib, which counteracts BRCA1 upregulation) could potentially overcome acquired resistance and enhance anti-tumor effects [5] [6].
  • Therapeutic Window Exploitation: The differential sensitivity, while a challenge for monotherapy, can be an advantage. The fact that terminally differentiated cells like cardiomyocytes are unaffected by this compound suggests a potential therapeutic window that could be exploited to target proliferating tumor cells while sparing certain healthy tissues [1].

References

BI 2536 clinical response vs preclinical models

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 in Preclinical Models

The following table summarizes the demonstrated anticancer effects of this compound in various laboratory studies.

Cancer Type / Model Experimental Findings & Mechanism Citation
Gastric Cancer (Cisplatin-resistant cells) Synergistic effect with cisplatin; inhibited cell viability and invasion; induced G2/M cell cycle arrest and apoptosis. [1]
Small Cell Lung Cancer (SCLC) Induced mitotic arrest and cell death; efficacy influenced by BRCA1 and MYC/MYCN signaling pathways. [2]
Breast Cancer Synergistic cytotoxicity with PARP inhibitor (Olaparib); increased DNA damage. [3]
Oral Cancer Induced mitotic catastrophe and enhanced radiosensitization in cell lines. [3]
Diabetic Kidney Disease (Mouse model) Ameliorated proteinuria and kidney injury; reduced mesangial cell proliferation and ECM in vitro. [4]
Idiopathic Pulmonary Fibrosis (IPF) (Mouse model) Attenuated IPF progression by inhibiting PLK2/JNK/SP1 signaling in AT2 cells. [5]

This compound in Clinical Trials

The table below outlines the clinical trial outcomes for this compound, primarily based on early-phase studies.

Context / Trial Phase Clinical Findings & Status Citation
Advanced Solid Tumors (Phase II) Showed minimal or no clinical activity as a monotherapy; development for this indication was terminated. [2] [6] [7]
Proposed Reasons for Limited Efficacy Short plasma half-life and low accumulation of the drug in tumor tissues. [2] [6]
Safety Profile Generally well-tolerated and acceptable safety observed in phase I studies. [7]

Key Experimental Protocols from Research

To help you evaluate the data, here are the methodologies from several key studies cited in the tables.

  • In vitro Cell Viability (MTT) Assay [1]: Cells were treated with a concentration gradient of BI-2536 and/or cisplatin for 72 hours. After adding MTT solution, the optical density was measured to calculate the half maximal inhibitory concentration (IC50).
  • Cell Invasion Assay (Transwell) [1]: Cells were placed in a Matrigel-coated upper chamber with a serum-free medium, while the lower chamber contained a medium with serum as a chemoattractant. Invading cells on the lower surface were stained and counted after 24 hours.
  • Cell Cycle Analysis by Flow Cytometry [1]: Cells were fixed, treated with RNase A, and then stained with propidium iodide (PI). The DNA content was analyzed to determine the proportion of cells in different cell cycle phases (G1, S, G2/M).
  • In vivo Efficacy in DKD Mouse Model [4]: OVE26 diabetic mice were treated with BI-2536 (e.g., 10 mg/kg every two days). The treatment's effect was assessed by measuring proteinuria and analyzing kidney tissue for injury.

Mechanisms of Action and Resistance

This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1) [8] [7], a master regulator of cell cycle progression, mitosis, and DNA damage response [8]. Its anticancer mechanism in preclinical models primarily involves disrupting spindle assembly and inducing mitotic arrest and subsequent cell death [2] [1].

Research into the disconnect between preclinical and clinical results has identified several key factors:

  • Drug Resistance Mechanisms: Studies show that treatment with BI-2536 can trigger an increase in the DNA repair protein BRCA1 in cancer cells. High levels of BRCA1, or its associated protein RAD51, are linked to reduced sensitivity to BI-2536, suggesting a role for enhanced DNA repair in clinical resistance [2].
  • MYC/MYCN Signaling: High expression of the MYC or MYCN oncogenes is a positive predictor of BI-2536 sensitivity in cancer cells. These oncogenes appear to regulate the RAD51 pathway, further influencing the drug's efficacy [2].
  • Pharmacokinetic Limitations: The short half-life and low intratumoral drug levels in patients are considered major obstacles that limited its activity in clinical trials for solid tumors [6] [7].

The diagram below illustrates the proposed mechanism of action and resistance of this compound.

G BI2536 BI-2536 PLK1 PLK1 Inhibition BI2536->PLK1 BRCA1 BRCA1 Upregulation BI2536->BRCA1 MitoticArrest Mitotic Arrest PLK1->MitoticArrest CellDeath Cell Death MitoticArrest->CellDeath RAD51 RAD51 Activation BRCA1->RAD51 DNArepair Enhanced DNA Repair RAD51->DNArepair Resistance Therapeutic Resistance DNArepair->Resistance

Conclusion for Research and Development

  • Developing rational combination therapies to overcome resistance mechanisms (e.g., combining with AURKA or PARP inhibitors) [2] [3].
  • Optimizing the drug's chemical structure to improve its pharmacokinetic profile, such as metabolic stability and half-life [7].
  • Exploring repurposing opportunities for non-oncological diseases, such as diabetic kidney disease and idiopathic pulmonary fibrosis, where its mechanism may offer benefits without the same pharmacokinetic barriers [5] [4].

References

BI 2536: Monotherapy vs. Combination Therapy Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes data from various preclinical studies comparing the effects of BI 2536 monotherapy with different combination regimens.

Combination Partner Cancer Type / Model Key Findings & Synergistic Effects Experimental Context & Citation
Alisertib (AURKA inhibitor) Small Cell Lung Cancer (SCLC) Overcame this compound resistance; induced DNA repair defects and mitotic cell death; significantly delayed tumor growth in vivo. In vitro & in vivo; 2024 [1]
Bortezomib + Cisplatin or Docetaxel Squamous Cell Carcinoma of Head and Neck (SCCHN) Showed significantly higher antiproliferative and apoptotic activity vs. cisplatin or docetaxel alone (P≤0.021). In vitro; 9 cell lines; 2012 [2]
Bortezomib Squamous Cell Carcinoma of Head and Neck (SCCHN) Enhanced growth inhibitory and proapoptotic effects by affecting different signaling pathways (PLK1 & proteasome). In vitro; 2012 [2]
Conventional Chemotherapy Various Cancers (Preclinical) Combination therapies showed superior effects, increased apoptosis, disrupted cell cycle, and potential to overcome resistance. Review Article; 2022 [3]
This compound Monotherapy Non-Small Cell Lung Cancer (NSCLC) Partial response in 4.2% of patients; median PFS: ~8 weeks. Phase II Clinical Trial; 2010 [4]
This compound Monotherapy Small Cell Lung Cancer (SCLC) No objective responses observed; median PFS: ~6 weeks. Phase II Clinical Trial; 2017 [5]

Mechanisms of Action and Experimental Insights

The enhanced efficacy of combination therapy arises from simultaneously targeting multiple cancer survival pathways.

Rationale for Combination Therapy
  • Monotherapy Limitations: As a single agent, this compound inhibits PLK1, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells [6]. However, cancer cells can activate compensatory survival pathways, leading to limited clinical efficacy, as seen in phase II trials for NSCLC and SCLC [4] [5].
  • Synergistic Mechanisms: Combining this compound with other targeted agents or chemotherapies can disrupt these compensatory pathways. This approach often leads to synergistic cytotoxicity, overcoming drug resistance and more effectively inducing cancer cell death [3] [1].
Key Signaling Pathways and Workflow

The diagram below illustrates the synergistic mechanism of combining this compound with an AURKA inhibitor (Alisertib), which impairs DNA damage repair and enhances mitotic catastrophe.

G cluster_BI2536 This compound (PLK1 Inhibitor) cluster_Alisertib Alisertib (AURKA Inhibitor) BI2536 This compound Treatment Mitotic_Arrest Mitotic Arrest & Chaos BI2536->Mitotic_Arrest DNA_Damage Induces DNA Damage BI2536->DNA_Damage BRCA1_Up Upregulates BRCA1/RAD51 (Pro-survival/Repair) DNA_Damage->BRCA1_Up Cellular Response Combination Combination Therapy Synergistic Effect BRCA1_Up->Combination Creates Vulnerability Repair_Defect Defective DNA Repair Alisertib Alisertib Treatment BRCA1_Block Blocks BRCA1/RAD51 Accumulation Alisertib->BRCA1_Block BRCA1_Block->Combination Exploits Vulnerability Combination->Repair_Defect Mitotic_Death Mitotic Cell Death Repair_Defect->Mitotic_Death Tumor_Regression Delayed Tumor Growth (In Vivo) Mitotic_Death->Tumor_Regression

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

Cell Viability and Proliferation Assays (CCK-8/MTS)
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and assess the compound's effect on cell proliferation.
  • Procedure:
    • Seed cancer cells (e.g., neuroblastoma, SCCHN lines) in 96-well plates.
    • Allow cells to attach, then treat with a concentration gradient of this compound (e.g., 1-100 nM) for 24-72 hours.
    • Add CCK-8 or MTS reagent and incubate for 2-4 hours.
    • Measure the absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a plate reader.
    • Calculate cell viability and IC₅₀ values using software like GraphPad Prism [7] [8].
Apoptosis Analysis (Flow Cytometry)
  • Purpose: To quantify the percentage of cells undergoing apoptosis after treatment.
  • Procedure:
    • Treat cells with this compound, alone or in combination, for 24-48 hours.
    • Harvest cells, wash with PBS, and resuspend in a binding buffer.
    • Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
    • Analyze stained cells using a flow cytometer. Live cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/dead cells are Annexin V+/PI+ [7].
Cell Cycle Analysis (Flow Cytometry)
  • Purpose: To detect this compound-induced cell cycle arrest, typically at the G2/M phase.
  • Procedure:
    • Treat and harvest cells as above.
    • Fix cells in 70% ethanol overnight at 4°C.
    • Wash and permeabilize cells, then treat with RNase A.
    • Stain cellular DNA with Propidium Iodide (PI).
    • Analyze DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on PI fluorescence [7].
In Vivo Tumor Growth Studies
  • Purpose: To evaluate the anti-tumor efficacy of this compound and its combinations in a live animal model.
  • Procedure:
    • Implant human cancer cells (xenografts) into immunodeficient mice (e.g., nude mice).
    • Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
    • Administer drugs intravenously or via oral gavage at specified doses and schedules (e.g., this compound at 20-50 mg/kg, several times per week).
    • Monitor tumor volumes regularly with calipers and mouse body weights to assess toxicity.
    • At the endpoint, harvest tumors for further analysis (e.g., immunohistochemistry for apoptosis markers) [1] [6].

Conclusion and Research Implications

The collective evidence strongly indicates that the future of this compound in oncology lies in its rational combination with other agents.

  • For Researchers: The synergistic effect with AURKA inhibition, particularly in MYC-driven cancers, presents a compelling and biologically informed pathway for further investigation [1].
  • For Drug Development Professionals: Overcoming the compensatory upregulation of DNA repair proteins (like BRCA1) is a key mechanism for enhancing efficacy, suggesting that this compound is a promising candidate for combination therapy development [3] [1].

References

BI 2536 HSA binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

BI 2536 HSA Binding Affinity

The table below summarizes the key findings from a 2017 study that specifically investigated the binding of this compound to HSA [1].

Aspect Description
Binding Affinity Higher than that of other common HSA-binding drugs (exact compounds not specified) [1].
Number of Binding Sites One single binding site on HSA [1].
Binding Location Subdomain IIA pocket (also known as Sudlow's site I) [1].
Binding Force Primarily van der Waals interactions, with potential for H-bonding [1].
Energetics Spontaneous, entropy-driven, and endothermic process [1].
Effect on HSA No significant change to the secondary structure of the protein [1].

Experimental Protocol for HSA Binding

The data in the table above was obtained using a combination of experimental and computational techniques [1]:

  • Spectroscopic Techniques: The study used fluorescence spectroscopy. The principle behind this method is that the intrinsic fluorescence of HSA (mainly from tryptophan residues) is "quenched" when a drug binds to it. By measuring the degree of quenching at different drug concentrations, the binding constant and affinity can be determined.
  • Theoretical Calculations: Molecular docking calculations were performed to complement the experimental findings. This computer simulation technique predicts the preferred orientation and binding interactions of a small molecule (like this compound) when bound to a large protein (like HSA), helping to identify the precise binding site and the types of molecular forces involved.

Pharmacological Context of this compound

To fully understand a drug's behavior, it's important to consider its binding to both carrier proteins like HSA and its intended therapeutic target.

  • Binding to Pharmacological Target (PLK1): this compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1) [2]. Its binding affinity for PLK1 is significantly higher than that of the natural substrate ATP, primarily due to strong van der Waals interactions [3] [4]. This high affinity for the target is crucial for its anti-cancer activity.
  • Relationship between HSA and Target Binding: The following diagram illustrates how this compound interacts with both HSA and PLK1 in a physiological context, influencing its distribution and efficacy.

G BI2536 This compound in Bloodstream HSA Human Serum Albumin (HSA) BI2536->HSA  High Affinity Binding Free_Drug Free this compound BI2536->Free_Drug  Free Fraction HSA_Complex HSA/BI-2536 Complex HSA->HSA_Complex Tumor Tumor Tissue HSA_Complex->Tumor  Possible Uptake PLK1 PLK1 (Target Kinase) Free_Drug->PLK1  High Affinity Inhibition Free_Drug->Tumor

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

521.31143813 Da

Monoisotopic Mass

521.31143813 Da

Heavy Atom Count

38

Appearance

Off-white to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4LJG22T9C6

Other CAS

755038-02-9

Wikipedia

Bi-2536

Dates

Last modified: 08-15-2023
1: Müller-Tidow C, Bug G, Lübbert M, Krämer A, Krauter J, Valent P, Nachbaur D, Berdel WE, Ottmann OG, Fritsch H, Munzert G, Garin-Chesa P, Fleischer F, Taube T, Döhner H. A randomized, open-label, phase I/II trial to investigate the maximum tolerated dose of the Polo-like kinase inhibitor BI 2536 in elderly patients with refractory/relapsed acute myeloid leukaemia. Br J Haematol. 2013 Oct;163(2):214-22. doi: 10.1111/bjh.12518. Epub 2013 Aug 16. PubMed PMID: 24033250.
2: Wu CP, Hsiao SH, Sim HM, Luo SY, Tuo WC, Cheng HW, Li YQ, Huang YH, Ambudkar SV. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1. Biochem Pharmacol. 2013 Oct 1;86(7):904-13. doi: 10.1016/j.bcp.2013.08.004. Epub 2013 Aug 17. PubMed PMID: 23962445; PubMed Central PMCID: PMC3791609.
3: Vose JM, Friedberg JW, Waller EK, Cheson BD, Juvvigunta V, Fritsch H, Petit C, Munzert G, Younes A. The Plk1 inhibitor BI 2536 in patients with refractory or relapsed non-Hodgkin lymphoma: a phase I, open-label, single dose-escalation study. Leuk Lymphoma. 2013 Apr;54(4):708-13. doi: 10.3109/10428194.2012.729833. Epub 2012 Oct 4. PubMed PMID: 22978685.
4: Haupenthal J, Bihrer V, Korkusuz H, Kollmar O, Schmithals C, Kriener S, Engels K, Pleli T, Benz A, Canamero M, Longerich T, Kronenberger B, Richter S, Waidmann O, Vogl TJ, Zeuzem S, Piiper A. Reduced efficacy of the Plk1 inhibitor BI 2536 on the progression of hepatocellular carcinoma due to low intratumoral drug levels. Neoplasia. 2012 May;14(5):410-9. PubMed PMID: 22745587; PubMed Central PMCID: PMC3384428.
5: Mross K, Dittrich C, Aulitzky WE, Strumberg D, Schutte J, Schmid RM, Hollerbach S, Merger M, Munzert G, Fleischer F, Scheulen ME. A randomised phase II trial of the Polo-like kinase inhibitor BI 2536 in chemo-naïve patients with unresectable exocrine adenocarcinoma of the pancreas - a study within the Central European Society Anticancer Drug Research (CESAR) collaborative network. Br J Cancer. 2012 Jul 10;107(2):280-6. doi: 10.1038/bjc.2012.257. Epub 2012 Jun 14. PubMed PMID: 22699824; PubMed Central PMCID: PMC3394983.
6: Ellis PM, Chu QS, Leighl N, Laurie SA, Fritsch H, Gaschler-Markefski B, Gyorffy S, Munzert G. A phase I open-label dose-escalation study of intravenous BI 2536 together with pemetrexed in previously treated patients with non-small-cell lung cancer. Clin Lung Cancer. 2013 Jan;14(1):19-27. doi: 10.1016/j.cllc.2012.04.003. Epub 2012 Jun 1. PubMed PMID: 22658814.
7: de Oliveira JC, Brassesco MS, Pezuk JA, Morales AG, Valera ET, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. In vitro PLK1 inhibition by BI 2536 decreases proliferation and induces cell-cycle arrest in melanoma cells. J Drugs Dermatol. 2012 May;11(5):587-92. PubMed PMID: 22527426.
8: Frost A, Mross K, Steinbild S, Hedbom S, Unger C, Kaiser R, Trommeshauser D, Munzert G. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours. Curr Oncol. 2012 Feb;19(1):e28-35. doi: 10.3747/co.19.866. PubMed PMID: 22328845; PubMed Central PMCID: PMC3267594.
9: Pezuk JA, Brassesco MS, Oliveira JC, Morales AG, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. Antiproliferative in vitro effects of BI 2536-mediated PLK1 inhibition on cervical adenocarcinoma cells. Clin Exp Med. 2013 Feb;13(1):75-80. doi: 10.1007/s10238-011-0166-1. Epub 2011 Nov 12. PubMed PMID: 22080235.
10: Morales AG, Brassesco MS, Pezuk JA, Oliveira JC, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. BI 2536-mediated PLK1 inhibition suppresses HOS and MG-63 osteosarcoma cell line growth and clonogenicity. Anticancer Drugs. 2011 Nov;22(10):995-1001. doi: 10.1097/CAD.0b013e32834a16d4. PubMed PMID: 21822121.

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